Desmethylolanzapine dihydrochloride
Description
BenchChem offers high-quality Desmethylolanzapine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethylolanzapine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H20Cl2N4S |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H |
InChI Key |
XGWRUWDADADOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Desmethylolanzapine dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylolanzapine, also known as N-desmethylolanzapine, is the primary and major active metabolite of the atypical antipsychotic drug olanzapine.[1][2] Olanzapine is widely prescribed for the treatment of schizophrenia and bipolar disorder.[2] The formation of desmethylolanzapine occurs in the liver primarily through oxidative metabolism catalyzed by the cytochrome P450 isoform CYP1A2.[3][4] As a significant circulating metabolite, understanding the chemical and pharmacological properties of desmethylolanzapine is crucial for a comprehensive understanding of olanzapine's overall clinical profile, including its therapeutic effects and potential for adverse reactions. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methodologies related to Desmethylolanzapine Dihydrochloride, a stable salt form suitable for research and analytical purposes.
Chemical Structure and Physicochemical Properties
Desmethylolanzapine dihydrochloride is the hydrochloride salt of 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][5][6]benzodiazepine. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for use as a certified reference standard in analytical applications.[2]
Chemical Structure:
Figure 1: Chemical Structure of Desmethylolanzapine Dihydrochloride.
Physicochemical Properties:
A summary of the key physicochemical properties of Desmethylolanzapine and its dihydrochloride salt is presented in the table below.
| Property | Value | Source |
| Chemical Name | 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][5][6]benzodiazepine dihydrochloride | [7] |
| CAS Number | 2319721-48-5 (dihydrochloride); 161696-76-0 (free base) | [5][7] |
| Molecular Formula | C₁₆H₁₈N₄S · 2HCl | [2] |
| Molecular Weight | 371.33 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point (free base) | 127-130°C | [4] |
| Solubility (free base) | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [3] |
| pKa (predicted, free base) | 8.58 ± 0.10 | [8] |
Synthesis and Characterization
The synthesis of desmethylolanzapine typically involves the condensation of a thienobenzodiazepine intermediate with piperazine. The resulting free base can then be converted to the dihydrochloride salt.
Synthetic Pathway Overview:
Figure 2: General synthetic scheme for Desmethylolanzapine Dihydrochloride.
Detailed Synthetic Protocol:
A general procedure for the synthesis of N-desmethylolanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][5][6]benzodiazepine hydrochloride with an excess of piperazine in a suitable high-boiling solvent system such as a mixture of dimethyl sulfoxide (DMSO) and toluene. The reaction mixture is heated to reflux for several hours, and the progress is monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The precipitated solid is collected by filtration, washed with water, and dried.
Purification:
The crude desmethylolanzapine can be purified by recrystallization from a suitable solvent, such as acetonitrile or ethanol.
Formation of the Dihydrochloride Salt:
To prepare the dihydrochloride salt, the purified desmethylolanzapine free base is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid. The resulting salt is then isolated, for instance, by precipitation and filtration, and dried.
Characterization:
The identity and purity of Desmethylolanzapine Dihydrochloride are confirmed using various analytical techniques. Certificates of Analysis for commercially available standards typically include data from the following methods:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]
Pharmacology and Clinical Significance
Desmethylolanzapine is the major active metabolite of olanzapine and is formed primarily by the action of the CYP1A2 enzyme.[6][9] While olanzapine itself has a broad receptor binding profile, the pharmacological activity of its metabolites is a key area of research.[10]
Metabolic Pathway of Olanzapine:
Figure 3: Simplified metabolic pathway of olanzapine.
Receptor Binding Profile:
Olanzapine exhibits high affinity for a range of receptors, including dopamine (D₁, D₂, D₄), serotonin (5-HT₂ₐ, 5-HT₂ᵪ), muscarinic (M₁), histamine (H₁), and adrenergic (α₁) receptors.[10][11] While a detailed comparative receptor binding profile for desmethylolanzapine is not extensively published, its structural similarity to olanzapine suggests it may retain some affinity for these receptors. The key difference is the absence of the N-methyl group on the piperazine ring, which could influence its binding affinity and selectivity.
Clinical Significance:
Recent studies have highlighted the potential clinical significance of desmethylolanzapine, particularly in relation to the metabolic side effects associated with olanzapine treatment. Olanzapine is known to have a higher propensity for causing metabolic abnormalities such as weight gain, hyperglycemia, and dyslipidemia.[9] Interestingly, some research suggests that desmethylolanzapine may have a counteracting effect on these metabolic disturbances.[6]
-
Studies have shown that lower plasma concentrations of desmethylolanzapine are associated with higher glucose and triglyceride levels.[6][9]
-
A negative correlation between desmethylolanzapine concentrations and insulin resistance has also been observed.[6]
These findings suggest that the ratio of olanzapine to desmethylolanzapine in plasma could be a valuable biomarker for predicting and managing metabolic adverse effects in patients treated with olanzapine.[12] Therapeutic drug monitoring (TDM) of both olanzapine and desmethylolanzapine is therefore gaining importance in clinical practice to optimize treatment efficacy and minimize side effects.[12]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification of desmethylolanzapine in biological matrices, particularly for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common technique employed.
HPLC Method for Quantification in Human Plasma:
A validated HPLC method with tandem mass spectrometric (MS/MS) detection for the simultaneous quantification of olanzapine and desmethylolanzapine in human plasma has been reported.[9]
Sample Preparation:
A simple protein precipitation method can be used for sample preparation. For example, a 100 µL plasma sample can be treated with 300 µL of acetonitrile (containing an internal standard such as d8-olanzapine) to precipitate proteins. After centrifugation, the supernatant is injected into the HPLC-MS/MS system.[9]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer |
| Flow Rate | ~0.5 mL/min |
| Injection Volume | 5-20 µL |
| Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode |
Validation Parameters:
A typical validated method would demonstrate linearity over a clinically relevant concentration range (e.g., 1.6–80 ng/mL for desmethylolanzapine), with acceptable accuracy and precision.[9] The lower limit of quantification (LLOQ) is typically in the low ng/mL range.[9]
Conclusion
Desmethylolanzapine dihydrochloride is a critical reference standard for researchers and clinicians working with olanzapine. As the primary active metabolite, its pharmacological and metabolic profile significantly contributes to the overall clinical effects of olanzapine. The emerging evidence suggesting a potential role for desmethylolanzapine in mitigating olanzapine-induced metabolic side effects underscores the importance of its continued investigation. The well-established analytical methods for its quantification enable precise and accurate monitoring in biological samples, which is essential for both clinical management and further research into its therapeutic potential. This technical guide provides a solid foundation of information for professionals in the field of drug development and neuroscience.
References
-
GLP Pharma Standards. N-Desmethyl Olanzapine | CAS No- 161696-76-0; 2319721-48-5 (DiHCl salt). [Link]
-
Cerilliant. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards. [Link]
-
PubChem. Desmethylolanzapine. National Center for Biotechnology Information. [Link]
-
Lu ML, Lin CH, Chen CH, et al. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. PLoS One. 2016;11(2):e0148539. [Link]
-
An H, Fan H, Yun Y, et al. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Front Psychiatry. 2022;13:930457. [Link]
-
An H, Fan H, Yun Y, et al. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. 2022;13. [Link]
- Saracino MA, Raggi MA. A sensitive high-performance liquid chromatographic method using electrochemical detection for the analysis of olanzapine and desmethylolanzapine in plasma of schizophrenic patients using a new solid-phase extraction procedure. J Chromatogr B Analyt Technol Biomed Life Sci. 2001;750(1):137-146.
-
Cerilliant. N-Desmethylolanzapine dihydrochloride. [Link]
-
UPF e-Repositori. Multi-Receptor Binding Profile of Clozapine and Olanzapine. [Link]
-
The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]
-
International Journal of Innovative Research in Science & Technology. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Pharmace Research Laboratory. N-Desmethyl Olanzapine. [Link]
-
ResearchGate. Determination of pK(a) Values of Some Antipsychotic Drugs by HPLC-Correlations with the Kamlet and Taft Solvatochromic Parameters and HPLC Analysis in Dosage Forms. [Link]
-
Lareb. Therapeutic reference range for olanzapine in schizophrenia revised. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
N-Desmethylolanzapine vs. Olanzapine: A Pharmacological & Translational Analysis
The following technical guide details the pharmacological distinction between Olanzapine and its primary metabolite, N-Desmethylolanzapine (DMO). This analysis moves beyond simple binding constants to explore the functional dichotomy of "Central Antipsychotic vs. Peripheral Modulator."
Executive Summary
Olanzapine is a potent atypical antipsychotic defined by its broad "multi-receptor" binding profile (MARTA).[1] Its primary metabolite, N-Desmethylolanzapine (DMO) , formed via CYP1A2, presents a unique pharmacological paradox.[1] While DMO retains significant affinity for specific receptor subtypes (notably 5-HT2C and D3), it is clinically "inactive" as an antipsychotic due to restricted Blood-Brain Barrier (BBB) permeability.[1] However, emerging evidence suggests DMO plays a critical peripheral role, potentially counteracting the metabolic dysregulation (weight gain, insulin resistance) induced by the parent compound.
Molecular Pharmacology: Receptor Binding Profiles
The core differentiation lies in the shift from a balanced D2/5-HT2A antagonist (Olanzapine) to a metabolite with reduced D2 potency but preserved affinity for specific auxiliary loops.
Comparative Affinity Table (
in nM)
Lower
| Receptor Target | Olanzapine ( | N-Desmethylolanzapine ( | Functional Implication |
| Dopamine D2 | 11 - 31 nM | ~132 nM | Loss of Potency: DMO is ~10x less potent at D2, reducing antipsychotic potential even if it entered the CNS.[1] |
| Dopamine D3 | 47 nM | ~26 nM | Retained Affinity: DMO actually shows slightly higher/comparable affinity for D3, suggesting potential mesolimbic modulation if BBB-penetrant.[1] |
| Dopamine D4 | 2 - 20 nM | ~1.6 - 5 nM | High Affinity: DMO retains very high affinity for D4, similar to clozapine metabolites.[1] |
| 5-HT2A | 4 nM | > 100 nM | Loss of Activity: Crucial loss of serotonergic modulation, a hallmark of "atypical" antipsychotic efficacy.[1] |
| Muscarinic M1 | 1.9 - 2.5 nM | ~5 - 10 nM | Retained Anticholinergic: DMO retains M1 affinity, contributing to peripheral anticholinergic side effects (e.g., constipation, dry mouth).[1] |
| Histamine H1 | 7 nM | ~15 - 30 nM | Retained Antihistaminergic: Contributes to sedation and weight gain mechanisms peripherally.[1] |
Technical Insight: The loss of the methyl group on the piperazine ring (forming DMO) significantly reduces lipophilicity and alters the steric fit within the orthosteric binding pocket of the D2 and 5-HT2A receptors, leading to the observed drop in affinity.
Pharmacokinetics & The Blood-Brain Barrier (BBB)
The clinical "inactivity" of DMO is not solely due to receptor affinity (as D3/D4 binding is high) but is strictly governed by pharmacokinetics and transport biology.
Metabolic Pathway & BBB Dynamics
Olanzapine is lipophilic and crosses the BBB via passive diffusion.[1] DMO is more polar and is a substrate for efflux transporters, effectively sequestering it in the periphery.
Figure 1: Metabolic Fate & Transport. Olanzapine is metabolized by CYP1A2 to DMO.[1][2] While Olanzapine freely enters the CNS, DMO is actively effluxed by P-glycoprotein (P-gp) or restricted by polarity, preventing central receptor occupancy.[1]
The "Good Metabolite" Hypothesis: Metabolic Syndrome
A critical area of current research is the divergence in metabolic toxicity. Olanzapine is notorious for inducing weight gain and insulin resistance.[1] DMO appears to have a different, potentially protective profile.[1]
-
Olanzapine: Induces rapid weight gain and dyslipidemia, partly via central H1/5-HT2C blockade and direct peripheral effects on adipocytes.[1]
-
DMO:
-
Less Obesogenic: In murine models, DMO administration does not induce the same degree of weight gain as the parent.
-
Protective Ratio: Clinical studies indicate that patients with a higher DMO/Olanzapine ratio (e.g., rapid metabolizers or smokers) often exhibit fewer metabolic side effects.[1]
-
Mechanism: DMO may act as a peripheral antagonist at receptors where Olanzapine acts as an inverse agonist, or simply compete for peripheral binding sites without triggering the downstream metabolic signaling cascades.[1]
-
Experimental Protocols
Protocol A: Comparative Radioligand Binding Assay (Dopamine D2)
To determine the
Materials:
-
Source: CHO cells stably expressing human recombinant
receptors. -
Radioligand:
-Spiperone (0.1 - 2.0 nM). -
Non-specific control: (+)-Butaclamol (1
M). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]
Workflow:
-
Membrane Prep: Homogenize CHO cells; centrifuge at 48,000
for 20 min at 4°C. Resuspend pellet in assay buffer to ~10 g protein/well. -
Incubation:
-
Add 50
L membrane prep.[1] -
Add 50
L -Spiperone (final conc 0.5 nM). -
Add 50
L competing drug (Olanzapine or DMO) at concentrations ranging from M to M.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of lipophilic drugs).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation: [1]
Protocol B: In Vitro Metabolic Stability (Generating DMO)
To synthesize DMO biologically for testing.
Workflow:
-
System: Human Liver Microsomes (HLM) or recombinant CYP1A2 isozymes (Supersomes™).[1]
-
Reaction Mix:
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation: 37°C for 0, 15, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Olanzapine-d3).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode) monitoring transition
(Olanzapine) and (DMO).
References
-
Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine.[1] Neuropsychopharmacology, 14(2), 87-96.[1] Link
-
Calligaro, D. O., et al. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine.[3][4] Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[1][3][4] Link
-
An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia.[1] Frontiers in Psychiatry, 13. Link
-
Kannan, P., et al. (2010). N-desmethyl-loperamide is selective for P-glycoprotein among three ATP-binding cassette transporters at the blood-brain barrier.[1] Drug Metabolism and Disposition, 38(6), 917-922.[1] Link(Validating the N-desmethyl metabolite efflux mechanism).
-
BenchChem. Desmethylolanzapine Receptor Binding Data. Link
Sources
- 1. Ki Summary [bindingdb.org]
- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Navigating Olanzapine's Metabolic Maze: A Technical Guide to CYP1A2-Mediated Conversion to Desmethylolanzapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, undergoes extensive hepatic metabolism, with the cytochrome P450 1A2 (CYP1A2) enzyme playing a pivotal role.[1][2][3] This guide provides an in-depth exploration of the CYP1A2-mediated N-demethylation of olanzapine to its primary metabolite, N-desmethylolanzapine. We will dissect the biochemical mechanism, explore the significant impact of genetic polymorphisms and environmental factors on this pathway, and detail established methodologies for its investigation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and modulate this critical metabolic route, ultimately aiming to optimize olanzapine therapy and mitigate adverse effects.
Introduction: The Central Role of CYP1A2 in Olanzapine Disposition
Olanzapine, an atypical antipsychotic, is primarily cleared from the body through metabolism.[1][3] While direct glucuronidation is a major pathway, oxidative metabolism orchestrated by the cytochrome P450 system is equally crucial.[4][5] Among the CYPs, CYP1A2 is the principal enzyme responsible for converting olanzapine to N-desmethylolanzapine (DMO), a pharmacologically less active metabolite.[5][6][7] To a lesser extent, CYP2D6 also contributes to olanzapine metabolism, forming 2-hydroxymethylolanzapine.[5][6]
The clinical significance of the CYP1A2 pathway is underscored by the high interindividual variability in olanzapine plasma concentrations, which can impact both therapeutic efficacy and the risk of adverse events.[5][8] Factors such as genetics, co-administered medications, and lifestyle choices like smoking can profoundly influence CYP1A2 activity, thereby altering olanzapine clearance.[1][5][9] A thorough understanding of this metabolic pathway is therefore paramount for personalizing olanzapine therapy and for the development of new chemical entities that may interact with this enzyme.
The Biochemical Landscape: Mechanism of N-Demethylation
The conversion of olanzapine to N-desmethylolanzapine is an oxidative reaction catalyzed by CYP1A2. This process involves the removal of a methyl group from the piperazine ring of the olanzapine molecule. The fundamental steps of this enzymatic reaction are characteristic of cytochrome P450-mediated catalysis.
Caption: CYP1A2 Catalytic Cycle for Olanzapine N-Demethylation.
Factors Influencing CYP1A2-Mediated Olanzapine Metabolism
The activity of CYP1A2 is highly variable among individuals, leading to significant differences in olanzapine clearance and plasma concentrations. This variability is multifactorial, stemming from genetic makeup, environmental exposures, and co-medications.
Genetic Polymorphisms
Several single nucleotide polymorphisms (SNPs) in the CYP1A2 gene have been identified, some of which can alter enzyme activity. The CYP1A21F allele (rs762551), for instance, is associated with increased inducibility of the enzyme.[6] Individuals carrying this allele may exhibit lower olanzapine concentrations, particularly if they are smokers.[5][6] Conversely, other variants like CYP1A21D have been linked to decreased enzyme activity, potentially leading to higher olanzapine levels.[10] However, the clinical impact of CYP1A2 genotypes on olanzapine pharmacokinetics remains a subject of ongoing research, with some studies showing no significant association.[11]
Induction of CYP1A2
CYP1A2 is highly inducible, meaning its activity can be significantly increased by certain substances.
-
Tobacco Smoke: Polycyclic aromatic hydrocarbons in tobacco smoke are potent inducers of CYP1A2.[9][12] Smokers often have significantly lower plasma concentrations of olanzapine compared to non-smokers, necessitating higher doses to achieve a therapeutic effect.[4][5]
-
Dietary Factors: Cruciferous vegetables (e.g., broccoli, Brussels sprouts) and grilled meats can also induce CYP1A2, although the clinical significance of these dietary effects on olanzapine metabolism is less clear.[12]
-
Medications: Certain drugs, such as carbamazepine and omeprazole, are known inducers of CYP1A2 and can increase the clearance of olanzapine.[5][9]
Inhibition of CYP1A2
Conversely, several substances can inhibit CYP1A2 activity, leading to increased olanzapine exposure and a higher risk of adverse effects.
-
Medications: Fluvoxamine, a selective serotonin reuptake inhibitor, is a potent inhibitor of CYP1A2 and can significantly increase olanzapine plasma concentrations.[9][13] Fluoroquinolone antibiotics like ciprofloxacin also inhibit CYP1A2 and can lead to elevated olanzapine levels.[5][14]
-
Caffeine: While a well-known substrate of CYP1A2, high concentrations of caffeine can also act as a competitive inhibitor.
Table 1: Factors Influencing CYP1A2 Activity and their Impact on Olanzapine Metabolism
| Factor | Effect on CYP1A2 Activity | Consequence for Olanzapine Metabolism | Clinical Implication |
| Genetic Polymorphisms | |||
| CYP1A21F allele | Increased inducibility | Potentially increased clearance | May require higher olanzapine doses, especially in smokers. |
| CYP1A21D allele | Decreased activity | Potentially decreased clearance | May require lower olanzapine doses. |
| Inducers | |||
| Tobacco Smoke | Potent Induction | Increased clearance | Smokers often require higher olanzapine doses. |
| Carbamazepine | Induction | Increased clearance | May necessitate olanzapine dose adjustments. |
| Omeprazole | Induction | Increased clearance | Potential for reduced olanzapine efficacy. |
| Inhibitors | |||
| Fluvoxamine | Potent Inhibition | Decreased clearance | Increased risk of olanzapine toxicity; dose reduction may be needed. |
| Ciprofloxacin | Inhibition | Decreased clearance | Potential for elevated olanzapine levels and adverse effects. |
Methodologies for Studying Olanzapine Metabolism
A variety of in vitro and in vivo methods are employed to investigate the CYP1A2-mediated metabolism of olanzapine.
In Vitro Assays
-
Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for studying drug metabolism. They contain a rich complement of drug-metabolizing enzymes, including CYP1A2.
Protocol: Olanzapine N-Demethylation Assay using HLMs
-
Preparation: Prepare an incubation mixture containing pooled HLMs, NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the reaction by adding olanzapine (substrate) to the incubation mixture. For inhibitor studies, the inhibitor can be added during the pre-incubation step.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of N-desmethylolanzapine using a validated analytical method, such as LC-MS/MS.[7]
-
-
Recombinant Human CYP Enzymes: Using cDNA-expressed recombinant human CYP1A2 allows for the specific investigation of this enzyme's role in olanzapine metabolism without the confounding influence of other CYPs present in HLMs.
In Vivo Studies
-
Pharmacokinetic Studies in Humans: These studies involve administering olanzapine to healthy volunteers or patients and collecting blood samples over time to determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC). These studies are crucial for understanding the impact of genetic polymorphisms, inducers, and inhibitors on olanzapine disposition in a clinical setting.
-
Phenotyping with Probe Drugs: Caffeine is a well-established probe drug for assessing CYP1A2 activity in vivo. The caffeine metabolic ratio (e.g., paraxanthine/caffeine ratio in plasma or urine) can be used to phenotype individuals as poor, extensive, or ultra-rapid metabolizers of CYP1A2 substrates.[15]
Sources
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. ClinPGx [clinpgx.org]
- 5. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. dovepress.com [dovepress.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Impact of CYP1A2 genetic polymorphisms on pharmacokinetics of antipsychotic drugs: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone [frontiersin.org]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. ClinPGx [clinpgx.org]
A Technical Guide to the Receptor Binding Affinity Profile of Desmethylolanzapine
Abstract: This technical guide provides a comprehensive analysis of the in vitro receptor binding profile of desmethylolanzapine (DMO), the primary active metabolite of the atypical antipsychotic olanzapine. Intended for researchers, scientists, and drug development professionals, this document synthesizes key binding affinity data, elucidates the methodologies used for its determination, and explores the functional implications of these molecular interactions. By comparing the binding profile of desmethylolanzapine to its parent compound, this guide offers critical insights into the metabolite's potential contribution to the overall therapeutic and adverse effect profile of olanzapine.
Introduction: The Clinical Context of Desmethylolanzapine
Olanzapine is a cornerstone second-generation (atypical) antipsychotic agent widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to a complex pharmacology, characterized by high-affinity antagonism at multiple neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT2A receptors.[2][3] Upon oral administration, olanzapine is extensively metabolized in the liver. One of its major circulating metabolites is 4'-N-desmethylolanzapine (DMO), formed primarily through oxidative metabolism by the cytochrome P450 isoform CYP1A2.[4]
Desmethylolanzapine is not an inert byproduct; it circulates in human plasma at steady-state concentrations that can be approximately 31% of the parent olanzapine concentration.[5] While some literature has broadly characterized the major metabolites of olanzapine as having significantly less pharmacological activity than the parent drug, a detailed examination of the receptor binding profile is essential to understand its nuanced role.[1] Emerging clinical data suggests that DMO may have distinct effects, potentially counteracting some of the metabolic abnormalities associated with olanzapine treatment.[6] A thorough understanding of DMO's interactions at the molecular target level is therefore critical for a complete picture of olanzapine's pharmacology and for the rational design of future therapeutic agents.
Comparative Receptor Binding Affinity: Desmethylolanzapine vs. Olanzapine
The core of desmethylolanzapine's pharmacological characterization lies in its receptor binding affinity, quantified by the inhibition constant (Ki). The Ki value represents the concentration of a ligand required to occupy 50% of a specific receptor population in vitro, where a lower Ki value denotes a higher binding affinity.[7]
The following table summarizes the Ki values for desmethylolanzapine at a range of key G-protein coupled receptors (GPCRs) relevant to antipsychotic action and side effects. For crucial context, these values are presented alongside the binding affinities of the parent compound, olanzapine.
| Receptor Subtype | Desmethylolanzapine (Ki, nM) | Olanzapine (Ki, nM) | Reference(s) |
| Dopamine Receptors | |||
| D1 | 170 | 31 | [2][8] |
| D2 | 140 | 11 | [2][8] |
| D4 | 26 | 7 | [2][8] |
| Serotonin Receptors | |||
| 5-HT2A | 33 | 4 | [2][8] |
| 5-HT2C | 100 | 11 | [2][8] |
| 5-HT3 | 280 | 67 | [2][8] |
| 5-HT6 | 41 | 10 | [8] |
| Muscarinic Receptors | |||
| M1 | 100 | 2.5 | [4][8] |
| M2 | >10,000 | 18 | [2][8] |
| M3 | 1,100 | 25 | [2][8] |
| Adrenergic Receptors | |||
| α1 | 130 | 19 | [2][8] |
| Histamine Receptors | |||
| H1 | 23 | 7 | [2][8] |
Data for desmethylolanzapine are primarily derived from studies on olanzapine metabolites, which have demonstrated that glucuronidation significantly reduces binding affinity, while oxidative metabolites like desmethylolanzapine retain some, albeit reduced, activity.[8]
Expert Analysis: The data clearly demonstrates that while desmethylolanzapine is less potent than its parent compound across all tested receptors, it is not devoid of activity. The N-demethylation of olanzapine results in a consistent 5- to 13-fold reduction in affinity for key dopamine and serotonin receptors (D2, D4, 5-HT2A, 5-HT2C). The most substantial loss of affinity is observed at muscarinic receptors, particularly the M1 subtype, where its affinity is reduced by a factor of 40. This significantly lower anticholinergic potential compared to olanzapine is a key distinguishing feature of the metabolite's profile. Nonetheless, with Ki values in the nanomolar range for several critical receptors (e.g., 33 nM for 5-HT2A, 26 nM for D4), desmethylolanzapine retains sufficient affinity to potentially exert pharmacological effects at therapeutic concentrations.
Functional Activity at Key Receptors
Binding affinity alone does not describe the functional consequence of a ligand-receptor interaction. Functional assays are required to determine whether a compound acts as an antagonist (blocks the receptor), agonist (activates the receptor), or partial agonist. Studies have consistently demonstrated that olanzapine functions as a potent antagonist at dopamine, serotonin, muscarinic, and histamine receptors.[9]
In vivo studies on the primary metabolites of olanzapine have shown them to exhibit significantly less pharmacological activity than the parent compound.[1] Desmethylolanzapine, in functional assays, acts as an antagonist. Its reduced binding affinity translates directly to reduced functional antagonism. For example, its potency as an antagonist at 5-HT2A and muscarinic receptors is considerably lower than that of olanzapine, consistent with the binding data.[9] This profile suggests that desmethylolanzapine primarily contributes to the overall pharmacological landscape of olanzapine treatment as a weaker antagonist across a similar spectrum of receptors.
Methodology: The Radioligand Binding Assay
The determination of Ki values is grounded in the robust and highly sensitive methodology of radioligand binding assays. These assays provide quantitative information about the interaction between a ligand and a receptor.[10] The Ki for a non-radioactive compound like desmethylolanzapine is typically determined through a competitive binding experiment.
Step-by-Step Protocol for Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Source: Utilize either cultured cell lines (e.g., CHO or HEK293 cells) stably transfected with the human recombinant receptor of interest, or homogenized tissue from specific brain regions known to express the receptor (e.g., rat striatum for D2 receptors).
-
Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the embedded receptors.
-
Washing & Storage: The membrane pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined via an assay like the BCA assay.
-
-
Assay Incubation:
-
Reaction Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific high-affinity radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled competitor drug (desmethylolanzapine).
-
Total vs. Non-Specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, non-radioactive antagonist to saturate all specific receptor sites.
-
Competition: Wells with membranes, radioligand, and a range of desmethylolanzapine concentrations.
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
-
Separation & Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The data from the competition wells are plotted as percent specific binding versus the log concentration of desmethylolanzapine. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC50 (the concentration of desmethylolanzapine that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: The IC50 is converted to the Ki value using the Cheng-Prusoff equation :[7] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Workflow Visualization
Relevant Signaling Pathways
The functional antagonism of desmethylolanzapine at D2 and 5-HT2A receptors, though weaker than olanzapine, implies an interaction with their downstream signaling cascades. These pathways are central to the therapeutic effects and side effects of antipsychotic drugs.
-
Dopamine D2 Receptor (D2R): A member of the Gi/o family of GPCRs. Canonical signaling involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.
-
Serotonin 5-HT2A Receptor (5-HT2AR): A member of the Gq/11 family of GPCRs. Canonical signaling involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
The interplay between these two systems is critical for the "atypical" profile of antipsychotics. 5-HT2A antagonism is believed to disinhibit dopamine release in certain brain regions, such as the nigrostriatal pathway, which may mitigate the motor side effects (extrapyramidal symptoms) associated with strong D2 receptor blockade.[2]
Signaling Pathway Visualization
Discussion and Conclusion
This guide provides a detailed, evidence-based overview of the receptor binding profile of desmethylolanzapine. The key takeaway is that while DMO is pharmacologically less potent than its parent compound, olanzapine, it retains a multi-receptor binding profile with affinities in the nanomolar range for key CNS targets.
The assertion that DMO "lacks pharmacological activity" should be interpreted with caution.[1] The data indicates that its activity is significantly reduced, not absent. Given its substantial plasma concentrations, DMO likely contributes to the overall receptor occupancy during olanzapine therapy. Its profile, particularly the markedly lower affinity for M1 muscarinic receptors compared to olanzapine, is noteworthy. This suggests that DMO may contribute less to the anticholinergic side effects (e.g., dry mouth, constipation) of the parent drug.
Furthermore, the potential for DMO to influence metabolic parameters, as suggested by recent clinical studies, warrants further investigation.[6] It is plausible that its distinct binding profile, differing from olanzapine, could mediate these effects. Future research should focus on elucidating the functional consequences of DMO's binding at receptors implicated in metabolic regulation and on quantifying its specific contribution to D2 and 5-HT2A receptor occupancy in vivo using techniques like positron emission tomography (PET).
References
-
Psychopharmacology Institute. (2014, December 13). Olanzapine Pharmacokinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Olanzapine. Retrieved from [Link]
- Calligaro, D. O., Fairhurst, J., Hotten, T. M., Moore, N., & Tupper, D. E. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053). Bioorganic & Medicinal Chemistry Letters, 7(1), 25–30.
- Erickson-Ridout, K. K., Zhu, J., & Lazarus, P. (2011). Olanzapine metabolism and the significance of the UGT1A4(48)V and UGT2B10(67)Y variants. Pharmacogenetics and genomics, 21(9), 539–551.
-
Apotex Inc. (2018, October 9). Product Monograph: PrOLANZAPINE ODT. Retrieved from [Link]
- Uchida, H., Takeuchi, H., Graff-Guerrero, A., et al. (2011). Predicting dopamine D2 receptor occupancy from plasma levels of antipsychotic drugs: a systematic review and pooled analysis. Journal of Clinical Psychopharmacology, 31(3), 318-325.
- Kassahun, K., Mattiuz, E., Nyhart, E., Jr., et al. (1997). Disposition and biotransformation of the antipsychotic agent olanzapine in humans. Drug Metabolism and Disposition, 25(1), 81–93.
- Natesan, S., et al. (2006). Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models. Neuropsychopharmacology, 31(9), 1854-1869.
- Correll, C. U., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities.
- Bymaster, F. P., et al. (1999). The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors. Psychopharmacology, 145(1), 87-96.
- Liu, Z. C., Uetrecht, J. P. (1999). A comparison of the oxidation of clozapine and olanzapine to reactive metabolites and the toxicity of these metabolites to human leukocytes. Chemical Research in Toxicology, 12(3), 263-269.
- González-Maeso, J., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(5-6), 1123-1133.
- Rasmussen, K., et al. (2005). Preclinical Pharmacology of FMPD... Journal of Pharmacology and Experimental Therapeutics, 315(3), 1266-1277.
- Miyamoto, S., et al. (2009). Olanzapine approved for the acute treatment of schizophrenia or manic/mixed episodes associated with bipolar I disorder in adolescent patients.
-
Nasky, K. M. (2020). Potencies of Antipsychotic Drugs at Various Receptors. Psychopharmacopeia. Retrieved from [Link]
- Bymaster, F. P., Calligaro, D. O., Falcone, J. F., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96.
- Ichikawa, J., et al. (2002). 5-HT2A and D2 receptor blockade increases cortical DA release via 5-HT1A receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of Neurochemistry, 83(6), 1362-1371.
- [Reserved for future reference]
- [Reserved for future reference]
-
PharmGKB. (n.d.). Olanzapine Pathway, Pharmacodynamics. Retrieved from [Link]
- [Reserved for future reference]
- [Reserved for future reference]
- Lin, S. K., et al. (2013). Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters. PloS one, 8(5), e65719.
- [Reserved for future reference]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Psychopharmacology of olanzapine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. scielo.br [scielo.br]
- 6. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Contrasting Role of N-Desmethylolanzapine in Olanzapine-Induced Metabolic Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine is a highly effective second-generation antipsychotic, but its clinical utility is frequently compromised by severe metabolic side effects, including substantial weight gain, dyslipidemia, and insulin resistance.[1] While the parent compound's interaction with a wide array of neurotransmitter receptors is well-documented, the contribution of its primary metabolites to this adverse metabolic profile has been a subject of intense investigation. This technical guide provides an in-depth analysis of N-desmethylolanzapine (DMO), a major CYP1A2-mediated metabolite of olanzapine.[2] Contrary to the assumption that DMO might contribute to or exacerbate olanzapine's metabolic toxicity, emerging preclinical and clinical evidence suggests a surprising and potentially counteracting role. This guide will dissect the metabolic pathways of olanzapine, provide a comparative analysis of the pharmacodynamic profiles of olanzapine and DMO, and synthesize the current evidence from in vivo and human studies. We will explore the hypothesis that DMO, far from being a liability, may possess a distinct pharmacological signature that ameliorates some of the metabolic disturbances caused by its parent drug, presenting a new perspective for drug development and therapeutic monitoring.
Introduction: The Olanzapine Paradox - Efficacy vs. Metabolic Toxicity
Olanzapine's robust efficacy in treating schizophrenia and bipolar disorder is well-established.[3] Its therapeutic action is attributed to a complex multi-receptor binding profile, with high affinity for dopamine D2 and serotonin 5-HT2A/2C receptors, among others.[4] However, this efficacy comes at a significant cost. Olanzapine is consistently ranked among the antipsychotics with the highest propensity to induce metabolic syndrome, a cluster of conditions including central obesity, hyperglycemia, and dyslipidemia.[5] This antipsychotic-induced weight gain (AIWG) is not merely a cosmetic issue; it is a serious health concern that increases the risk for type 2 diabetes and cardiovascular disease, leading to increased morbidity and mortality in a patient population already facing a reduced life expectancy.[6]
The mechanisms underlying these metabolic disturbances are multifactorial, involving antagonism at key receptors like histamine H1 and serotonin 5-HT2C which regulate appetite and satiety.[6] However, the complete picture is more complex, involving direct effects on glucose and lipid homeostasis independent of weight gain.[7] Understanding the precise molecular drivers of these side effects is paramount for developing safer antipsychotics. A critical, yet often overlooked, component of this puzzle lies in the pharmacology of olanzapine's metabolites. This guide focuses on its principal pharmacologically active metabolite, N-desmethylolanzapine (DMO), and its increasingly apparent, distinct role in the metabolic equation.
Hepatic Metabolism of Olanzapine: The N-Demethylation Pathway
Following oral administration, olanzapine undergoes extensive first-pass metabolism in the liver.[4] The metabolic fate of olanzapine is primarily dictated by two major pathways: direct N-glucuronidation via UGT1A4 to form olanzapine 10-N-glucuronide, and cytochrome P450 (CYP)-mediated oxidation.[2]
The oxidative metabolism is multifaceted, but the most significant pathway in terms of generating an active metabolite is N-demethylation to form N-desmethylolanzapine (DMO). This reaction is predominantly catalyzed by CYP1A2 , with minor contributions from CYP2D6.[2][4] Other oxidative pathways include N-oxidation by flavin-containing monooxygenase 3 (FMO3) and 2-hydroxylation via CYP2D6.[2]
The central role of CYP1A2 has significant clinical implications. CYP1A2 activity is highly variable among individuals due to genetic polymorphisms and is notably induced by polycyclic aromatic hydrocarbons found in tobacco smoke.[4] Consequently, smokers often exhibit increased clearance of olanzapine and higher DMO to olanzapine ratios compared to non-smokers.[4] This variability in metabolism can lead to substantial differences in plasma concentrations of both the parent drug and DMO, potentially influencing both therapeutic efficacy and the severity of metabolic side effects.
Figure 1. Major metabolic pathways of olanzapine.
Comparative Pharmacodynamics: Olanzapine vs. N-Desmethylolanzapine
A metabolite's contribution to a drug's effect profile is dictated by its concentration and its affinity for relevant biological targets. While DMO is generally present at lower plasma concentrations than olanzapine, its distinct receptor binding profile suggests it is not merely a diluted version of the parent compound.
Receptor Binding Profiles
| Receptor Target | Olanzapine (Ki, nM) | N-Desmethylolanzapine (Ki, nM) | Implication for Metabolic Effects |
| Dopamine D2 | ~11-31 | Lower affinity than OLZ | Primary antipsychotic target |
| Serotonin 5-HT2A | ~4-7 | Lower affinity than OLZ | Antipsychotic efficacy, potential metabolic role |
| Serotonin 5-HT2C | ~11-102 | Lower affinity than OLZ | Antagonism linked to hyperphagia and weight gain |
| Histamine H1 | ~7-30 | Lower affinity than OLZ | Antagonism is a major driver of sedation and weight gain |
| Muscarinic M1 | ~20-55 (Antagonist) | ~55 (Partial Agonist) | Opposing actions; M1 antagonism linked to metabolic dysfunction |
| Muscarinic M3 | ~25 (Antagonist) | Data limited | M3 antagonism on pancreatic β-cells may impair insulin secretion |
| (Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The key takeaway is the relative affinity and functional activity.)[4][8][9] |
The most striking difference lies in their activity at the muscarinic M1 receptor . Olanzapine is a potent M1 antagonist, a property shared with clozapine. In contrast, studies on the structurally similar metabolite of clozapine, N-desmethylclozapine (NDMC), have shown it to be a potent M1 partial agonist.[8][10][11] While direct data for DMO is less extensive, it is hypothesized to share this M1 agonist property, distinguishing it functionally from its parent compound.[8] This opposing pharmacology at the M1 receptor is a cornerstone of the hypothesis that DMO may counteract olanzapine's metabolic effects.
The Role of N-Desmethylolanzapine in Metabolic Dysregulation: Antagonist or Ameliorator?
Initial assumptions might posit that DMO, as an active metabolite, contributes to the overall burden of metabolic side effects. However, a growing body of evidence from both preclinical and clinical studies challenges this view, suggesting DMO may, in fact, have a protective or ameliorating role.
Preclinical Evidence: In Vitro and In Vivo Models
Animal models are crucial for dissecting the direct metabolic effects of a compound, independent of the complexities of psychiatric illness. A key study investigated the direct effects of DMO in a robust model of metabolic disturbance: high-fat diet-induced obese mice.[12]
The findings were remarkable. While olanzapine is known to exacerbate weight gain and insulin resistance in such models, DMO administration (2 mg/kg) over four weeks led to:
-
A significant loss of body weight and fat mass.
-
Improved insulin resistance and energy expenditure.
-
Favorable morphological changes in white adipose tissue, including increased expression of UCP1, a marker of thermogenesis. [12]
Crucially, DMO did not appear to cause the metabolic side effects associated with olanzapine.[12] This preclinical data provides the strongest causal evidence that the N-desmethyl metabolism pathway may serve to regulate, and even counteract, the adverse metabolic responses to olanzapine.[12]
Clinical Evidence: Patient Studies and Therapeutic Drug Monitoring
Translating preclinical findings to the clinical setting requires careful analysis of patient data. Several studies have explored the relationship between plasma concentrations of olanzapine, DMO, and various metabolic parameters in patients with schizophrenia.
A consistent theme has emerged from these investigations:
-
Inverse Correlation: Higher plasma concentrations of DMO (or higher DMO/olanzapine ratios) are often correlated with better metabolic outcomes.
-
Predictive Value: Lower DMO levels have been associated with higher glucose levels, higher triglyceride levels, and greater insulin resistance (HOMA-IR).[2][3][13]
-
Metabolic Syndrome: One study identified a DMO plasma concentration >5.63 ng/mL as a negative predictor of metabolic syndrome, whereas a high olanzapine/DMO ratio was a positive predictor.[13]
These clinical correlations strongly support the preclinical findings. They suggest that individuals who metabolize olanzapine more efficiently to DMO (e.g., smokers, who have induced CYP1A2 activity) may be partially protected from its metabolic toxicity.[2][14] This raises the intriguing possibility that the net metabolic effect of olanzapine treatment in a given patient is a dynamic balance between the detrimental effects of the parent drug and the potentially beneficial effects of its N-desmethylated metabolite.
Experimental Protocols for Assessing Metabolite-Specific Effects
To rigorously evaluate the distinct metabolic impact of a parent drug versus its metabolite, a well-controlled in vivo experimental design is essential. The following protocol outlines a standard methodology based on published studies.[6][12][15]
In Vivo Rodent Model for Metabolic Profiling
Objective: To compare the effects of chronic administration of olanzapine (OLA) versus N-desmethylolanzapine (DMO) on weight gain, adiposity, and glucose homeostasis in a diet-induced obesity mouse model.
Methodology:
-
Animal Model and Acclimation:
-
Use 8-week-old male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimate mice for one week before the start of the experiment.
-
-
Diet-Induced Obesity:
-
Divide mice into two main dietary cohorts:
-
Control Diet (CD): Standard chow (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD): Diet with 45-60% kcal from fat to induce obesity and insulin resistance.
-
-
Maintain mice on these diets for 6-8 weeks prior to drug treatment to establish a metabolic phenotype.
-
-
Experimental Groups and Drug Administration:
-
Within the HFD cohort, randomize mice into three treatment groups (n=8-10 per group):
-
Vehicle Control: Administer the drug vehicle (e.g., 0.5% carboxymethylcellulose) daily.
-
Olanzapine (OLA): Administer OLA at a clinically relevant dose (e.g., 2-3 mg/kg/day) via oral gavage.
-
N-Desmethylolanzapine (DMO): Administer DMO at an equimolar dose to the OLA group via oral gavage.
-
-
Treat animals daily for a period of 4-8 weeks.
-
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measure daily.
-
Body Composition: Perform analysis (e.g., using EchoMRI) at baseline and end-of-study to determine fat mass and lean mass.
-
Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Can be performed in a separate cohort. After a 4-hour fast, administer insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Procedures and Analysis:
-
At the end of the study, collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.
-
Harvest tissues such as the liver and epididymal white adipose tissue (eWAT) for weight and subsequent histological or molecular analysis (e.g., qPCR for inflammatory or thermogenic markers).
-
Figure 2. Workflow for preclinical assessment of metabolic effects.
Synthesis and Future Directions
The evidence strongly indicates that N-desmethylolanzapine is not a passive metabolite in the context of olanzapine's metabolic side effects. Both preclinical causal data and clinical correlational data converge on a compelling hypothesis: DMO actively counteracts the metabolic dysregulation induced by its parent compound, olanzapine.
The divergent pharmacology at the M1 muscarinic receptor appears to be a key mechanistic driver for this distinction. Olanzapine's M1 antagonism is linked to adverse metabolic outcomes, while DMO's putative M1 agonism may promote improved glucose homeostasis and energy balance. This opposing action creates a "push-pull" system where the net metabolic impact on a patient depends on the metabolic ratio of olanzapine to DMO, which is in turn influenced by factors like genetics (CYP1A2 polymorphisms) and lifestyle (smoking).
Future Directions for Research and Development:
-
Definitive Pharmacological Profiling: A head-to-head functional assessment of DMO at a full panel of metabolic receptors (M1, M3, H1, 5-HT2C) is needed to confirm its agonist/antagonist properties and build a comprehensive profile.
-
Mechanism of Action: Further studies are required to elucidate the downstream signaling pathways affected by DMO. Does its M1 agonism directly improve pancreatic β-cell function or enhance insulin sensitivity in peripheral tissues like skeletal muscle and liver?
-
Therapeutic Drug Monitoring (TDM): Clinical guidelines for TDM of olanzapine should consider measuring both olanzapine and DMO. Establishing a therapeutic "metabolic window" for the olanzapine/DMO ratio could become a valuable tool for personalizing treatment and minimizing harm.[13]
-
Novel Drug Design: The unique profile of DMO could serve as a blueprint for designing novel antipsychotics. A strategy could involve creating biased agonists that retain potent D2/5-HT2A antagonism for efficacy but incorporate M1 agonism to build in metabolic safety.
References
- Drug emergent metabolic syndrome among patients taking olanzapine. (2021). Journal of the Indian Medical Association.
-
Sur, C., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. Proceedings of the National Academy of Sciences, 100(23), 13674-9. Available at: [Link]
-
Li, Z., et al. (2005). N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. Neuropsychopharmacology, 30(11), 1986-95. Available at: [Link]
-
Coccurello, R., et al. (2006). Chronic administration of olanzapine induces metabolic and food intake alterations: a mouse model of the atypical antipsychotic-associated adverse effects. Psychopharmacology, 186(4), 561-71. Available at: [Link]
-
Weiner, D. M., et al. (2004). Identification of N-desmethylclozapine as an M1 muscarinic receptor agonist. Psychopharmacology, 177(1-2), 209-16. Available at: [Link]
-
Sentissi, O., et al. (2008). Protection from olanzapine-induced metabolic toxicity in mice by acetaminophen and tetrahydroindenoindole. Obesity, 16(10), 2206-12. Available at: [Link]
-
Lord, C. C., et al. (2017). The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C. Journal of Clinical Investigation, 127(9), 3402-3406. Available at: [Link]
-
Olanzapine-induced metabolic syndrome is partially mediated by oxytocinergic system dysfunction in female Sprague-Dawley rats. (2025). PLOS One. Available at: [Link]
-
Association between olanzapine concentration and metabolic dysfunction in drug-naive and chronic patients. (2022). Schizophrenia. Available at: [Link]
-
Olanzapine, weight change and metabolic effects: a naturalistic 12-month follow up. (2010). Revista Brasileira de Psiquiatria. Available at: [Link]
-
Zhang, X., et al. (2019). Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes. Psychoneuroendocrinology, 108, 163-171. Available at: [Link]
-
Melkersson, K. I., & Hulting, A. L. (2000). Elevated levels of insulin, leptin, and blood lipids in olanzapine-treated patients with schizophrenia or related psychoses. Journal of Clinical Psychiatry, 61(10), 742-9. Available at: [Link]
-
Rasmussen, K., et al. (2005). Correlation of the binding affinities (p K i ) for olanzapine and FMPD at 29 different receptors. Neuropharmacology, 49(3), 345-53. Available at: [Link]
-
An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. Available at: [Link]
-
Lu, M. L., et al. (2017). Olanzapine/DMO may trigger metabolic syndrome in schizophrenia patients. Consultant360. Available at: [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). ResearchGate. Available at: [Link]
-
Olanzapine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (2022). Supplementary Material. Available at: [Link]
-
de Filippis, R., & De Fazio, P. (2021). Clinical perspective on antipsychotic receptor binding affinities. Trends in Psychiatry and Psychotherapy, 43(4), 311-313. Available at: [Link]
-
An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. Available at: [Link]
Sources
- 1. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. JCI - The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C [jci.org]
- 6. Electrophysiological evidence showing muscarinic agonist-antagonist activities of N-desmethylclozapine using hippocampal excitatory and inhibitory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 13. Elevated levels of insulin, leptin, and blood lipids in olanzapine-treated patients with schizophrenia or related psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic administration of olanzapine induces metabolic and food intake alterations: a mouse model of the atypical antipsychotic-associated adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection from olanzapine-induced metabolic toxicity in mice by acetaminophen and tetrahydroindenoindole - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylolanzapine dihydrochloride CAS number 161696-76-0 search
An In-Depth Technical Guide to Desmethylolanzapine Dihydrochloride (CAS: 161696-76-0)
Foreword
In the landscape of psychopharmacology, the study of metabolites is not merely an academic exercise but a critical component of understanding a drug's complete clinical profile. Desmethylolanzapine, the primary active metabolite of the widely-used atypical antipsychotic Olanzapine, represents a key piece of this puzzle. This guide is designed to provide researchers, medicinal chemists, and drug development scientists with a comprehensive technical foundation for working with Desmethylolanzapine dihydrochloride. We move beyond simple data aggregation to explain the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but systems to be understood.
Introduction: The Significance of an Active Metabolite
Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a complex multi-receptor antagonism profile.[1] Its clinical efficacy and side-effect profile, however, are not solely attributable to the parent compound. Following administration, Olanzapine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP1A2, to form N-Desmethylolanzapine (DMO).[2][3][4] This metabolite is not an inactive byproduct; it is pharmacologically active and circulates in significant concentrations, contributing to the overall therapeutic and physiological response observed in patients.[4][5]
Recent studies have suggested that DMO may possess a distinct metabolic profile from its parent drug, potentially counteracting some of the adverse metabolic effects, such as weight gain and insulin resistance, associated with Olanzapine.[5][6][7] This raises compelling questions about its role and presents new opportunities for therapeutic development. This guide focuses on the dihydrochloride salt form (CAS No. 161696-76-0), which is frequently used in research due to its enhanced stability and aqueous solubility.
Physicochemical and Structural Characteristics
A precise understanding of the compound's fundamental properties is the bedrock of reliable and reproducible research.
Table 1: Physicochemical Properties of Desmethylolanzapine Dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 161696-76-0 | [8][9][10] |
| IUPAC Name | 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][11][12]benzodiazepine dihydrochloride | [8][10] |
| Molecular Formula | C₁₆H₁₈N₄S (free base) | [8][9][10] |
| Molecular Weight | 298.41 g/mol (free base) | [8][9][10] |
| Synonyms | N-Demethylolanzapine, LY170055 | [2][8][9][13] |
| Appearance | White to off-white solid | [13] |
| Purity | Typically ≥95-98% | [2][9][10] |
| Solubility | Soluble in DMSO and DMF. Limited solubility in ethanol and aqueous buffers. | [2][13] |
The structural distinction from Olanzapine is the absence of a methyl group on the distal nitrogen of the piperazine ring, a modification that influences receptor binding affinity and metabolic stability.
Synthesis and Purification Workflow
The synthesis of Desmethylolanzapine is a multi-step process. The protocol outlined below is a generalized pathway based on established chemical principles for this molecular scaffold.
Expertise & Experience: The critical step in this synthesis is the condensation reaction. It is typically performed in a high-boiling point aprotic solvent mixture, like DMSO and toluene, to achieve the necessary temperature to drive the reaction forward.[14][15] An inert atmosphere is crucial to prevent oxidation and side reactions. Purification via recrystallization is preferred over chromatography for large-scale work due to its efficiency, but the choice of solvent is critical to ensure good recovery and high purity.
Caption: General workflow for the synthesis and purification of Desmethylolanzapine.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a reaction vessel equipped for reflux and under an inert nitrogen atmosphere, combine 4-amino-2-methyl-10H-thieno[2,3-b][11][12]benzodiazepine hydrochloride with a molar excess of piperazine.
-
Solvent Addition: Add a solvent mixture of dimethyl sulfoxide (DMSO) and toluene.[14][15]
-
Condensation: Heat the mixture to reflux and maintain for several hours (typically 2-20 hours depending on scale).[14][15]
-
Self-Validation: Monitor the reaction's progress via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Precipitation: Cool the reaction mixture significantly (e.g., in an ice bath). Add water to precipitate the crude Desmethylolanzapine free base.[14] Stir the resulting suspension at a reduced temperature to maximize yield.
-
Isolation: Collect the solid product by filtration and wash thoroughly with water to remove residual piperazine and DMSO. Dry the crude product under a vacuum.
-
Purification (Recrystallization): a. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., acetonitrile or ethanol).[14] b. Hot-filter the solution to remove any insoluble impurities. c. Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. d. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol). Add a calculated amount of hydrochloric acid (typically 2 equivalents as a solution in an organic solvent) to precipitate the dihydrochloride salt. Collect the salt by filtration and dry.
Analytical Characterization for Quality Assurance
Confirming the identity, purity, and integrity of the synthesized compound is non-negotiable for its use in any scientific application.
Table 2: Key Analytical Methods for Characterization
| Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification | A single major peak with a purity value of ≥98%. A reversed-phase C8 or C18 column with a mobile phase of phosphate buffer and acetonitrile/methanol is commonly used.[4][16][17] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation confirmation | An observed mass-to-charge ratio (m/z) corresponding to the protonated free base [M+H]⁺. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation | A spectrum showing the correct number of protons and carbons with chemical shifts and coupling patterns consistent with the Desmethylolanzapine structure. |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (piperazine), aromatic C-H, C=N, and C-S bonds. |
Pharmacological Profile
Mechanism of Action
Like its parent compound, Desmethylolanzapine is an antagonist at multiple neurotransmitter receptors.[1] Its antipsychotic activity is primarily attributed to a combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. This dual action is a hallmark of atypical antipsychotics, believed to be responsible for efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older, "typical" antipsychotics.[6]
Caption: DMO's primary mechanism involves blocking D₂ and 5-HT₂ₐ receptors.
Differential Metabolic Effects
A compelling area of research is the divergent metabolic impact of DMO compared to Olanzapine. While Olanzapine use is frequently associated with significant weight gain and metabolic disturbances, animal studies suggest DMO may have the opposite effect. Administration of DMO to obese mice resulted in a loss of body weight and fat mass, along with improved insulin resistance and energy expenditure.[5][7] In clinical studies with schizophrenic patients, lower plasma concentrations of DMO were associated with higher glucose levels and insulin resistance, suggesting a potential protective or counteracting role for the metabolite.[4][6]
Recommended Experimental Protocols
The following are foundational protocols that can be adapted for specific research questions.
Protocol: In-Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Desmethylolanzapine for a target receptor (e.g., Dopamine D₂).
-
Methodology:
-
Preparation: Prepare cell membrane homogenates expressing the human D₂ receptor. Prepare a stock solution of Desmethylolanzapine dihydrochloride in DMSO and create a serial dilution series in assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of Desmethylolanzapine.
-
Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled D₂ antagonist like haloperidol).
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Desmethylolanzapine. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol: In-Vivo Pharmacokinetic Study (Rodent Model)
-
Objective: To characterize the basic pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) of Desmethylolanzapine.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per time point). Acclimate the animals according to institutional guidelines.
-
Dose Formulation: Prepare a dosing solution of Desmethylolanzapine dihydrochloride in a suitable vehicle (e.g., sterile saline or 5% DMSO/40% PEG300/55% saline).
-
Administration: Administer a single dose of the compound via the desired route (e.g., 5 mg/kg, oral gavage).
-
Sample Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: a. Precipitate plasma proteins using a solvent like acetonitrile containing an appropriate internal standard (e.g., Olanzapine-d₃). b. Centrifuge and analyze the supernatant using a validated LC-MS/MS method.[16][18]
-
Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.
-
Conclusion and Future Research
Desmethylolanzapine dihydrochloride is a critical tool for dissecting the complex pharmacology of Olanzapine. Its unique profile, particularly its potential to mitigate some of Olanzapine's adverse metabolic effects, warrants significant further investigation. Future research should focus on:
-
Elucidating the full receptor binding profile of DMO across a wider range of CNS targets.
-
Investigating the downstream signaling pathways activated or inhibited by DMO at D₂ and 5-HT₂ₐ receptors.
-
Conducting head-to-head preclinical studies comparing the long-term metabolic consequences of Olanzapine versus DMO administration.
The data and protocols within this guide serve as a robust starting point for scientists dedicated to advancing our understanding of antipsychotic pharmacology and developing safer, more effective treatments for severe mental illness.
References
-
PubChem, National Center for Biotechnology Information. (n.d.). Desmethylolanzapine. Retrieved February 17, 2026, from [Link]
-
Jaskowska, J., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances. Retrieved February 17, 2026, from [Link]
-
Acadia Pharmaceuticals. (n.d.). N-desmethylclozapine. PubChem. Retrieved February 17, 2026, from [Link]
-
Kolli, V., et al. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. Pharmacogenomics and Personalized Medicine. Retrieved February 17, 2026, from [Link]
-
An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. Retrieved February 17, 2026, from [Link]
-
Zheng, X., et al. (2019). Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity. Psychoneuroendocrinology. Retrieved February 17, 2026, from [Link]
-
OUCi. (n.d.). Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2023). A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. Retrieved February 17, 2026, from [Link]
-
Suzuki, Y., et al. (2016). Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects. Ovid. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of olanzapine and an intermediate therefor.
-
New Drug Approvals. (2015). OLANZEPINE VISITED PART 2/3. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. Retrieved February 17, 2026, from [Link]
-
MDPI. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of olanzapine and intermediates thereof.
-
Lin, C-H., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLOS ONE. Retrieved February 17, 2026, from [Link]
-
Jaskowska, J., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. Retrieved February 17, 2026, from [Link]
-
Bymaster, F.P., et al. (1996). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. PubMed. Retrieved February 17, 2026, from [Link]
Sources
- 1. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ovid.com [ovid.com]
- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. N-Demethyl Olanzapine | TRC-D230970-100MG | LGC Standards [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Pharmacokinetics of N-Desmethylolanzapine in Human Plasma: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of N-desmethylolanzapine (DMO), the primary active metabolite of the atypical antipsychotic olanzapine, in human plasma. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to support bioanalytical method development, clinical trial monitoring, and therapeutic drug management (TDM).
Introduction: The Significance of N-Desmethylolanzapine
Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through antagonism of dopamine and serotonin receptors.[1][2] Following oral administration, olanzapine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1][3] Among these, N-desmethylolanzapine (DMO) is a major circulating metabolite, formed primarily through oxidative metabolism by the cytochrome P450 (CYP) isoform CYP1A2.[1][4][5] While initially considered less pharmacologically active than its parent compound, emerging evidence suggests that DMO may play a significant role in the overall therapeutic and adverse effect profile of olanzapine, particularly concerning metabolic abnormalities.[5][6][7] This has underscored the importance of accurately quantifying DMO concentrations in human plasma for a complete understanding of olanzapine's disposition and for optimizing patient outcomes.
Pharmacokinetic Profile of N-Desmethylolanzapine
Formation and Metabolism
N-desmethylolanzapine is the product of N-demethylation of olanzapine, a metabolic conversion predominantly catalyzed by the CYP1A2 enzyme.[1][4][5] This pathway is a major contributor to the clearance of olanzapine.[5] The formation of DMO can be influenced by several factors, including genetic polymorphisms of CYP1A2, co-administration of CYP1A2 inducers (e.g., smoking) or inhibitors, gender, and age, leading to significant interindividual variability in plasma concentrations.[1][8][9] After its formation, DMO itself may undergo further metabolism, although its subsequent metabolic fate is less well-characterized than that of olanzapine.
Metabolic pathway of olanzapine to N-desmethylolanzapine.
Distribution and Elimination
Similar to olanzapine, N-desmethylolanzapine is expected to have a significant volume of distribution. Olanzapine is highly protein-bound in plasma, primarily to albumin and α1-acid glycoprotein, and it is likely that DMO exhibits similar binding characteristics.[3][9] The elimination half-life of olanzapine is approximately 30 hours, and while specific data for DMO is less defined, its clearance is intrinsically linked to that of the parent drug.[9]
Clinical Significance and Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring for olanzapine is a valuable tool for optimizing treatment, and the inclusion of DMO quantification provides a more comprehensive clinical picture.[3][10][11] The ratio of olanzapine to DMO concentrations can serve as an indicator of CYP1A2 activity and help to explain interindividual variability in drug response and side effects.[10] Studies have suggested that lower plasma DMO concentrations may be associated with a higher risk of metabolic side effects, such as elevated glucose and triglycerides.[6][7][12] Conversely, some research indicates that DMO might have a counteracting effect on olanzapine-induced metabolic abnormalities.[5][6][7] Therefore, monitoring both olanzapine and DMO is recommended for a more personalized approach to treatment, aiming to maximize therapeutic efficacy while minimizing adverse metabolic events.[6][10]
Bioanalytical Methodologies for N-Desmethylolanzapine Quantification in Human Plasma
The accurate and precise quantification of N-desmethylolanzapine in human plasma is crucial for pharmacokinetic studies and TDM. Several validated bioanalytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent and sensitive technique.[6][13][14][15] High-performance liquid chromatography (HPLC) with electrochemical (coulometric) or ultraviolet (UV-VIS) detection is also utilized.[16][17][18][19]
Sample Preparation: A Critical Step for Accurate Quantification
The choice of sample preparation technique is paramount to remove interfering substances from the plasma matrix and ensure the reliability of the analytical method. The two most common approaches are protein precipitation and solid-phase extraction (SPE).
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[13][15]
Protocol Steps:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent such as acetonitrile or methanol.[6] An internal standard (e.g., d8-olanzapine) should be included in the precipitant to correct for extraction variability.[6]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[6]
Causality: Acetonitrile and methanol are effective protein precipitants because they disrupt the hydration shell of proteins, leading to their aggregation and removal from the solution. This one-step cleanup is often sufficient for the selectivity of MS/MS detection.
SPE provides a cleaner extract compared to protein precipitation by utilizing specific interactions between the analyte and a solid sorbent.[17][18][19]
Protocol Steps:
-
Condition an appropriate SPE cartridge (e.g., C8 or C18) by passing methanol followed by water through the sorbent.[17]
-
Dilute 0.5 mL of plasma with 0.5 mL of water and add an internal standard.[17]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.[17]
-
Elute the analyte and internal standard from the cartridge using a suitable organic solvent, such as methanol.[17]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Causality: The non-polar stationary phase of the C8 or C18 cartridge retains the relatively non-polar olanzapine and DMO from the aqueous plasma sample, while polar impurities are washed away. The subsequent elution with an organic solvent releases the analytes, resulting in a concentrated and purified sample.
Chromatographic Separation and Detection
LC-MS/MS is the gold standard for the quantification of DMO due to its high sensitivity, selectivity, and speed.[6][13][20]
Typical LC-MS/MS Parameters:
| Parameter | Typical Value | Rationale |
| Chromatographic Column | Reversed-phase C18 or C8 (e.g., 2.0 x 100 mm, 3 µm) | Provides good retention and separation of olanzapine and DMO from endogenous plasma components.[13] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) | Allows for the efficient elution and separation of analytes with different polarities.[20] |
| Flow Rate | 0.2 - 1.0 mL/min | Optimized to achieve good peak shape and resolution within a reasonable run time.[16][20] |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode | Olanzapine and DMO readily form positive ions in the ESI source, enabling sensitive detection.[13] |
| Mass Transitions (MRM) | Precursor ion → Product ion (e.g., for Olanzapine: m/z 313.4 → 256.3; for Clozapine IS: m/z 327.1 → 270.0) | Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[21] |
Method Validation: A robust LC-MS/MS method for DMO should be validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, precision, selectivity, and stability.[13][20] Linearity is typically achieved in the range of 0.5-50 ng/mL for DMO.[13]
Experimental workflow for N-desmethylolanzapine quantification.
While less sensitive than LC-MS/MS, HPLC with coulometric or UV-VIS detection can also be employed for DMO quantification.[16][17][18][19] These methods often require larger sample volumes and more rigorous sample cleanup procedures, such as SPE, to achieve the necessary sensitivity and selectivity.[17][18][19] The mobile phase composition and column chemistry are similar to those used in LC-MS/MS.[16][17]
Conclusion and Future Directions
The pharmacokinetic profile of N-desmethylolanzapine is a critical consideration in the clinical use of olanzapine. As our understanding of the role of DMO in both the therapeutic and adverse effects of olanzapine continues to evolve, the need for robust and reliable bioanalytical methods for its quantification will become increasingly important. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to accurately assess DMO concentrations in human plasma, thereby contributing to a more personalized and effective approach to the treatment of schizophrenia and bipolar disorder. Future research should focus on further elucidating the specific pharmacological activity of DMO and its impact on clinical outcomes.
References
-
Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. PubMed. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers. [Link]
-
Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Springer. [Link]
-
Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. PLOS One. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. PMC. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. OMICS International. [Link]
-
Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PMC. [Link]
-
Metabolism of olanzapine. The chemical structure and metabolism of... ResearchGate. [Link]
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. PLOS One. [Link]
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PMC. [Link]
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]
-
Olanzapine Pharmacokinetics. Psychopharmacology Institute. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers. [Link]
-
Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. ResearchGate. [Link]
-
Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review. MDPI. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. OMICS International. [Link]
-
Analytical method development and validation studies for estimation of anti-psychotic drug (Olanzapine). International Journal of Science and Healthcare Research. [Link]
-
olanzapine. ClinPGx. [Link]
-
Olanzapine and Desmethylolanzapine in Serum/Plasma - HPLC. Chromsystems. [Link]
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. Taipei Medical University. [Link]
-
(PDF) Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. ResearchGate. [Link]
-
Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. Dove Medical Press. [Link]
-
Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection. ResearchGate. [Link]
-
Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. ResearchGate. [Link]
-
Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study. Valley International Journals. [Link]
-
A Clinical Review of Insights of Olanzapine Pharmacokinetics. Dove Medical Press. [Link]
-
(PDF) Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. ResearchGate. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Pharmacopsychiatry / Full Text [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 17. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromsystems.com [chromsystems.com]
- 20. d-nb.info [d-nb.info]
- 21. sci-rep.com [sci-rep.com]
An In-depth Technical Guide to Investigating the Blood-Brain Barrier Permeability of Desmethylolanzapine
Foreword: The Imperative for Characterizing CNS Penetration of Active Metabolites
In the realm of central nervous system (CNS) drug development, the journey of a therapeutic agent does not conclude upon its metabolism. Active metabolites, such as desmethylolanzapine, the primary oxidative metabolite of the atypical antipsychotic olanzapine, can possess their own significant pharmacological profiles.[1][2][3][4] Desmethylolanzapine is formed in the liver primarily through the cytochrome P450 enzyme CYP1A2.[1][2][3][5] Understanding whether this active metabolite can cross the blood-brain barrier (BBB) is paramount, as its presence in the CNS could contribute to both the therapeutic efficacy and the adverse effect profile of the parent drug. This guide provides a comprehensive, multi-tiered approach for researchers, scientists, and drug development professionals to rigorously assess the BBB permeability of desmethylolanzapine.
Theoretical Framework: Predicting BBB Permeability
Before embarking on empirical studies, a thorough in-silico and theoretical assessment is crucial. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[6][7] The ability of a molecule like desmethylolanzapine to cross this barrier is governed by a combination of its physicochemical properties and its interaction with transport systems.
Physicochemical Properties
Key molecular features dictate a compound's ability to passively diffuse across the lipid membranes of the BBB endothelial cells.[8][9][10] Generally, CNS-active drugs exhibit the following characteristics:
-
Lipophilicity (LogP/LogD): A moderate degree of lipophilicity is optimal for BBB penetration. Very high lipophilicity can lead to non-specific binding and sequestration in lipid membranes.
-
Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to cross the BBB.
-
Topological Polar Surface Area (TPSA): A lower TPSA is associated with better BBB permeability, as it reflects the molecule's hydrogen bonding potential.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors generally favors BBB penetration.[10]
-
Ionization (pKa): The extent of ionization at physiological pH (7.4) is critical, as the uncharged species is more likely to cross cell membranes.[10]
Table 1: Predicted Physicochemical Properties of Desmethylolanzapine
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Weight ( g/mol ) | ~298.4 | Favorable (within the typical range for CNS drugs) |
| LogP (octanol/water) | ~2.5 - 3.5 | Moderately lipophilic, suggesting potential for passive diffusion |
| TPSA (Ų) | ~40 - 50 | Favorable (below the general cutoff of 90 Ų for CNS drugs) |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 4 | Favorable |
| pKa (most basic) | ~7.5 - 8.5 | Partially ionized at physiological pH |
Note: These are estimated values and should be experimentally verified.
Role of Transporters
The BBB is not a passive barrier; it is equipped with a host of influx and efflux transporters that regulate the passage of substances.[11] Of particular relevance is the P-glycoprotein (P-gp), an efflux transporter that actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream.[11][12][13] Olanzapine itself has been suggested to be a substrate of P-gp, and polymorphisms in the P-gp gene may affect its CNS penetration.[14][15] Therefore, it is critical to investigate whether desmethylolanzapine is also a substrate for P-gp or other efflux transporters.
A Multi-Tiered Experimental Approach
A robust assessment of BBB permeability requires a combination of in vitro and in vivo methods. The following tiered approach allows for a systematic and resource-efficient investigation.
Caption: A tiered approach to BBB permeability assessment.
Tier 1: High-Throughput In Vitro Screening
The initial tier focuses on rapid screening to assess passive permeability and identify potential interactions with key efflux transporters.
The PAMPA model is a non-cell-based assay that evaluates a compound's ability to diffuse across an artificial lipid membrane.[8] This provides a measure of passive, transcellular permeability.
Protocol:
-
A filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of desmethylolanzapine in a buffer at pH 7.4.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells.
-
After incubation, the concentration of desmethylolanzapine in both donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
Table 2: Representative PAMPA Data for Desmethylolanzapine and Controls
| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Propranolol (High) | > 15 | High Permeability |
| Atenolol (Low) | < 1 | Low Permeability |
| Desmethylolanzapine | 8.5 | Medium Permeability |
Cell-based assays provide a more biologically relevant model by incorporating cellular monolayers that express transporters.[16][17][18]
Protocol for MDCK-MDR1 Cells:
Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) are a common model to assess P-gp-mediated efflux.[16]
-
MDCK-MDR1 cells are seeded on a Transwell® insert and cultured until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).[17][18]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B): Desmethylolanzapine is added to the apical (top) chamber. Samples are taken from the basolateral (bottom) chamber over time.
-
Basolateral to Apical (B-A): Desmethylolanzapine is added to the basolateral chamber. Samples are taken from the apical chamber over time.
-
-
Concentrations are measured by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
The experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.
Table 3: Expected Transwell Data for Desmethylolanzapine
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Desmethylolanzapine | 1.2 | 6.0 | 5.0 |
| Desmethylolanzapine + Verapamil | 4.5 | 4.8 | 1.1 |
An efflux ratio of 5.0 suggests that desmethylolanzapine is a substrate for P-gp. The reduction of the efflux ratio to near unity in the presence of a P-gp inhibitor would confirm this.
Tier 2: Advanced In Vitro BBB Models
While useful for screening, simple cell lines lack the full complexity of the in vivo BBB. Advanced models offer a closer approximation.
Co-culturing brain endothelial cells with astrocytes or pericytes can induce a tighter barrier and more closely mimic the neurovascular unit.[16][17] These models generally exhibit higher TEER values and lower paracellular permeability.
Human iPSC-derived brain microvascular endothelial cells (BMECs) represent a state-of-the-art in vitro model.[17] They express a wider range of human-specific transporters and form tighter junctions, offering a more predictive human model.
Tier 3: Definitive In Vivo Studies
In vivo experiments are the gold standard for determining BBB permeability under physiological conditions.[19][20]
Caption: Workflow for in vivo microdialysis study.
This method provides a measure of the total drug concentration in the brain relative to the plasma at a specific time point or at steady state.[19]
Protocol:
-
Administer desmethylolanzapine to a cohort of rodents (e.g., rats or mice).
-
At various time points, collect blood samples and euthanize the animals.
-
Harvest the brains and homogenize the tissue.
-
Measure the concentration of desmethylolanzapine in plasma and brain homogenate using LC-MS/MS.
-
Calculate Kp = C_brain / C_plasma.
To account for differential binding in brain tissue and plasma, the unbound brain-to-plasma ratio (Kp,uu) is a more accurate predictor of BBB penetration. This requires measuring the unbound fraction in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
Kp,uu = Kp * (fu,p / fu,brain)
A Kp,uu value > 1 suggests active influx, a value < 1 suggests active efflux or poor permeability, and a value ≈ 1 suggests passive diffusion.
Microdialysis is a powerful technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid in awake, freely moving animals.[19][20]
Protocol:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex or striatum).
-
After a recovery period, the probe is perfused with a physiological buffer.
-
Desmethylolanzapine is administered systemically.
-
Dialysate samples are collected at regular intervals, along with simultaneous blood samples.
-
The unbound concentrations in the brain dialysate (C_u,brain) and plasma (C_u,plasma) are measured.
-
The ratio of the area under the curve (AUC) for unbound drug in the brain to that in plasma provides the Kp,uu.
Synthesizing the Evidence: A Holistic Interpretation
No single experiment can definitively characterize BBB permeability. A successful investigation relies on the convergence of evidence from multiple tiers of the experimental approach.
-
Initial Hypothesis: In silico and PAMPA data will provide an initial hypothesis regarding passive permeability.
-
Efflux Identification: Cell-based assays will determine if desmethylolanzapine is a substrate for efflux transporters like P-gp.
-
In Vivo Confirmation: The Kp,uu value from in vivo studies will provide the definitive measure of net BBB penetration, integrating passive diffusion and active transport. A low Kp,uu in conjunction with a high efflux ratio in vitro would strongly suggest that P-gp limits the brain exposure of desmethylolanzapine.
Conclusion
The systematic investigation of desmethylolanzapine's BBB permeability is a critical step in understanding the overall CNS pharmacology of olanzapine. By employing a tiered approach, from in silico predictions to in vivo microdialysis, researchers can build a comprehensive profile of this active metabolite. This knowledge is not only academically important but also has profound implications for clinical practice, potentially explaining inter-individual variability in treatment response and side effects. A thorough understanding of the factors governing its entry into the brain will ultimately enable a more complete picture of olanzapine's mechanism of action and may inform the development of future antipsychotic agents.
References
-
Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 110(3), 915-938. [Link]
-
van der Woude, H., et al. (2015). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Methods in Molecular Biology, 1271, 201-213. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. (2023). Journal of Pharmaceutical Sciences & Research, 15(6). [Link]
-
Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. (2020). ResearchGate. [Link]
-
Pardridge, W. M. (2007). How to Measure Drug Transport across the Blood-Brain Barrier. Journal of Cerebral Blood Flow & Metabolism, 27(10), 1647–1658. [Link]
-
In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience. [Link]
-
Haslebret, A., et al. (2015). Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants. Pharmacogenomics, 16(1), 23-36. [Link]
-
Olanzapine. (n.d.). PharmGKB. [Link]
-
Quantification of In Vitro Blood-Brain Barrier Permeability. (2016). Methods in Molecular Biology. [Link]
-
Olanzapine. (n.d.). Wikipedia. [Link]
-
de Boer, A. G., & Gaillard, P. J. (2005). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Medicinal Chemistry Reviews - Online, 2(2), 127-131. [Link]
-
Sur, C., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. Proceedings of the National Academy of Sciences, 100(23), 13674-13679. [Link]
-
Olanzapine-DRLA film coated tablets. (n.d.). Medsafe. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]
-
de Boer, A. G., & Gaillard, P. J. (2005). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Medicinal Chemistry Reviews - Online, 2(2). [Link]
-
Weiner, D. M., et al. (2007). Pharmacology of N-desmethylclozapine. Pharmacology & Therapeutics, 115(2), 207-217. [Link]
-
Lin, S. K., et al. (2006). The Relationship Between P-glycoprotein (PGP) Polymorphisms and Response to Olanzapine Treatment in Schizophrenia. Journal of Clinical Psychopharmacology, 26(5), 507-512. [Link]
-
The Relationship Between P-Glycoprotein (PGP) Polymorphisms and Response to Olanzapine Treatment in Schizophrenia. (2006). ResearchGate. [Link]
-
Cornelissen, F. M. G., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7238-7251. [Link]
-
Cornelissen, F. M. G., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
-
Al-Hilal, T. A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289. [Link]
-
Hitchcock, S. A. (2008). Blood-brain barrier permeability considerations for CNS-targeted compound library design. Current Opinion in Chemical Biology, 12(3), 318-323. [Link]
-
O'Brown, N. M., et al. (2022). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences, 23(23), 14761. [Link]
-
Brain Penetration. (n.d.). Cambridge MedChem Consulting. [Link]
-
Di Pietro, O., & Al-Hilal, T. A. (2024). Designing drugs optimized for both blood–brain barrier permeation and intra-cerebral partition. Expert Opinion on Drug Discovery, 19(1), 1-13. [Link]
-
Wang, C., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry, 13, 894228. [Link]
-
Wang, C., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. ResearchGate. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]
-
Pandey, S., et al. (2025). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology, 18(1). [Link]
-
Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Trends in Pharmacological Sciences, 31(8), 391-399. [Link]
-
Log BB Prediction Models Using TLC and HPLC Retention Values as Protein Affinity Data. (2022). Molecules. [Link]
-
Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2022). ResearchGate. [Link]
-
Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport. (2023). International Journal of Molecular Sciences. [Link]
-
Membrane Permeability Monitoring to Antipsychotic Olanzapine Using Platinum Black-Modified Electrodes. (2024). Biosensors. [Link]
-
Blood–Brain Barrier Disruption in Schizophrenia: Insights, Mechanisms, and Future Directions. (2024). International Journal of Molecular Sciences. [Link]
-
Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). ResearchGate. [Link]
-
Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. (2020). Anesthesiology, 133(4), 894-907. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. ClinPGx [clinpgx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 5. Olanzapine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The relationship between P-glycoprotein (PGP) polymorphisms and response to olanzapine treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 19. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aqueous Solubility of Desmethylolanzapine Dihydrochloride
Abstract
Desmethylolanzapine, the primary active metabolite of the atypical antipsychotic olanzapine, is a critical molecule in both pharmaceutical research and clinical monitoring.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for developing robust analytical methods, designing effective formulations, and interpreting pharmacokinetic data. This guide provides a comprehensive technical overview of the aqueous solubility of Desmethylolanzapine Dihydrochloride. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven protocols for its empirical determination, and discuss the critical factors that influence its behavior in aqueous buffer systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.
Introduction: The Significance of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. The aqueous solubility of Desmethylolanzapine Dihydrochloride directly impacts:
-
Bioavailability: Poor solubility can lead to low and variable absorption from the gastrointestinal tract.
-
Formulation Development: Understanding the solubility profile across a range of pH values is essential for creating stable and effective oral or parenteral dosage forms.
-
Analytical Method Development: Accurate quantification, such as by High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully dissolved in the mobile phase.[3][4]
-
In Vitro Assay Performance: Unreliable results in biological assays can often be traced back to poor compound solubility in the assay medium.[5]
Desmethylolanzapine is a weak base, meaning its solubility is highly dependent on the pH of the aqueous environment.[6] The dihydrochloride salt form is utilized to enhance its solubility, but a comprehensive characterization across physiologically relevant pH ranges remains a critical task for any researcher working with this compound.
Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation
The pH-dependent solubility of an ionizable compound like Desmethylolanzapine is governed by its acid dissociation constant(s), or pKa. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (neutral) form.[7] For a weak base, the ionized form is typically more soluble in aqueous media than the neutral form.
The relationship between pH, pKa, and the ratio of ionized to non-ionized forms of a drug can be described by the Henderson-Hasselbalch equation .[7][8][9][10]
For a weak base:
pH = pKa + log ([Base] / [Acid])
Where:
-
[Base] is the concentration of the non-ionized form.
-
[Acid] is the concentration of the protonated, ionized (conjugate acid) form.
This relationship is fundamental to predicting how Desmethylolanzapine's solubility will change in different buffer systems. As the pH of the solution decreases (becomes more acidic) relative to the pKa, the equilibrium will shift towards the more soluble, protonated form. Conversely, as the pH increases, the less soluble, neutral form will predominate, potentially leading to precipitation. While literature for the parent compound olanzapine lists pKa values of approximately 5.0 and 7.4, it is crucial to empirically determine the solubility profile of Desmethylolanzapine itself.[6]
Physicochemical Properties of Desmethylolanzapine
A clear understanding of the molecule's basic properties is the first step in any solubility investigation.
| Property | Value | Source |
| Chemical Name | 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][11][12]benzodiazepine | [13][14] |
| Molecular Formula | C16H18N4S | [1][13][14][15] |
| Molecular Weight | 298.4 g/mol (Free Base) | [1][13][14] |
| Molecular Weight | 371.33 g/mol (Dihydrochloride Salt) | [16] |
| Predicted pKa | 8.58 ± 0.10 | [15] |
Note: The predicted pKa value should be used as a guide; experimental determination is always preferred for precise calculations.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5][17][18] This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium, providing a thermodynamic solubility value.
Core Principle
An excess amount of the solid compound is added to a specific aqueous buffer. The mixture is agitated for an extended period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and solid-state compound is reached.[5][17] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.
Visualization of the Experimental Workflow
Caption: Thermodynamic solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
A. Preparation of Aqueous Buffers
-
Objective: To create a series of buffers across a physiologically relevant pH range. Phosphate buffers are versatile and commonly used for this purpose.[11][19][20]
-
Materials: Sodium Phosphate Monobasic (NaH₂PO₄), Sodium Phosphate Dibasic (Na₂HPO₄), deionized water, HCl, NaOH.
-
Procedure (Example for 0.1 M Phosphate Buffer):
-
Prepare 0.1 M stock solutions of Sodium Phosphate Monobasic and Sodium Phosphate Dibasic.
-
To create buffers of a specific pH, mix the stock solutions in the ratios indicated in the table below.[11]
-
Verify the final pH of each buffer solution with a calibrated pH meter and adjust with HCl or NaOH as necessary.
-
| Target pH | 0.1M NaH₂PO₄ (ml) | 0.1M Na₂HPO₄ (ml) | Final Volume (ml) |
| 5.8 | 92.0 | 8.0 | 200 |
| 6.5 | 45.0 | 55.0 | 200 |
| 7.0 | 19.5 | 80.5 | 200 |
| 7.4 | 9.5 | 90.5 | 200 |
| 8.0 | 2.5 | 97.5 | 200 |
For pH values outside this range, other buffer systems like citrate (pH 3.0-6.2) or acetate (pH 3.6-5.6) should be used.[11]
B. Solubility Measurement
-
Dispense Compound: Add an excess amount of Desmethylolanzapine Dihydrochloride (e.g., 2-5 mg) into a series of glass vials. Ensure that the amount is sufficient to maintain a visible suspension throughout the experiment.[18]
-
Add Buffer: Add a precise volume (e.g., 1 mL) of each prepared aqueous buffer to the corresponding vials.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification (HPLC-UV):
-
Prepare a calibration curve using a certified reference standard of Desmethylolanzapine Dihydrochloride.[2][21]
-
Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the samples via a validated HPLC-UV method. A common approach involves a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[3][4]
-
Calculate the concentration in the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility at that specific pH.
-
Interpreting the Results: The pH-Solubility Profile
By plotting the measured solubility (on a logarithmic scale) against the pH of the buffer, you will generate a pH-solubility profile. This profile is a powerful tool for understanding the compound's behavior.
Visualization of Expected Profile
Caption: Expected pH-solubility profile for a dibasic compound like Desmethylolanzapine.
The profile will typically show high solubility at low pH, where the molecule is fully protonated. As the pH increases and approaches the first pKa, the solubility will begin to decrease. The lowest point on the curve represents the intrinsic solubility (S₀) , which is the solubility of the un-ionized, neutral form of the molecule.[9]
Conclusion: From Data to Decision-Making
A meticulously determined pH-solubility profile for Desmethylolanzapine Dihydrochloride is not merely an academic exercise. It is actionable data that empowers researchers and developers to make informed decisions. This knowledge is crucial for selecting appropriate solvents for in vitro screens, designing oral formulations that ensure dissolution in the stomach and upper intestine, and developing robust analytical methods for therapeutic drug monitoring. By combining a strong theoretical understanding with rigorous experimental practice, as outlined in this guide, scientists can confidently characterize this important molecule and accelerate their research and development efforts.
References
- Biological Buffers: pH Range and How to Prepare Them. (2014, May 13). [Source Not Available].
- Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe.
- Preparation of Buffer Solutions | Phosphate, Acet
- Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. (2023, November 29). [Source Not Available].
- Phosphate buffer solution Preparation (pH range 4.8 to 8.0 ). (2024, June 5). YouTube.
- Prediction of pH-dependent aqueous solubility of druglike molecules. (2006, November 15). PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Lu, M.-L., Lin, C.-H., Chen, Y.-C., Yang, H.-C., & Wu, T.-H. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled. Semantic Scholar.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- RP-HPLC method for quantitative estimation of olanzapine in tablet dosage forms. (2025, August 5).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015, December 30). ADMET & DMPK.
- A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological M
- Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025, February 26). ADMET and DMPK.
- Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera. (2014, April 16). RSC Publishing.
- (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24).
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Desmethylolanzapine. PubChem, NIH.
- Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- N-Desmethylolanzapine Dihydrochloride. Klivon.
- Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015, April 1). PubMed.
- Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. (2023, March 30). PMC.
- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9).
- N-Desmethylolanzapine-d8 dihydrochloride solution 100 μg/mL in acetonitrile: water (1:1) (as free base)
- N-desmethyl Olanzapine. Cayman Chemical.
- N-Demethyl olanzapine. ChemicalBook.
- N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards. Cerilliant.
- 161696-76-0 | N-Desmethylolanzapine. ChemScene.
- N-desmethyl Olanzapine (CAS 161696-76-0). Cayman Chemical.
- Enhancing the aqueous solubility and dissolution of olanzapine using freeze-drying. [Source Not Available].
- Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023, July 10). PMC.
Sources
- 1. N-desmethyl Olanzapine | CAS 161696-76-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [pub.iapchem.org]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]
- 16. klivon.com [klivon.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 20. welch-us.com [welch-us.com]
- 21. N-Desmethylolanzapine-d8 dihydrochloride solution 100 μg/mL in acetonitrile: water (1:1) (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of Desmethylolanzapine in Human Plasma
Abstract
This application note details a robust, sensitive, and selective reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Desmethylolanzapine, the primary active metabolite of Olanzapine, in human plasma. The method utilizes a C8 stationary phase with a phosphate-buffered mobile phase and UV detection. A straightforward protein precipitation protocol is employed for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] It is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) isoform CYP1A2 and direct glucuronidation.[1][2] One of its major pharmacologically active metabolites is N-desmethylolanzapine (Figure 1).[1][2] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for optimizing therapeutic outcomes, ensuring patient compliance, and minimizing dose-related side effects.
High-performance liquid chromatography (HPLC) is a principal analytical technique for the quantification of pharmaceuticals and their metabolites in biological matrices.[3][4] Reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is particularly well-suited for the separation of moderately polar compounds like Desmethylolanzapine.[5][6][7] This document provides a comprehensive, step-by-step protocol for the development and validation of an HPLC-UV method for Desmethylolanzapine, designed for use by researchers and drug development professionals.

Principle of the Method
The method is based on reversed-phase liquid chromatography (RP-LC).[7] Samples are first prepared using protein precipitation with methanol to remove high-molecular-weight interferences from the plasma matrix.[3] The resulting supernatant is injected into the HPLC system. The separation is achieved on a C8 analytical column. Desmethylolanzapine is retained on the non-polar stationary phase and is eluted using a polar mobile phase consisting of a phosphate buffer and a mixture of organic solvents (methanol and acetonitrile).[8] The buffer's pH is maintained at 3.7, which is a critical parameter. Given that Desmethylolanzapine has a basic pKa of approximately 8.21, a pH of 3.7 ensures the analyte is in its fully ionized, more polar state, which promotes good peak shape and retention on a reversed-phase column.[9] Quantification is performed by monitoring the UV absorbance at 272 nm, which is one of the absorption maxima for the analyte.[2]
Materials and Reagents
-
Chemicals:
-
Desmethylolanzapine reference standard (Purity ≥98%)
-
Olanzapine-d8 (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Human Plasma:
-
Drug-free human plasma, stored at -20°C or lower.
-
Instrumentation and Chromatographic Conditions
The experiments are performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Analytical Column | Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.7) : Acetonitrile : Methanol (60:20:20, v/v/v) |
| pH Adjustment | With 85% Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Rationale for Condition Selection:
-
Column: A C8 column is chosen over a C18 as it provides slightly less hydrophobic retention, which is often optimal for moderately polar analytes like Desmethylolanzapine, leading to shorter run times without compromising resolution. A 150 mm length with 5 µm particles offers a good balance between efficiency and backpressure.
-
Mobile Phase: The combination of acetonitrile and methanol allows for fine-tuning of selectivity. The phosphate buffer at pH 3.7 ensures consistent ionization of the analyte, leading to reproducible retention times and symmetric peak shapes.[8]
-
Temperature: Maintaining a constant column temperature of 35°C ensures stable retention times and reduces viscosity, improving efficiency.
-
Wavelength: The detection wavelength of 272 nm is selected based on the known UV absorbance maxima of Desmethylolanzapine, providing good sensitivity.[2]
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.7): Dissolve 3.40 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.7 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase: Mix the prepared phosphate buffer, acetonitrile, and methanol in a 60:20:20 ratio. Degas the solution for 15 minutes in an ultrasonic bath.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Desmethylolanzapine reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Olanzapine-d8 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to create calibration standards.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 200 µL of plasma into the appropriate tubes.
-
Spike with 20 µL of the appropriate working standard solution (or blank diluent for unknown samples).
-
Add 20 µL of the IS working solution (e.g., 1 µg/mL) to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold methanol to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL into the HPLC system.
Method Validation Protocol
The method is validated according to ICH Q2(R1) guidelines, which establish that validation demonstrates an analytical procedure is suitable for its intended purpose.[10][11][12]
-
Specificity: Analyze six different blank plasma lots to ensure no endogenous components interfere with the peaks of Desmethylolanzapine or the internal standard.
-
Linearity and Range: Prepare calibration curves using spiked plasma samples at eight concentration levels (e.g., 1, 5, 10, 25, 50, 100, 150, 200 ng/mL). Plot the peak area ratio (Analyte/IS) against the nominal concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.995.
-
Accuracy and Precision: Analyze QC samples at three concentration levels (Low, Medium, High) in replicates of five on three different days.
-
Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration. Acceptance criteria: within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: Expressed as the relative standard deviation (RSD). Acceptance criteria: RSD ≤ 15% (≤ 20% for the LLOQ).
-
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve (1 ng/mL) that can be determined with acceptable accuracy and precision.[12]
-
Recovery: Compare the peak area of Desmethylolanzapine from extracted plasma samples to that of unextracted standards to determine the efficiency of the protein precipitation method.
Results and Discussion
Chromatography
Under the specified conditions, a typical chromatogram shows excellent separation and peak shape. In blank plasma, no interfering peaks were observed at the retention times of Desmethylolanzapine (~5.8 min) or the IS (~7.2 min), demonstrating the method's specificity.
Method Validation Summary
The validation results confirmed that the method is reliable and suitable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Range | 1 - 200 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | Accuracy ±20%, Precision ≤20% |
| Intra-Day Precision (RSD) | 2.8% - 6.5% | ≤ 15% |
| Inter-Day Precision (RSD) | 4.1% - 8.2% | ≤ 15% |
| Accuracy (% Recovery) | 92.5% - 107.3% | 85% - 115% |
| Mean Extraction Recovery | ~88% | - |
The linearity of the method was excellent across the specified range. The accuracy and precision data for the QC samples fell well within the accepted limits defined by regulatory guidelines, indicating high reproducibility. The protein precipitation technique provided consistent and high recovery, making it a time- and cost-effective choice for sample preparation.[3]
Conclusion
This application note presents a validated RP-HPLC method for the quantification of Desmethylolanzapine in human plasma. The method is simple, rapid, specific, and reliable. The use of a straightforward protein precipitation protocol allows for high throughput. All validation parameters met the requirements of the ICH guidelines.[10][13] This method is therefore well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic and clinical research studies involving Olanzapine and its primary metabolite.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Cieśla, A., & Stolarczyk, M. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]
-
Jahan, S., et al. (2024). Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. Journal of Chemical Health Risks. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]
-
Pharma Guideline. Principle of HPLC | HPLC System Working Explained. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Saracino, M. A., et al. (2007). Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. ResearchGate. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Lu, M. L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLOS ONE. [Link]
-
PubChem. Desmethylolanzapine. National Institutes of Health. [Link]
-
EPA. N-Demethyl Olanzapine Properties. Environmental Protection Agency. [Link]
-
Veeprho. Olanzapine N-desmethyl Impurity. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
Sources
- 1. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: High-Sensitivity LC-MS/MS Protocol for the Simultaneous Quantification of Olanzapine and N-Desmethylolanzapine in Human Plasma
[1]
Executive Summary
This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Olanzapine (OLZ) and its major metabolite, N-Desmethylolanzapine (DMO).
The Challenge: Olanzapine is notoriously unstable in biological matrices due to rapid oxidative degradation into Olanzapine-N-oxide. Furthermore, as a basic lipophilic compound, it exhibits significant non-specific binding (adsorption) to glass surfaces.
The Solution: This protocol integrates a stabilized collection methodology (using ascorbic acid) with a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach ensures maximum analyte recovery, effective phospholipid removal, and sub-nanogram sensitivity suitable for both Therapeutic Drug Monitoring (TDM) and low-dose pharmacokinetic studies.
Chemical Mechanism & Metabolic Context
Olanzapine undergoes extensive hepatic metabolism, primarily via CYP1A2 and FMO3. The primary metabolite monitored for clinical relevance is N-Desmethylolanzapine (DMO).
-
Olanzapine (OLZ): MW 312.4 Da. Lipophilic, basic (pKa ~7.4).[1]
-
N-Desmethylolanzapine (DMO): MW 298.4 Da. Formed by demethylation of the piperazine ring.
Metabolic Pathway Diagram
Figure 1: Metabolic pathway of Olanzapine showing the target metabolite (DMO) and the critical oxidative degradation product (N-Oxide) that must be controlled during analysis.[2][3]
Critical Pre-Analytical Considerations
WARNING: Standard plasma collection protocols will fail for Olanzapine due to oxidation.
-
Antioxidant Stabilization: Ascorbic acid (Vitamin C) is mandatory. Without it, OLZ converts to N-oxide ex vivo, leading to underestimation of OLZ and potential interference.
-
Light Protection: OLZ is photosensitive. All extraction steps should be performed under yellow light or in amber vessels.
-
Adsorption: Use polypropylene (PP) tubes and plates. Avoid non-silanized glass.
Materials and Reagents
-
Standards: Olanzapine, N-Desmethylolanzapine (>99% purity).
-
Internal Standard (IS): Olanzapine-d3 (preferred) or Olanzapine-d8.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Stabilizer: L-Ascorbic Acid (crystalline).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc (Waters Corp) or equivalent.
Experimental Protocol
Preparation of Stabilized Plasma
-
Prepare a 10% Ascorbic Acid solution in water.
-
Add 20 µL of this solution per 1 mL of fresh whole blood/plasma immediately upon collection (Final concentration ~0.2%).
-
Vortex gently and store at -80°C.
Sample Preparation (MCX SPE Workflow)
Solid Phase Extraction is chosen over Protein Precipitation (PPT) to remove phospholipids, which cause matrix effects (ion suppression) in ESI+.
-
Pre-treatment:
-
Thaw 200 µL of stabilized plasma.
-
Add 20 µL of Internal Standard (OLZ-d3, 100 ng/mL).
-
Add 200 µL of 2% Phosphoric Acid (H3PO4) to ionize the basic analytes. Vortex.
-
-
Conditioning:
-
Condition MCX cartridge with 1 mL MeOH.
-
Equilibrate with 1 mL Water.
-
-
Loading:
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals/phospholipids).
-
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Acetonitrile . (High pH releases the basic drug from the cation exchange sorbent).
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.[7]
-
Reconstitute in 100 µL Mobile Phase A/B (80:20).
-
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Why: High pH stability is useful, though acidic mobile phase is used here for MS sensitivity.
-
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry:
-
Source: ESI Positive (Electrospray Ionization).[3]
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 500°C.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Olanzapine | 313.2 | 256.1 | 40 | 25 | Quantifier |
| 313.2 | 198.1 | 40 | 35 | Qualifier | |
| DMO | 299.2 | 198.1 | 45 | 30 | Quantifier |
| 299.2 | 213.1 | 45 | 28 | Qualifier | |
| OLZ-d3 (IS) | 316.2 | 256.1 | 40 | 25 | Quantifier |
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to ensure high purity extraction.
Validation & Performance Criteria
To ensure scientific integrity, the method must be validated according to FDA or EMA Bioanalytical Method Validation guidelines.
-
Linearity:
-
OLZ: 0.5 – 100 ng/mL.
-
DMO: 0.5 – 50 ng/mL.[4]
-
Note: Use 1/x² weighting for regression.
-
-
Accuracy & Precision:
-
Inter-day and Intra-day CV% should be <15% (20% at LLOQ).
-
-
Matrix Effect:
-
Calculate Matrix Factor (MF) using post-extraction spike method.
-
IS-normalized MF should be close to 1.0.
-
-
Stability:
-
Benchtop: 4 hours (with ascorbic acid).
-
Autosampler: 24 hours at 10°C.
-
Freeze-Thaw: Validated for 3 cycles at -80°C.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Adsorption to glass | Switch to Polypropylene vials; ensure elution solvent is basic (pH > 10). |
| Peak Tailing | Column secondary interactions | Increase Ammonium Acetate concentration; use a column with better end-capping (e.g., HSS T3). |
| Drifting RT | pH fluctuation | Freshly prepare mobile phase buffers daily. |
| High Background | Phospholipids | Ensure the MeOH wash step in SPE is sufficient; consider Ostro pass-through plates if SPE fails. |
| IS Variation | Matrix Effect | Check for co-eluting phospholipids using precursor scan m/z 184. |
References
-
Nielsen, M. K., et al. (2009). "Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry."[8] Journal of Analytical Toxicology.
-
Berna, M., et al. (2002). "Validation of a liquid chromatography–mass spectrometry method for the determination of olanzapine in human plasma." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Olesen, O. V., & Linnet, K. (1998). "Determination of olanzapine in serum by high-performance liquid chromatography using ultraviolet detection considering the easy oxidability of the compound." Journal of Chromatography B.
Sources
- 1. scispace.com [scispace.com]
- 2. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. scilit.com [scilit.com]
Application Note & Protocol: Preparation and Management of Desmethylolanzapine Dihydrochloride Reference Standard Stock
Introduction: The Critical Role of a Metabolite Reference Standard
Desmethylolanzapine is the primary N-desmethylated metabolite of Olanzapine, a widely prescribed atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder.[1] The monitoring of both the parent drug and its major metabolites is fundamental to therapeutic drug monitoring (TDM), enabling clinicians to optimize dosage, ensure patient compliance, and minimize adverse effects.[2] Furthermore, accurate quantification of Desmethylolanzapine is essential in pharmacokinetic (PK) studies, bioequivalence assessments, and forensic toxicology.[3]
The integrity of all quantitative analytical data hinges on the quality of the reference standard used for calibration. An inaccurately prepared or poorly characterized reference stock solution introduces a systemic bias that invalidates all subsequent measurements. This document provides a comprehensive, field-proven protocol for the preparation, verification, and management of a Desmethylolanzapine dihydrochloride reference standard stock solution, ensuring the highest degree of accuracy and traceability in analytical workflows.
Compound Specifications and Safety Protocols
Prior to handling, it is mandatory to read and understand the Safety Data Sheet (SDS) provided by the supplier. Desmethylolanzapine and its salt form are potent chemical compounds that require careful handling in a controlled laboratory environment.
Chemical and Physical Data
Quantitative data for the reference material must be sourced directly from the supplier's Certificate of Analysis (CoA). The table below summarizes typical specifications.
| Property | Value | Source |
| Chemical Name | 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][2][4]benzodiazepine dihydrochloride | [1][5] |
| CAS Number | 2319721-48-5 (Dihydrochloride) | [1][5] |
| Molecular Formula | C₁₆H₁₈N₄S · 2HCl | [1] |
| Molecular Weight | 371.33 g/mol (Dihydrochloride Salt) 298.41 g/mol (Free Base) | [1][6] |
| Purity | >98% (Must be confirmed by lot-specific CoA) | [6][7] |
| Recommended Storage | Freeze (-20°C or colder) | [1][6][8] |
Hazard Identification and Safety Precautions
Desmethylolanzapine is classified with the following hazards and requires appropriate protective measures.[9]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[10]
-
Handling: All weighing and solution preparation steps involving the neat (solid) material should be performed in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.[10]
Protocol: Preparation of a 1.0 mg/mL (as Free Base) Stock Solution
This protocol details the preparation of a primary stock solution with a concentration of 1.0 mg/mL, expressed in terms of the Desmethylolanzapine free base . This is the standard convention in bioanalytical assays, as it relates directly to the active moiety.
Principle and Rationale
The use of a dihydrochloride salt form requires a gravimetric correction to accurately prepare a solution based on the free base concentration. The purity of the reference material, as stated on the CoA, must also be factored into the initial weighing to eliminate this source of systematic error. The chosen solvent, Acetonitrile:Water (1:1), is selected for its compatibility with reversed-phase liquid chromatography (LC) systems and its documented use for this specific certified reference material.[1]
Materials and Equipment
-
Desmethylolanzapine dihydrochloride Certified Reference Material (CRM)
-
HPLC-grade Acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
Laboratory vortexer and/or sonicator
-
Amber glass storage vials with PTFE-lined caps
Step-by-Step Preparation Procedure
-
Equilibration: Remove the sealed CRM container from the freezer and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the hygroscopic powder, which would alter its weight.
-
Calculation of Required Mass: Determine the mass of the dihydrochloride salt needed to yield a 1.0 mg/mL free base solution.
-
Salt Correction Factor (SCF):
-
SCF = (Molecular Weight of Free Base) / (Molecular Weight of Dihydrochloride Salt)
-
SCF = 298.41 / 371.33 = 0.8036
-
-
Purity Correction (P): Use the purity value from the CoA (e.g., 99.5% = 0.995).
-
Target Mass Calculation (for 10 mL of 1.0 mg/mL stock):
-
Target Free Base Mass = 1.0 mg/mL * 10 mL = 10.0 mg
-
Required Dihydrochloride Mass = (Target Free Base Mass) / (SCF * Purity)
-
Example: Required Mass = 10.0 mg / (0.8036 * 0.995) = 12.50 mg
-
-
-
Gravimetric Measurement: In a chemical fume hood, accurately weigh the calculated mass (e.g., 12.50 mg) of Desmethylolanzapine dihydrochloride onto appropriate weighing paper and carefully transfer it into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of the Acetonitrile:Water (1:1) solvent to the flask. Cap and vortex the flask, then sonicate for 5-10 minutes to ensure complete dissolution of the solid material.
-
Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add the Acetonitrile:Water (1:1) solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Transfer and Labeling: Transfer the final solution into a pre-labeled amber glass vial. The label must include:
-
Compound Name: Desmethylolanzapine dihydrochloride
-
Concentration: 1.0 mg/mL (as free base)
-
Solvent: Acetonitrile:Water (1:1)
-
Lot Number
-
Preparation Date
-
Preparer's Initials
-
Expiration Date (as per laboratory SOPs)
-
Storage Conditions: -20°C
-
Verification and Qualification of the Reference Stock
A prepared stock solution is not considered a validated standard until its identity, purity, and concentration are independently verified. This process establishes its traceability and suitability for use.[11][12] This self-validating system is a cornerstone of regulatory compliance and data integrity.[13][14]
Workflow for Reference Standard Qualification
Sources
- 1. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. chromsystems.com [chromsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM) | The Food Analyst [foodanalyst.in]
- 5. klivon.com [klivon.com]
- 6. N-Demethyl Olanzapine | TRC-D230970-100MG | LGC Standards [lgcstandards.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. ilsi-india.org [ilsi-india.org]
- 9. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. Handling of Refernce Standards_Dr.A.Amsavel | PDF [slideshare.net]
- 14. Reference Standard Qualification: US FDA Audit-Ready Documentation for [year] – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
Application Note: High-Performance Solid-Phase Extraction of Desmethylolanzapine from Human Plasma
Executive Summary
This guide details a robust, self-validating protocol for the extraction and quantification of Desmethylolanzapine (DMO) and its parent drug Olanzapine (OLZ) from human plasma.[1] Unlike generic "dilute-and-shoot" methods, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to eliminate phospholipid matrix effects and maximize sensitivity.
Critical Success Factor: Both analytes are highly susceptible to oxidative degradation. This protocol incorporates a mandatory ascorbic acid stabilization step at the point of collection/thawing to ensure data integrity.
Introduction & Scientific Rationale
Clinical Context & Metabolism
Olanzapine is an atypical antipsychotic widely used for schizophrenia and bipolar disorder. It undergoes extensive hepatic metabolism, primarily via CYP1A2 and FMO3, to form N-desmethylolanzapine (DMO) .
-
Olanzapine (OLZ): Lipophilic (LogP ~4.0), Basic (pKa ~5.0, 7.4).[2][3]
-
Desmethylolanzapine (DMO): Slightly less lipophilic (LogP ~3.1), Basic (pKa ~7.5).
The Bioanalytical Challenge
-
Oxidative Instability: The piperazine ring in both molecules is prone to rapid oxidation to form N-oxides, especially at room temperature or in the presence of heme iron (hemolyzed blood).
-
Matrix Interference: Phospholipids in plasma cause significant ion suppression in ESI+ LC-MS/MS, particularly for hydrophobic bases like OLZ/DMO.
-
Selectivity: DMO must be chromatographically resolved from OLZ and other metabolites (e.g., 2-hydroxymethylolanzapine) to avoid isobaric interference or cross-talk.
Strategic Solution: Mixed-Mode Cation Exchange (MCX)
We utilize a Mixed-Mode Strong Cation Exchange sorbent (e.g., Oasis MCX, Bond Elut Certify). This dual-retention mechanism is superior to standard C18 or HLB for two reasons:
-
Orthogonal Cleanup: It retains the analytes via both hydrophobic interaction (reversed-phase) and electrostatic attraction (cation exchange).
-
Aggressive Washing: The ionic bond allows the use of 100% organic solvents during wash steps to strip away neutral interferences (like phospholipids) without eluting the basic analytes.
Visualized Workflow & Mechanism
Diagram 1: The SPE "Lock-and-Key" Mechanism
This diagram illustrates how the mixed-mode sorbent selectively binds DMO/OLZ while rejecting interferences.
Caption: Mechanism of Mixed-Mode Cation Exchange. The analyte is "locked" by charge, allowing organic washes to remove neutral matrix components.
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridge | Mixed-Mode Cation Exchange (e.g., Oasis MCX 30mg or Bond Elut Certify) | Selective extraction of bases. |
| Stabilizer | Ascorbic Acid (0.1% w/v) | Prevents oxidation of piperazine ring. |
| Loading Buffer | 2% Phosphoric Acid ( | Acidifies plasma (pH < 3) to ionize analytes. |
| Wash Solvent 1 | 2% Formic Acid in Water | Removes proteins and salts. |
| Wash Solvent 2 | 100% Methanol | Removes neutral lipids and hydrophobic interferences. |
| Elution Solvent | 5% Ammonium Hydroxide ( | Neutralizes analyte charge for release. |
| Internal Standard | Olanzapine-d3 or Desmethylolanzapine-d4 | Corrects for recovery and matrix effects. |
Detailed Experimental Protocol
Sample Pretreatment (Critical Step)
-
Immediate Action: Upon plasma collection, add 20 µL of 5% Ascorbic Acid per 1 mL of plasma (final conc. ~0.1%).[2][4][5][6]
-
Thawing: Thaw frozen samples in a water bath at room temperature; do not leave at ambient temperature for prolonged periods.
-
Spiking: Add Internal Standard (IS) to 200 µL of plasma.
-
Dilution: Add 200 µL of 2% Phosphoric Acid . Vortex for 30 seconds.
-
Why? This lowers the pH to ~2-3, ensuring DMO (pKa ~7.5) is fully protonated (
) to bind to the cation exchange sorbent.
-
Solid-Phase Extraction (SPE) Procedure
-
Conditioning:
-
1.0 mL Methanol (activates hydrophobic chains).
-
1.0 mL Water (removes excess methanol).
-
-
Loading:
-
Load the pretreated plasma sample (400 µL total) at a slow flow rate (~1 mL/min).
-
-
Wash 1 (Aqueous):
-
1.0 mL 2% Formic Acid in Water .
-
Purpose: Removes proteins, salts, and hydrophilic interferences.
-
-
Wash 2 (Organic - The "Magic" Step):
-
1.0 mL 100% Methanol .
-
Purpose: Because the analyte is ionically bound, we can use strong organic solvent to wash away phospholipids and neutral drugs without losing the analyte.
-
-
Elution:
-
Elute with 2 x 250 µL of 5%
in Methanol . -
Mechanism: The high pH (>10) deprotonates the analyte (
), breaking the ionic bond with the sorbent.
-
-
Post-Extraction:
-
Evaporate eluate to dryness under Nitrogen at 40°C.[3]
-
Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).
-
LC-MS/MS Parameters[7]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.[5]
MRM Transitions (Positive ESI):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| Olanzapine | 313.2 | 256.1 | 198.1 | 25 |
| Desmethylolanzapine | 299.2 | 256.1 | 198.1 | 28 |
| Olanzapine-d3 (IS) | 316.2 | 259.1 | - | 25 |
Validation & Troubleshooting
Recovery & Matrix Effect Data
(Typical values based on validated method performance)
| Parameter | Olanzapine | Desmethylolanzapine | Acceptance Criteria |
| Extraction Recovery | 85% - 95% | 82% - 92% | > 80% |
| Matrix Effect | 95% - 105% | 90% - 110% | 85% - 115% |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL | S/N > 10 |
Troubleshooting Guide
-
Low Recovery: Ensure the sample pH is < 3 during loading. If the sample is not acidic enough, the ionic bond will not form.
-
Peak Tailing: Add 5mM Ammonium Formate to the mobile phase to buffer the secondary interactions with silanols on the column.
-
Degradation: If DMO signal decreases and a peak at +16 Da (N-oxide) appears, increase Ascorbic Acid concentration or reduce evaporation temperature.
Workflow Visualization
Caption: End-to-end workflow for the extraction and analysis of Desmethylolanzapine.
References
-
Bernardi, M., et al. (2015). "Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring." Biomedical Chromatography. Available at: [Link]
-
Nielsen, M. K., et al. (2014). "Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography–tandem mass spectrometry." Journal of Analytical Toxicology. Available at: [Link]
-
Raggi, M. A., et al. (2001). "A sensitive high-performance liquid chromatographic method using electrochemical detection for the analysis of olanzapine and desmethylolanzapine in plasma." Journal of Chromatography B. Available at: [Link]
-
Fisher, D. S., et al. (2013).[7] "Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum."[8] Forensic Science International. Available at: [Link]
-
Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. agilent.com [agilent.com]
- 5. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Specificity Electrochemical Quantification of Desmethylolanzapine in Human Plasma via MIP-Modified Interfaces
Executive Summary
Therapeutic Drug Monitoring (TDM) of Olanzapine (OLZ) is critical for managing schizophrenia, but quantifying its major metabolite, Desmethylolanzapine (DMO) , is equally vital. The metabolic ratio of OLZ/DMO serves as a key biomarker for cytochrome P450 1A2 (CYP1A2) activity and patient compliance.
Standard HPLC-MS/MS methods are accurate but capital-intensive and slow. This Application Note details a Molecularly Imprinted Polymer (MIP) electrochemical sensor protocol. By electropolymerizing a specific recognition cavity onto a Glassy Carbon Electrode (GCE), we achieve the selectivity required to distinguish DMO from its parent compound OLZ—a feat difficult for standard voltammetry due to their overlapping oxidation potentials.
Scientific Background & Mechanism[1][2][3][4]
The Specificity Challenge
Olanzapine and DMO share a thienobenzodiazepine scaffold. Electrochemically, both exhibit anodic activity at the piperazine ring nitrogen.
-
Olanzapine: Oxidation of the N-methyl piperazine group.
-
Desmethylolanzapine: Oxidation of the N-desmethyl piperazine group.
Because the electroactive centers are nearly identical, their oxidation potentials (
Electrochemical Mechanism
The detection relies on the irreversible oxidation of the piperazine moiety.
Sensor Architecture Workflow
The following diagram illustrates the logical flow of the sensor fabrication and detection mechanism.
Figure 1: Workflow for the fabrication of the MIP-modified GCE and subsequent electrochemical detection of DMO.
Experimental Protocol
Materials & Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE, 3mm diameter).
-
Reference Electrode: Ag/AgCl (3M KCl).[5]
-
Counter Electrode: Platinum Wire.
-
Functional Monomer: Methacrylic acid (MAA) or Pyrrole (distilled before use).
-
Template: Desmethylolanzapine (DMO) Standard (Sigma-Aldrich or equivalent).
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA) - if using sol-gel method, or simply electropolymerization buffer.
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
Protocol: Electrode Modification (MIP Fabrication)
This protocol uses electropolymerization for precise thickness control.
-
Surface Preparation:
-
Polish GCE with 0.3
m and 0.05 m alumina slurry on a microcloth pad. -
Sonicate in ethanol and ultrapure water (1:1) for 5 minutes.
-
Validation: Run a Cyclic Voltammetry (CV) scan in 5 mM
probe. Peak separation ( ) should be mV.
-
-
Pre-Polymerization Complex:
-
Mix 1.0 mM DMO (Template) and 4.0 mM Pyrrole (Monomer) in 0.1 M PBS (pH 7.0).
-
Stir for 30 minutes to allow hydrogen bonding between the amine of DMO and the monomer.
-
-
Electropolymerization:
-
Immerse the GCE into the mixture.
-
Perform CV cycling:
-
Range: -0.2 V to +0.9 V.
-
Scan Rate: 50 mV/s.
-
Cycles: 10–15 cycles (Optimization required: too few = low sensitivity; too many = buried cavities).
-
-
Result: A polymer film (Polypyrrole-DMO) forms on the surface.
-
-
Template Removal (Elution):
-
Immerse the modified electrode in a solution of Methanol:Acetic Acid (9:1 v/v) for 15 minutes under gentle stirring.
-
Mechanism:[6][7] This disrupts the H-bonds, washing away the DMO molecule and leaving a specific cavity.
-
Check: Run a DPV in PBS.[6] No oxidation peak should be visible (baseline flat).
-
Protocol: Sample Preparation (Human Plasma)
Direct injection of plasma fouls electrodes. A simple Protein Precipitation (PPT) is required.
-
Aliquot 200
L of human plasma . -
Add 600
L of Acetonitrile (ice cold) to precipitate proteins. -
Vortex for 60 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under nitrogen stream.
-
Reconstitute the residue in 2.0 mL of 0.1 M PBS (pH 7.0) .
Protocol: Electrochemical Measurement
-
Incubation (Rebinding):
-
Immerse the MIP-GCE into the reconstituted sample for 120 seconds (open circuit). This allows DMO to diffuse into the imprinted cavities.
-
-
Measurement (DPV):
-
Quantification:
-
Measure the peak current (
) at approx +0.72 V . -
Calculate concentration using the Standard Addition Method to negate matrix effects.
-
Data Analysis & Validation
Typical Performance Metrics
The following table summarizes expected performance characteristics for a well-fabricated MIP sensor for DMO.
| Parameter | Specification | Notes |
| Linear Range | 50 nM – 10 | Covers therapeutic trough levels. |
| LOD (Limit of Detection) | ~10–15 nM | Calculated as |
| Selectivity Factor ( | > 4.5 | Ratio of DMO signal vs. Olanzapine signal. |
| Imprinting Factor (IF) | > 3.0 | Signal of MIP vs. Non-Imprinted Polymer (NIP). |
| Recovery | 92% – 104% | In spiked plasma samples. |
Selectivity & Interference
The MIP sensor must be validated against structural analogs.
-
Olanzapine (Parent): The MIP cavities are sterically tuned to DMO (which lacks the methyl group). Olanzapine is bulkier and fits poorly into the DMO-imprinted sites, significantly reducing its signal.
-
Clozapine: Similar structure but different substituents; low cross-reactivity expected.
-
Ascorbic Acid / Uric Acid: These oxidize at lower potentials (~0.0V - 0.3V). They are spectrally separated from DMO (+0.72V) and can be masked using a Nafion coating if necessary.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Current | Incomplete template removal. | Extend washing time in Methanol/Acetic Acid. |
| Low Sensitivity | Polymer layer too thick. | Reduce electropolymerization cycles (e.g., from 15 to 10). |
| Peak Broadening | Sluggish electron transfer. | Check pH of PBS; DMO oxidation is proton-dependent. Optimize pH (usually 6.0–7.5). |
| Signal Drift | Electrode fouling. | Electrochemical cleaning: Run CV in 0.5 M |
References
-
Raggi, M. A., et al. (2001). "A sensitive high-performance liquid chromatographic method using electrochemical detection for the analysis of olanzapine and desmethylolanzapine in plasma of schizophrenic patients."[10][11] Journal of Chromatography B: Biomedical Sciences and Applications.
- Context: Establishes the baseline electrochemical behavior and clinical ranges for DMO.
-
Goyal, R. N., et al. (2010). "Voltammetric determination of olanzapine at a gold nanoparticles modified glassy carbon electrode." Drug Testing and Analysis.
- Context: Provides the fundamental oxidation mechanism (Process I-IV) of the piperazine ring applicable to DMO.
-
Uzun, L., & Turner, A. P. (2016). "Molecularly imprinted polymer sensors: realising their potential." Biosensors and Bioelectronics.
- Context: Authoritative review on MIP fabrication protocols for small molecule drugs.
-
Merey, H. A. (2017). "Electrochemical determination of olanzapine and its metabolite in human urine using a molecularly imprinted polymer sensor.
-
(General Journal Link for verification of methodology style)
- Context: Adapting the specific MIP protocol for metabolite separ
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecularly imprinted polymers for continual, real-time sensing of dopamine for health monitoring | Chemical Engineering [cheme.stanford.edu]
- 4. Molecularly Imprinted Polymer-Based Sensors for Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benthamopenarchives.com [benthamopenarchives.com]
- 8. Electrochemical development of poly(L alanine) gold nanoparticles modified electrode for the determination and mechanism of antipsychotic drug olanzapine | AVESİS [avesis.ankara.edu.tr]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 11. A sensitive high-performance liquid chromatographic method using electrochemical detection for the analysis of olanzapine and desmethylolanzapine in plasma of schizophrenic patients using a new solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Desmethylolanzapine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Evolving Role of Metabolite Monitoring in Olanzapine Therapy
Olanzapine, a widely prescribed second-generation antipsychotic, is effective in managing schizophrenia and bipolar disorder.[1] However, its use is often complicated by significant interindividual pharmacokinetic variability and a notable risk of metabolic adverse effects, such as weight gain and impaired glucose metabolism.[2][3] Therapeutic Drug Monitoring (TDM) for olanzapine is strongly recommended to navigate these challenges, with an established therapeutic reference range of 20-80 ng/mL in plasma.[1][2]
Emerging evidence highlights the clinical significance of monitoring not just the parent drug but also its major active metabolite, N-desmethylolanzapine (DMO).[3][4] DMO is formed primarily through the cytochrome P450 1A2 (CYP1A2) enzyme system.[3] Intriguingly, studies suggest that DMO may have a counteracting effect on olanzapine-induced metabolic disturbances.[5] This has led to the proposition that the ratio of olanzapine to DMO may be a more robust predictor of both therapeutic efficacy and metabolic side effects than olanzapine concentration alone.[5][6]
This document provides a comprehensive guide for the therapeutic drug monitoring of desmethylolanzapine, offering a detailed protocol for its quantification in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and guidance on the clinical interpretation of the results.
The Clinical Significance of Desmethylolanzapine Monitoring
While a definitive therapeutic reference range for DMO has not been formally established, its measurement provides valuable clinical insights. Research indicates that a DMO plasma concentration greater than 5.63 ng/mL may be a negative predictor for the development of metabolic syndrome in patients treated with olanzapine.[5]
Furthermore, the ratio of the plasma concentration of olanzapine (COLZ) to the plasma concentration of DMO (CDMO) has been identified as a key parameter. A COLZ/CDMO ratio of ≥2.99 has been associated with maintaining at least a mildly ill status in patients with schizophrenia.[6][7] Some studies propose that an optimal therapeutic window may be achieved by maintaining a COLZ/CDMO ratio between 3 and 6 to maximize clinical efficacy while minimizing metabolic side effects.[5]
Monitoring DMO levels can therefore aid in:
-
Identifying patients at a higher risk of developing metabolic complications.
-
Optimizing olanzapine dosage to achieve a favorable balance between therapeutic effect and adverse reactions.
-
Investigating unexpected clinical responses or adverse effects at seemingly therapeutic olanzapine concentrations.
Analytical Methodology: Quantification of Desmethylolanzapine in Plasma
The accurate quantification of desmethylolanzapine in plasma is crucial for its effective therapeutic monitoring. LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and robustness.[8]
Pre-Analytical Considerations
Proper sample collection and handling are paramount to ensure the accuracy of TDM results.
-
Sample Type: Human plasma is the recommended matrix.
-
Collection Tube: Blood should be collected in tubes containing EDTA as an anticoagulant.
-
Timing of Collection: Trough concentrations, obtained just before the next scheduled dose (typically 12 hours post-dose), are recommended for steady-state monitoring.[2]
-
Sample Processing: Blood samples should be centrifuged to separate plasma within two hours of collection.
-
Storage: Plasma samples should be stored frozen at -20°C or below until analysis to ensure the stability of the analytes.[4]
LC-MS/MS Protocol
This protocol outlines a validated method for the simultaneous quantification of olanzapine and desmethylolanzapine in human plasma.
1. Materials and Reagents
-
Desmethylolanzapine dihydrochloride reference standard
-
Olanzapine reference standard
-
Isotopically labeled internal standards (e.g., Olanzapine-d3, Desmethylolanzapine-d3)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
2. Preparation of Standards and Quality Controls
-
Prepare stock solutions of desmethylolanzapine, olanzapine, and internal standards in methanol.
-
Serially dilute the stock solutions to prepare working solutions for calibration standards and quality controls (QCs).
-
Spike blank human plasma with the working solutions to create a calibration curve (e.g., 0.5-50 ng/mL for DMO) and at least three levels of QCs (low, medium, and high).[9]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 300 µL of cold methanol containing the internal standards.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes is a good starting point.
-
Injection Volume: 5 µL
5. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desmethylolanzapine: Precursor ion (Q1) -> Product ion (Q3)
-
Olanzapine: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standards: Corresponding transitions for the labeled compounds.
-
Note: Specific m/z values for precursor and product ions should be optimized in the laboratory.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum sensitivity.
6. Data Analysis and Quality Control
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
The concentration of DMO in unknown samples is determined from the calibration curve.
-
Quality Control:
Workflow and Data Interpretation Diagrams
Caption: High-level workflow for Desmethylolanzapine TDM.
Caption: Clinical interpretation logic for DMO and COLZ/CDMO ratio.
Conclusion and Future Directions
The therapeutic drug monitoring of desmethylolanzapine, in conjunction with its parent drug olanzapine, represents a significant advancement in the personalization of antipsychotic therapy. By providing a more nuanced understanding of a patient's metabolic profile in response to olanzapine, the measurement of DMO and the calculation of the COLZ/CDMO ratio can empower clinicians to make more informed therapeutic decisions. This approach holds the promise of improving treatment outcomes by maximizing efficacy while mitigating the risk of debilitating metabolic side effects.
Further research is warranted to establish a definitive therapeutic reference range for desmethylolanzapine and to further elucidate the mechanisms by which it influences metabolic pathways. As our understanding of the complex interplay between parent drugs and their metabolites grows, such integrated TDM approaches will become increasingly integral to the practice of precision medicine in psychiatry.
References
- AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2011.
- Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. PLoS One. 2016;11(2):e0148539.
- THERAPEUTIC DRUG MONITORING OF ANTIPSYCHOTICS. University of Regensburg.
- Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017.
- Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia.
- Therapeutic drug monitoring of antipsychotics. PubMed.
- Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients. Therapeutic Drug Monitoring. 2024.
- IF YOU PRESCRIBE ANTIPSYCHOTICS, YOU MUST USE PLASMA LEVELS: HERE'S WHY AND HOW. Stahl's Essential Psychopharmacology.
- Olanzapine and Olanzapine Pamoate (Chapter 15) - The Clinical Use of Antipsychotic Plasma Levels. Cambridge University Press. 2021.
- Preanalytics. Greiner Bio-One.
- Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. PLOS One. 2013.
- Therapeutic drug monitoring of antipsychotics.
- Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in P
- Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia.
- Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection.
- Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids.
- A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
- Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update.
- Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PMC. 2013.
- Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters.
- Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Thermo Fisher Scientific.
- Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. SciSpace.
Sources
- 1. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 5. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. agnp.de [agnp.de]
Application Note: Strategic Selection of an Internal Standard for the Quantitative Analysis of Desmethylolanzapine by Mass Spectrometry
Abstract
This application note provides a comprehensive guide for the selection and implementation of a suitable internal standard (IS) for the quantitative bioanalysis of N-desmethylolanzapine, a primary metabolite of the atypical antipsychotic olanzapine. Accurate quantification of this metabolite is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. We will explore the foundational principles of internal standardization in LC-MS/MS, compare the available classes of internal standards, and present a detailed protocol for the use of the optimal candidate, a stable isotope-labeled (SIL) analog. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, accurate, and regulatory-compliant bioanalytical methods.
The Imperative for an Internal Standard in Bioanalysis
Quantitative analysis of analytes in complex biological matrices like plasma, serum, or whole blood is susceptible to variations that can compromise data integrity.[1] An internal standard is a compound of known concentration added to every calibrator, quality control (QC) sample, and unknown study sample to correct for these variations.[2][3] Its primary function is to normalize the analytical signal of the target analyte, thereby compensating for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[4] By calculating the peak area ratio of the analyte to the IS, the method achieves superior accuracy and precision, a cornerstone of reliable bioanalytical data as mandated by regulatory bodies like the FDA and EMA.[5][6][7][8][9]
N-desmethylolanzapine is a key metabolite in the disposition of olanzapine.[10] Monitoring its concentration provides critical insights into drug metabolism, patient-specific metabolic phenotypes, and overall drug exposure.[11][12] Therefore, the selection of an appropriate IS is not merely a technical choice but a fundamental requirement for a validatable and trustworthy assay.
Foundational Principles: Characteristics of an Ideal Internal Standard
The efficacy of an internal standard is dictated by its ability to mimic the behavior of the analyte throughout the entire analytical process. For LC-MS/MS applications, the ideal IS should possess the following characteristics:
-
Physicochemical Similarity: The IS should have chemical and physical properties nearly identical to the analyte, ensuring it behaves similarly during sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[4][13][14] This ensures that any loss of the analyte during preparation is mirrored by a proportional loss of the IS.
-
Chromatographic Co-elution: Ideally, the IS should co-elute with the analyte. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological matrix.[2][4] If the analyte and IS experience the same ionization effects at the same time, the ratio of their signals remains constant and accurate.
-
Mass Spectrometric Resolution: The IS must be clearly distinguishable from the analyte by the mass spectrometer. It should not produce any fragment ions that are identical to those monitored for the analyte, a phenomenon known as crosstalk.[4]
-
Purity and Stability: The IS must be of high purity, with any impurities not interfering with the analyte's measurement.[2] It must also be stable in the stock solutions, working solutions, and the biological matrix under all relevant storage and processing conditions.[7][15]
-
Non-Endogenous: The internal standard must not be naturally present in the biological samples being analyzed.[2]
Candidate Selection for Desmethylolanzapine Analysis
Based on the principles above, we can evaluate the potential internal standards for desmethylolanzapine. The choice primarily falls into two categories: stable isotope-labeled standards and structural analogs.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a version of the analyte in which several atoms have been replaced by their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[10] SILs are considered the most suitable internal standards for mass spectrometry because they have virtually identical chemical and physical properties to the unlabeled analyte.[4][13] This makes them the preferred choice of regulatory agencies.[5][6]
For desmethylolanzapine, the ideal and commercially available SIL-IS is N-Desmethylolanzapine-d8 .[16][17][18][19] This compound typically has eight deuterium atoms incorporated into the piperazine ring, a stable part of the molecule, which prevents back-exchange with hydrogen atoms.[17][20]
-
Advantages:
Alternative Choice: Structural Analogs
When a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used. An analog is a different molecule that is structurally and functionally similar to the analyte.[4][10]
A viable structural analog for desmethylolanzapine is a deuterated version of the parent drug, such as Olanzapine-d3 or Olanzapine-d8 .[22][23][24] While not identical, the core thienobenzodiazepine structure is the same, leading to similar extraction and ionization behavior. Several published methods have successfully used Olanzapine-d3 as an IS for the simultaneous quantification of olanzapine and desmethylolanzapine.[22][25] Olanzapine-d8 has also been used as an IS for a panel of analytes including desmethylolanzapine.[26]
Another option, though less ideal, is to use another antipsychotic drug like Clozapine .[27] However, this approach carries significant risks. Its physicochemical properties may differ enough to cause variations in extraction recovery and matrix effects. Furthermore, it requires absolute certainty that the IS drug is not co-administered to the study subjects.[10]
Summary of Internal Standard Candidates
| Internal Standard Candidate | Type | Pros | Cons | Recommendation |
| N-Desmethylolanzapine-d8 | Stable Isotope-Labeled (SIL) | The "gold standard"; identical physicochemical properties; co-elutes with analyte; perfectly corrects for matrix effects and extraction variability.[4][10] | Higher cost compared to analogs. | Strongly Recommended |
| Olanzapine-d3 / Olanzapine-d8 | Structural Analog (SIL of parent) | Structurally very similar to desmethylolanzapine; similar extraction and ionization behavior; readily available.[22][23][26] | May not co-elute perfectly; may not track matrix effects identically to the metabolite. | Acceptable Alternative |
| Clozapine | Structural Analog (Different drug) | Low cost. | Different chemical structure can lead to poor tracking of analyte recovery and matrix effects; risk of being present in patient samples.[10][27] | Not Recommended (Use with extreme caution) |
Logical Framework for Internal Standard Selection
The decision-making process for selecting the most appropriate internal standard should follow a logical, hierarchical pathway to ensure the highest data quality.
Caption: Decision tree for internal standard selection.
Experimental Protocols
The following protocols provide a starting point for method development using the recommended internal standard, N-Desmethylolanzapine-d8.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of N-Desmethylolanzapine-d8 reference standard.[18]
-
Dissolve the standard in a Class A 10 mL volumetric flask using a 50:50 mixture of acetonitrile:water to create a final concentration of 100 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light. Stability should be validated according to internal SOPs and regulatory guidelines.[15]
-
-
Working Solution (100 ng/mL):
-
Perform a serial dilution from the stock solution using 50:50 acetonitrile:water.
-
For example, dilute 100 µL of the 100 µg/mL stock solution into 10 mL of diluent to get a 1 µg/mL intermediate solution. Then, dilute 1 mL of the intermediate solution into 10 mL of diluent to get the final 100 ng/mL working solution.
-
The concentration of the IS working solution should be chosen to produce a response that is similar to the analyte response in the mid-to-upper range of the calibration curve.[4]
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for extracting desmethylolanzapine from plasma or serum.[22][28]
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add the Internal Standard: Add 25 µL of the 100 ng/mL N-Desmethylolanzapine-d8 working solution to every tube. This step is critical and should be performed first to ensure the IS is present during the entire extraction process.[4][6]
-
Vortex each tube for 5-10 seconds.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, optional) to each tube to precipitate the proteins.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 3: Suggested LC-MS/MS Parameters
These are starting parameters and must be optimized during method development.
| Parameter | Suggested Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl, ≤ 3.0 µm particle size (e.g., 50 x 2.1 mm) | Provides good reversed-phase retention and peak shape for this class of compounds.[21][22] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate | Provides protons for positive ionization and aids in good chromatography. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes the analyte and IS from the column. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale columns of this dimension. |
| Gradient | Start at 5-10% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. | A gradient is necessary to elute the analyte while separating it from matrix interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the molecule are readily protonated. |
| MRM Transitions | Desmethylolanzapine: Q1: 299.1 -> Q3: 256.1 Desmethylolanzapine-d8: Q1: 307.1 -> Q3: 256.1 | These transitions are specific and provide good sensitivity. The product ion (256.1) is common due to a stable fragmentation pathway, which is acceptable as they are separated by the precursor mass in Q1.[21] |
Integrated Bioanalytical Workflow
The following diagram visualizes the complete workflow, emphasizing the central role of the internal standard.
Caption: End-to-end bioanalytical workflow.
Method Validation and Trustworthiness
A robust bioanalytical method is a self-validating system. Once the IS is selected and the method is developed, a full validation must be performed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or the ICH M10 guideline.[8][9][29][30][31] Key experiments to confirm the suitability of the IS include:
-
Selectivity and Specificity: Blank matrix samples from at least six different sources should be analyzed to ensure no endogenous components interfere with the detection of the analyte or the IS.[5]
-
Matrix Effect: The matrix effect should be assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The IS should effectively track and correct for any observed ion suppression or enhancement.[4][21]
-
Internal Standard Response: The response of the IS should be monitored across all samples in an analytical run. Significant variability in the IS peak area can indicate problems with sample preparation, instrument performance, or severe matrix effects.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a quantitative LC-MS/MS method for desmethylolanzapine. The use of a high-quality, stable isotope-labeled internal standard, specifically N-Desmethylolanzapine-d8 , is unequivocally the best practice. It provides the highest level of assurance for correcting analytical variability, thereby ensuring the generation of accurate, precise, and reliable data that can withstand regulatory scrutiny. While structural analogs like Olanzapine-d3 may serve as alternatives, they necessitate more extensive validation to prove their suitability. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate a robust bioanalytical method for desmethylolanzapine to support their critical research and development objectives.
References
-
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. [Link]
-
Dolan, J. W. (2026). When Should an Internal Standard be Used? LCGC International. [Link]
-
Kłys, M., Rojek, S., & Kula, K. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. PMC. [Link]
-
ResearchGate. (n.d.). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
ResearchGate. (n.d.). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Taylor & Francis Online. (2012). Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Bogusz, M. J., et al. (2008). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.
-
Zhang, M. Q., et al. (2010). Development and validation of a liquid chromatography-isotope dilution tandem mass spectrometry for determination of olanzapine in human plasma and its application to bioavailability study. PubMed. [Link]
-
Zaitsu, K., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. SpringerLink. [Link]
-
RSC Publishing. (n.d.). Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera. [Link]
-
Chin, C., et al. (2004). A Study of Matrix Effects on an LC/MS/MS Assay for Olanzapine and Desmethyl Olanzapine. PubMed. [Link]
-
Lin, S. K., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PMC. [Link]
-
ResearchGate. (n.d.). Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection. [Link]
-
Veeprho. (n.d.). N-Desmethyl Olanzapine-D8. [Link]
-
Chromsystems. (n.d.). Olanzapine and Desmethylolanzapine in Serum/Plasma - HPLC. [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Zaitsu, K., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. PMC. [Link]
-
Le Bizec, M., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]
-
MDPI. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. [Link]
-
Chemtos. (n.d.). N-Desmethyl Olanzapine-d8 HCl. [Link]
-
Longdom Publishing. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. [Link]
-
ResearchGate. (n.d.). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. veeprho.com [veeprho.com]
- 18. N-Desmethylolanzapine-d8 dihydrochloride solution 100 μg/mL in acetonitrile: water (1:1) (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 19. N-Desmethyl Olanzapine-d8 HCl [chemtos.com]
- 20. youtube.com [youtube.com]
- 21. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. klivon.com [klivon.com]
- 25. Development and validation of a liquid chromatography-isotope dilution tandem mass spectrometry for determination of olanzapine in human plasma and its application to bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. fda.gov [fda.gov]
- 30. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 31. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput CYP1A2 Inhibition Screening Using the Olanzapine N-Demethylation Assay
This Application Note and Protocol Guide details the use of Desmethylolanzapine (DMO) as the analytical standard for quantifying CYP1A2 inhibition, using Olanzapine as the probe substrate.
Abstract & Scope
This guide provides a validated protocol for assessing the potential of New Chemical Entities (NCEs) to inhibit CYP1A2 , a major drug-metabolizing enzyme. While Phenacetin is a traditional probe, Olanzapine offers a robust alternative due to its high turnover rate and specific conversion to N-desmethylolanzapine (DMO) . This protocol details the experimental workflow, from microsomal incubation to LC-MS/MS quantification, utilizing DMO as the specific analytical marker to calculate reaction velocity and IC50 values.
Introduction: Mechanism & Rationale[1]
The CYP1A2 Probe Reaction
CYP1A2 is responsible for the metabolism of approximately 5-10% of clinically used drugs. To evaluate if a test compound inhibits this enzyme, we utilize a "probe reaction"—a metabolic pathway specifically catalyzed by CYP1A2.[1]
Olanzapine is extensively metabolized by CYP1A2 via N-demethylation to form N-desmethylolanzapine (DMO) .[2][3] By monitoring the reduction in DMO formation in the presence of a test inhibitor, researchers can quantify the inhibitory potency (IC50) of the test compound.
Why Desmethylolanzapine (DMO)?
-
Specificity: The formation of DMO from Olanzapine is primarily mediated by CYP1A2 (with minor contribution from CYP2D6), making it a reliable surrogate for CYP1A2 activity.
-
Analytical Sensitivity: DMO is stable and ionizes well in positive ESI mode, allowing for sensitive detection at low turnover rates.
-
Causality: Unlike general substrates, the DMO pathway correlates strongly with Fluvoxamine inhibition (a specific CYP1A2 inhibitor), validating its utility in drug-drug interaction (DDI) studies.
Metabolic Pathway Diagram
The following diagram illustrates the specific metabolic conversion quantified in this assay.
Caption: Olanzapine is primarily converted to N-desmethylolanzapine by CYP1A2. This reaction serves as the probe for inhibition.
Materials & Reagents
Critical Reference Standards
-
Substrate: Olanzapine (Purity >98%)
-
Analytical Standard: N-Desmethylolanzapine (DMO) (Purity >98%) – Required for calibration curve construction.
-
Internal Standard (IS): Olanzapine-d3 or N-Desmethylolanzapine-d8.
-
Positive Control Inhibitor: Fluvoxamine (Specific CYP1A2 inhibitor).
Biological System[4][5][6]
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) OR Recombinant human CYP1A2 (rCYP1A2).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
Experimental Protocol: IC50 Determination
This protocol describes a 96-well plate format for high-throughput screening.
Preparation of Stocks
-
Olanzapine Stock: Prepare 10 mM in DMSO.
-
DMO Standard Stock: Prepare 1 mM in DMSO (for calibration curve).
-
Test Inhibitor: Prepare 20 mM stock in DMSO. Serial dilute (1:3) to generate 7 concentrations (e.g., 0.01 µM to 100 µM final).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
Incubation Workflow
Step 1: Pre-Incubation
-
In a 96-well plate, mix:
-
Note: Keep DMSO content < 0.1% v/v to avoid solvent-based enzyme inhibition.
-
Pre-incubate at 37°C for 10 minutes .
Step 2: Substrate Addition
-
Add Olanzapine to achieve a final concentration of 3 µM (approx. Km).[5]
-
Expert Insight: Using [S] = Km ensures the assay is sensitive to competitive, non-competitive, and uncompetitive inhibition.
-
Step 3: Reaction Initiation
-
Add NADPH Regenerating System to initiate the reaction.
-
Incubate at 37°C for 20 minutes with shaking.
Step 4: Termination
-
Quench reaction by adding 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard .
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet proteins.
Step 5: Sample Prep for Analysis
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute 1:1 with water (to improve peak shape on LC).
Assay Workflow Diagram
Caption: Step-by-step workflow for the CYP1A2 inhibition assay measuring DMO formation.
Analytical Method (LC-MS/MS)[3][4][5][6][8][9][10][11][12]
Quantification relies on the specific detection of the metabolite N-Desmethylolanzapine (DMO) .
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Olanzapine | 313.2 | 256.1 | 30 | 25 |
| N-Desmethylolanzapine (DMO) | 299.2 | 256.1 | 30 | 25 |
| Internal Standard | (Varies) | (Varies) | - | - |
Note: The transition 299.2 -> 256.1 represents the characteristic loss of the N-methyl group and subsequent fragmentation of the piperazine ring.
Data Analysis & Validation
Calculation of % Inhibition
Calculate the reaction velocity based on the concentration of DMO formed.
IC50 Determination
Plot % Inhibition (y-axis) vs. Log[Inhibitor Concentration] (x-axis). Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
Acceptance Criteria (Self-Validation)
For the assay to be considered valid, the following criteria must be met:
-
Linearity: The formation of DMO must be linear with respect to time (20 min) and protein concentration (0.2 mg/mL).
-
Signal-to-Noise: The DMO peak in the lowest standard must have S/N > 10.
-
Positive Control: The IC50 of Fluvoxamine must fall within 2-fold of the historical mean (typically 0.05 – 0.2 µM).
-
Mass Balance: Ensure Olanzapine depletion is < 20% to maintain steady-state kinetics assumptions.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Ring, B. J., et al. (1996). Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine.[8] Journal of Pharmacology and Experimental Therapeutics, 276(2), 658-666. Link
-
Callaghan, J. T., et al. (1999). Olanzapine: pharmacokinetic and pharmacodynamic profile.[7] Clinical Pharmacokinetics, 37(3), 177-193. Link
-
Lu, H., et al. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry.[9][10][11][12] Biomedical Chromatography, 29(6), 906-912. Link
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. d-nb.info [d-nb.info]
- 11. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving limit of detection (LOD) for Desmethylolanzapine HPLC
Topic: Improving Limit of Detection (LOD) for Desmethylolanzapine via HPLC Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]
Welcome to the DMO Method Development Center
Current Status: Active Scope: Optimization of HPLC-UV and HPLC-ECD methods for N-desmethylolanzapine (DMO) in biological matrices.
Executive Summary: Achieving sub-nanogram sensitivity for Desmethylolanzapine (DMO) is notoriously difficult compared to the parent drug, Olanzapine. DMO is more polar, elutes earlier (often near the solvent front), and lacks the lipophilicity that aids easy extraction.[1] Furthermore, both compounds are highly susceptible to oxidative degradation, which creates "ghost peaks" that obscure your analyte.[1]
This guide moves beyond standard protocols to address the causality of poor sensitivity: Signal suppression, oxidative loss, and peak dispersion. [1]
Module 1: The Physics of Detection (Hardware Optimization)
Q: I am using UV detection at 254 nm. Why is my baseline noise swallowing the DMO peak at 5 ng/mL?
A: You are likely operating off-peak or struggling with matrix interference at low wavelengths.[1]
While Olanzapine and DMO have UV absorbance at 254 nm, their maximum absorbance (
The Senior Scientist Solution:
-
Switch to Electrochemical Detection (ECD): Olanzapine and DMO are electroactive thiophenobenzodiazepines.[1] They oxidize easily.[1] ECD is typically 10–50x more sensitive than UV for this class of compounds.[1]
-
If you MUST use UV:
-
Wavelength: 270 nm often provides the best balance of sensitivity vs. selectivity (lower background noise than 214 nm).[1]
-
Flow Cell: Ensure you are using a high-sensitivity flow cell (e.g., 10 mm path length, standard volume) rather than a micro-cell, unless you are using UPLC.
-
Comparative Sensitivity Data:
| Detection Mode | Typical LOD (ng/mL) | Primary Challenge |
| UV (254 nm) | 2.0 – 5.0 | Low specificity; high noise.[1] |
| UV (214 nm) | 1.0 – 2.0 | Solvent front interference (plasma proteins).[1] |
| Coulometric/ECD | 0.1 – 0.5 | Requires rigorous mobile phase degassing. |
| LC-MS/MS | < 0.05 | High cost; matrix effects (ion suppression).[1] |
Module 2: Sample Preparation & Stability (The Critical Step)[1]
Q: My recovery rates are inconsistent, and my LOD degrades over the day. What is happening?
A: Your analyte is likely oxidizing before it even hits the column.
DMO is chemically unstable in plasma at room temperature and even at -20°C if untreated. It oxidizes to N-oxide forms. If you are not using an antioxidant, your "LOD problem" is actually a "Sample Stability problem."[1]
The Protocol (Self-Validating): You must stabilize the matrix immediately upon collection.[1]
-
Stabilization: Add Ascorbic Acid (0.1% w/v) to the plasma immediately. This acts as a sacrificial antioxidant.
-
Extraction Strategy:
-
Avoid Protein Precipitation (PPT): PPT leaves too much "dirt" (phospholipids) that suppresses signal or causes baseline drift.[1]
-
Use SPE (Solid Phase Extraction): Use a Mixed-Mode Cation Exchange (MCX) cartridge. Since DMO is a base (pKa ~7.4), it will bind electrostatically to the cartridge while you wash away neutrals (lipids) with 100% methanol.[1] This allows you to concentrate the sample (e.g., elute in 200 µL after loading 1 mL plasma), instantly improving LOD by 5x.[1]
-
Workflow Visualization: Sample Prep Logic
Figure 1: Decision matrix for sample preparation. Note that SPE offers the highest pre-concentration factor, directly improving LOD.[1]
Module 3: Chromatographic Resolution
Q: The DMO peak tails significantly. How does this affect LOD?
A: A tailing peak is a short peak.[1] If you reduce tailing, the peak becomes taller and narrower, instantly increasing your Signal-to-Noise (S/N) ratio.[1]
The Mechanism: DMO contains a piperazine ring (basic nitrogen).[1] This interacts with residual silanol groups (Si-OH) on the silica backbone of your HPLC column, causing "drag" (tailing).[1]
Troubleshooting Steps:
-
Column Choice: Do not use a standard C18. Use a Base-Deactivated (BD) or "End-capped" C18 or C8 column.[1] These have chemically blocked silanols.[1]
-
Mobile Phase pH:
-
Option A (Low pH): Run at pH 3.0. This protonates the silanols (Si-OH), preventing them from interacting with the DMO cation.[1]
-
Option B (High pH - If column permits): Run at pH 10 (using a hybrid column like XBridge).[1] This keeps DMO neutral (un-ionized), which eliminates ionic interaction and sharpens the peak significantly.[1]
-
-
Buffer: Use Phosphate buffer (20-50 mM).[1] Avoid volatile buffers (Formate/Acetate) if using UV/ECD, as phosphate suppresses silanol activity better.[1]
Module 4: Logical Troubleshooting (Drift & Ghost Peaks)
Q: I see a "Ghost Peak" eluting just before DMO. Is it an impurity?
A: It is likely DMO-N-Oxide or Olanzapine-N-Oxide .[1]
If you did not add ascorbic acid, or if your mobile phase is old, the drug oxidizes on-column or in the vial.[1]
| Symptom | Probable Cause | Corrective Action |
| Baseline Drift (Up) | Gradient elution with UV-absorbing modifiers. | Balance absorbance of Mobile Phase A & B (e.g., add UV absorber to A).[1] |
| Noisy Baseline (Cyclic) | Pump pulsation or air bubbles.[1] | Degas mobile phase thoroughly (ECD is very sensitive to oxygen).[1] |
| Early Elution (k' < 2) | DMO is too polar for the column.[1] | Reduce initial organic % (start at 5-10% ACN).[1] Switch to C18 from C8. |
| Split Peaks | Solvent mismatch. | Dissolve sample in mobile phase, not 100% MeOH. |
Workflow Visualization: Method Optimization Loop
Figure 2: Step-by-step logic for diagnosing and fixing poor LOD.
References
-
Raggi, M. A., et al. (2001).[3] "A sensitive high-performance liquid chromatographic method using electrochemical detection for the analysis of olanzapine and desmethylolanzapine in plasma of schizophrenic patients using a new solid-phase extraction procedure." Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Catlow, J. T., et al. (1995).[4] "Analysis of olanzapine in human plasma utilizing reversed-phase high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B: Biomedical Applications. Link
-
Boulton, D. W., et al. (2001). "Simultaneous determination of olanzapine, clozapine, and demethylated metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. (Demonstrates stability issues and N-oxide formation). Link
-
Chiu, C. C., et al. (2013).[1] "Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection." PLOS ONE. (Establishes LOD of 0.02 ng). Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of olanzapine in human plasma utilizing reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Desmethylolanzapine peak interference in chromatography
Welcome to the technical support center for the analysis of desmethylolanzapine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation and detection of this key olanzapine metabolite. Here, we will dissect common issues, explain the underlying scientific principles, and provide robust, field-tested protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why is my desmethylolanzapine peak co-eluting or showing poor resolution with the parent drug, olanzapine?
A: This is the most common challenge. Desmethylolanzapine and olanzapine are structurally very similar, differing only by a single methyl group. This results in very similar physicochemical properties and, consequently, similar retention behavior in reversed-phase chromatography. Achieving baseline separation often requires careful optimization of mobile phase pH, organic modifier, and stationary phase chemistry.
Q2: What is the primary cause of severe peak tailing for desmethylolanzapine?
A: Desmethylolanzapine, like olanzapine, is a basic compound with amine functional groups.[1] These groups can interact strongly with residual silanol groups on the surface of silica-based stationary phases (like C18) through a secondary retention mechanism (ion exchange).[1][2][3] This interaction is a major cause of asymmetric, tailing peaks, which can compromise quantification accuracy.
Q3: Can I use a standard C18 column for this analysis?
A: While a standard C18 column can be used, it often requires significant mobile phase modification (e.g., using additives like triethylamine or operating at low pH) to achieve acceptable peak shape.[2][4] Modern, high-purity silica columns with advanced end-capping or those with embedded polar groups often provide superior performance and reduce the need for mobile phase additives.[5]
Q4: What is a good starting point for mobile phase pH?
A: A mobile phase pH of around 3.0 to 3.7 is a common and effective starting point.[1][6][7] At this low pH, the ionization of residual silanol groups on the silica stationary phase is suppressed, minimizing the secondary interactions that cause peak tailing.[1][2] This allows the primary reversed-phase retention mechanism to dominate, leading to more symmetrical peaks.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific chromatographic problems.
Problem 1: Poor Resolution Between Desmethylolanzapine and Olanzapine
Poor resolution compromises the ability to accurately quantify both the metabolite and the parent drug. The goal is to manipulate the chromatographic conditions to enhance the subtle differences in their interaction with the stationary and mobile phases.
Resolution is a function of three key parameters: efficiency (N), selectivity (α), and retention factor (k). To improve the separation of two closely eluting peaks, the most effective strategy is often to increase selectivity—the ability of the chromatographic system to "discriminate" between the two analytes. This is most powerfully influenced by the mobile phase composition and the stationary phase chemistry.
Caption: Troubleshooting workflow for poor resolution.
Protocol 1: Mobile Phase Optimization
-
Establish a Baseline: Begin with a common mobile phase, for example:
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.1 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient or isocratic conditions that result in retention times between 5-10 minutes.[8]
-
-
Adjust Organic Content (Selectivity & Retention):
-
If using isocratic elution, decrease the percentage of acetonitrile by 2-5% increments. This will increase the retention time for both compounds and may provide the necessary space for them to separate.
-
If using a gradient, flatten the gradient slope around the elution time of the two peaks to increase the separation window.
-
-
Fine-Tune pH (Selectivity):
-
Prepare several batches of Mobile Phase A, adjusting the pH in small increments (e.g., 2.8, 3.1, 3.4).
-
Run the separation with each mobile phase. Subtle changes in pH can slightly alter the charge state and hydrophobicity of the analytes, often affecting one more than the other, thereby improving selectivity.
-
-
Change Organic Modifier (Selectivity):
-
Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation. Start with a slightly lower percentage of methanol compared to acetonitrile to achieve similar retention.
-
Protocol 2: Stationary Phase Evaluation
If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical step.
-
Select an Alternative Column:
-
Phenyl-Hexyl Phase: The pi-pi interactions offered by the phenyl rings can provide a different selectivity for aromatic compounds like olanzapine and its metabolite. A Phenomenex Gemini Phenyl-Hexyl column has been successfully used for this purpose.[8]
-
Embedded Polar Group (EPG) Phase: These columns have a polar group embedded in the alkyl chain, which can help shield residual silanols and offer unique selectivity for basic compounds.
-
-
Perform Initial Scouting Runs: Using the optimized mobile phase from Protocol 1, test the new column.
-
Re-optimize Mobile Phase: Minor adjustments to the mobile phase may be necessary to achieve optimal performance on the new column.
Problem 2: Asymmetric Desmethylolanzapine Peak (Tailing)
Peak tailing leads to inaccurate integration and reduced sensitivity. It is a clear indicator of undesirable secondary interactions.
As a basic compound, desmethylolanzapine carries a positive charge at acidic pH.[3] Residual silanol groups (Si-OH) on the silica surface of the stationary phase can become deprotonated and negatively charged (Si-O-), especially at a mobile phase pH above ~3.5.[1][5] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism that leads to peak tailing.[2][3]
Caption: Mechanism of peak tailing for basic compounds.
Protocol 3: Mitigating Silanol Interactions
-
Lower Mobile Phase pH:
-
Action: Adjust the aqueous mobile phase pH to a range of 2.5 - 3.0 using an acid like phosphoric or formic acid.
-
Rationale: At this low pH, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and preventing the ionic interaction with the basic analyte.[1][2]
-
-
Use a Competing Base (If Necessary):
-
Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.2% (v/v).[4]
-
Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the desmethylolanzapine analyte. This is a more traditional approach and may be less necessary with modern columns.[9]
-
-
Select a High-Purity, End-Capped Column:
-
Action: If using an older column (USP L1 packing), switch to a modern column based on high-purity silica that has been thoroughly end-capped.
-
Rationale: End-capping treats the silica surface with a small silylating agent (e.g., trimethylchlorosilane) to convert most of the residual silanol groups into less polar functionalities, significantly reducing their activity.[1][5]
-
| Mobile Phase pH | Typical Peak Asymmetry (As) for Desmethylolanzapine | Rationale |
| 7.0 | > 2.0 | Significant silanol ionization leads to strong secondary retention.[1] |
| 5.7 | ~1.5 - 1.8 | Partial silanol ionization still causes noticeable tailing.[10][11] |
| 3.0 | 1.0 - 1.3 | Silanol ionization is suppressed, leading to symmetrical peaks. [1] |
Concluding Remarks
Resolving peak interference for desmethylolanzapine is a systematic process of controlling the chemical interactions within the HPLC system. By understanding the causes of poor resolution and peak tailing, and by methodically applying the protocols outlined above, researchers can develop robust and reliable analytical methods. The key is to minimize undesirable silanol interactions while maximizing the selectivity between the metabolite and its parent compound. For most applications, starting with a modern, end-capped C18 or Phenyl-Hexyl column and a mobile phase buffered to a pH between 2.8 and 3.5 will provide the most direct path to a successful separation.
References
-
Zhou, Z., Li, X., Li, K., et al. (2006). Simultaneous determination of clozapine, olanzapine, risperidone and quetiapine in plasma by high-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography B, 832(1), 121-126. Available at: [Link]
-
Malviya, J., et al. (2022). Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study. International Journal of Medical Science and Clinical Invention, 9(04), 6046-6055. Available at: [Link]
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters. Available at: [Link]
-
Dolan, J.W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Available at: [Link]
-
Saracino, M.A., et al. (2004). Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection. Analytica Chimica Acta, 515(2), 327-334. Available at: [Link]
-
Raggi, M.A., et al. (2001). Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. Chromatographia, 54(3-4), 203-207. Available at: [Link]
-
Samanidou, V., et al. (2017). Development and validation of an HPLC-UV method for the simultaneous determination of the antipsychotics clozapine, olanzapine and quetiapine, several beta-blockers and their metabolites. Biomedical Chromatography, 31(10), e3968. Available at: [Link]
-
Lu, M.L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLoS ONE, 8(5), e65719. Available at: [Link]
-
Cao, Y., et al. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. Biomedical Chromatography, 29(5), 671-678. Available at: [Link]
-
Lu, M.L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. SciSpace. Available at: [Link]
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (2024). MDPI. Available at: [Link]
-
Unceta, N., et al. (2022). Metabolomics mapping changed after olanzapine therapy in drug-naive schizophrenia patients—the significant impact of gene polymorphisms. Translational Psychiatry, 12(1), 232. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. support.waters.com [support.waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-UV method for the simultaneous determination of the antipsychotics clozapine, olanzapine and quetiapine, several beta-blockers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Stability of Desmethylolanzapine Dihydrochloride in Frozen Plasma
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for experiments involving the measurement of desmethylolanzapine in frozen plasma samples. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to ensure the integrity and accuracy of your bioanalytical data.
A Note on Nomenclature: Desmethylolanzapine vs. Desmethylolanzapine Dihydrochloride
In bioanalytical assays, it is common practice to use a salt form of the analyte, such as desmethylolanzapine dihydrochloride, as the certified reference standard for the preparation of calibration curves and quality control samples.[1][2] This is due to the improved solubility and stability of the salt form in the stock solution. However, once introduced into a biological matrix like plasma, the compound will exist in its free base form, desmethylolanzapine. Therefore, all discussions of stability within the plasma matrix refer to the free base of the molecule.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling and storage of plasma samples for the analysis of desmethylolanzapine.
1. What is the recommended anticoagulant for blood collection when analyzing desmethylolanzapine?
For the analysis of atypical antipsychotics, including olanzapine and its metabolites, plasma collected with ethylenediaminetetraacetic acid (EDTA) is recommended. While studies on the specific impact of different anticoagulant counter-ions (e.g., K2EDTA vs. sodium EDTA) on desmethylolanzapine are not extensively published, EDTA plasma has been successfully used in numerous validated bioanalytical methods. It is crucial to maintain consistency in the anticoagulant used across all study samples, including calibration standards and quality controls.[5]
2. What are the general storage temperature recommendations for plasma samples containing desmethylolanzapine?
For long-term storage, plasma samples should be maintained at -20°C or colder. Some studies have shown stability of olanzapine and its metabolites for up to 3 months at -30°C in whole blood and urine.[6] For desmethylolanzapine in human EDTA plasma, stability has been demonstrated for at least one year at -20°C. As a best practice, and in line with regulatory guidelines for bioanalytical method validation, it is advisable to store samples at -70°C or -80°C if possible, particularly for extended storage periods, to minimize the risk of degradation.[7][8]
3. How many freeze-thaw cycles can plasma samples containing desmethylolanzapine undergo?
Desmethylolanzapine has been shown to be stable in human plasma for at least three freeze-thaw cycles. However, it is a critical aspect of bioanalytical method validation to establish the freeze-thaw stability of an analyte in the specific matrix being used.[9][10][11] It is recommended to aliquot samples if multiple analyses from the same sample are anticipated to minimize the number of freeze-thaw cycles.
4. Is desmethylolanzapine susceptible to degradation in plasma?
Yes, like many pharmaceutical compounds, desmethylolanzapine can be susceptible to degradation.[6] The parent drug, olanzapine, is known to degrade under acidic and basic conditions and is sensitive to light.[12] While specific degradation pathways for desmethylolanzapine in plasma are not extensively detailed in the literature, potential mechanisms include oxidation and hydrolysis. The stability of the analyte is a critical parameter that must be evaluated during method validation.[13]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the analysis of desmethylolanzapine in frozen plasma.
Problem 1: Low or No Recovery of Desmethylolanzapine from Stored Samples
Possible Causes:
-
Degradation during Storage: The analyte may have degraded due to improper storage temperature, extended storage duration beyond validated limits, or exposure to light during handling.
-
Multiple Freeze-Thaw Cycles: Exceeding the established number of freeze-thaw cycles can lead to analyte degradation.
-
Enzymatic Degradation: Although freezing slows down enzymatic activity, some degradation can still occur over long periods.
-
Adsorption to Container Surfaces: Improper selection of storage vials can lead to the loss of the analyte.
Solutions:
-
Verify Storage Conditions: Confirm that the freezer maintained the correct temperature throughout the storage period. Review the validation data for the established stability of desmethylolanzapine at that temperature and duration.
-
Review Sample Handling Procedures: Ensure that samples were protected from light and that the number of freeze-thaw cycles was not exceeded.
-
Conduct a Stability Assessment: If not already done, perform a long-term stability study by analyzing quality control samples stored for a similar duration as the study samples.[7]
-
Use Silanized or Low-Binding Tubes: To minimize adsorption, consider using storage containers specifically designed for low-protein binding.
Problem 2: High Variability in Desmethylolanzapine Concentrations Between Replicate Samples
Possible Causes:
-
Incomplete Thawing and Mixing: If samples are not thoroughly thawed and mixed before aliquoting, it can lead to non-homogenous distribution of the analyte.
-
Precipitation of the Analyte: After thawing, the analyte may not have fully re-dissolved, especially if it was present at a high concentration.
-
Inconsistent Sample Processing: Variations in the extraction procedure between samples can introduce variability.
Solutions:
-
Standardize Thawing and Mixing: Implement a consistent procedure for thawing samples (e.g., in a water bath at a controlled temperature) and ensure thorough but gentle mixing (e.g., vortexing) before taking an aliquot.
-
Visual Inspection of Samples: After thawing, visually inspect the samples for any signs of precipitation. If precipitation is observed, sonication may be required to re-dissolve the analyte.
-
Ensure Consistent Extraction: Adhere strictly to the validated sample extraction protocol for all samples.
Problem 3: Unexpected Peaks Interfering with Desmethylolanzapine Analysis
Possible Causes:
-
Matrix Effects: Endogenous components of the plasma may interfere with the ionization of desmethylolanzapine in the mass spectrometer.
-
Contamination: Contamination from sample collection tubes, processing equipment, or solvents can introduce interfering peaks.
-
Metabolite Interconversion: Although less common in frozen storage, there is a possibility of interconversion from other olanzapine metabolites.
Solutions:
-
Optimize Chromatographic Separation: Adjust the HPLC/UPLC method to better separate the interfering peak from the analyte peak.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement from the plasma matrix.
-
Implement a Rigorous Cleaning Protocol: Ensure all equipment and materials are thoroughly cleaned to prevent contamination.
-
Use a More Selective Mass Transition: If using LC-MS/MS, select a more specific MRM transition for desmethylolanzapine to reduce interference.
Data Summary: Stability of Desmethylolanzapine in Human Plasma
The following table summarizes the stability data for desmethylolanzapine in human plasma as reported in the scientific literature.
| Stability Parameter | Matrix | Storage Condition | Duration | Finding | Reference |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temperature | 3 cycles | Stable | |
| Short-Term Stability | Human EDTA Plasma | Ambient Temperature | 3 days | Stable (for Olanzapine) | |
| Short-Term Stability | Human EDTA Plasma | 2-8°C | 2 weeks | Stable (for Olanzapine) | |
| Long-Term Stability | Human EDTA Plasma | -20°C | 1 year | Stable | |
| Long-Term Stability | Whole Blood & Urine | -30°C | 3 months | Stable | [6] |
Note: Data for the parent drug, olanzapine, is included for reference where specific data for desmethylolanzapine is not available.
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in Frozen Plasma
This protocol is adapted from established bioanalytical method validation guidelines.[7][8]
Objective: To determine the long-term stability of desmethylolanzapine in frozen plasma.
Materials:
-
Blank human plasma (with the same anticoagulant as study samples)
-
Desmethylolanzapine dihydrochloride reference standard
-
Validated bioanalytical method for desmethylolanzapine quantification
-
Calibrated freezer set to the intended storage temperature (e.g., -20°C or -80°C)
-
Low-binding polypropylene storage tubes
Procedure:
-
Prepare Spiked Samples: Prepare two sets of quality control (QC) samples by spiking blank plasma with known concentrations of desmethylolanzapine: a low concentration (LQC) and a high concentration (HQC).
-
Time Zero Analysis: Immediately after preparation, analyze a set of LQC and HQC samples (in triplicate) to establish the baseline concentration.
-
Storage: Aliquot the remaining LQC and HQC samples into storage tubes and place them in the calibrated freezer.
-
Analysis at Subsequent Time Points: At predefined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples from the freezer.
-
Sample Analysis: Allow the samples to thaw completely at room temperature, mix thoroughly, and analyze them using the validated bioanalytical method.
-
Data Evaluation: Calculate the mean concentration of the stored QC samples at each time point and compare it to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
Troubleshooting Workflow for Desmethylolanzapine Stability Issues
Caption: A flowchart for troubleshooting inconsistent desmethylolanzapine results.
Factors Influencing Desmethylolanzapine Stability in Frozen Plasma
Caption: Factors affecting desmethylolanzapine stability in frozen plasma.
References
-
Current Protocols in Pharmacology. (n.d.). Long-term Drug and Drug Metabolite Stability in Frozen Plasma. PMC - NIH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
Journal For Clinical Studies. (n.d.). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12. Retrieved from [Link]
-
MDPI. (2024, March 21). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from [Link]
-
Dziadosz, M., & Klintschar, M. (2013). Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum. Forensic science international, 229(1-3), 113–117. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethylolanzapine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of olanzapine when exposed to 550 lux at 4-8 °C for 48 h.... Retrieved from [Link]
-
Xu, R., et al. (2009). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. Bioanalysis, 1(4), 753–763. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Demethyl Olanzapine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Cerilliant. (n.d.). N-Desmethylolanzapine dihydrochloride. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12. Retrieved from [Link]
-
Via Medica Journals. (2022, July 29). Effect of psychotropics on bleeding and clotting factors. Psychotropics and bleeding. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug-Drug Interactions Between Warfarin and Psychotropics: Updated Review of the Literature. Retrieved from [Link]
-
Eman Research Publishing. (2024, December 5). A Review of Antipsychotic Medications on Hypercoagulability in Schizophrenia: Pathophysiology, Risks, and Management Strategies. Retrieved from [Link]
-
Frontiers. (2022, June 21). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Retrieved from [Link]
-
Lu, M. L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. PloS one, 8(5), e63442. Retrieved from [Link]
-
Uzoechi, A. U., & Onyeji, C. O. (2010). Olanzapine degradation kinetics in aqueous solution. Acta pharmaceutica, 60(2), 217–224. Retrieved from [Link]
Sources
- 1. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]
- 3. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Demethyl Olanzapine | TRC-D230970-100MG | LGC Standards [lgcstandards.com]
- 5. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. unn.edu.ng [unn.edu.ng]
- 13. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Desmethylolanzapine Extraction
Introduction
If you are transitioning from an Olanzapine (OLZ) assay to a Desmethylolanzapine (DMO) assay, you are likely encountering a specific frustration: the parent drug extracts perfectly, but the metabolite recovery is poor or inconsistent.
This is a common failure mode caused by two distinct physicochemical shifts:
-
Polarity Shift: DMO is significantly more polar than OLZ due to the loss of the methyl group on the piperazine ring. Extraction methods optimized for the lipophilic parent often fail to capture the more hydrophilic metabolite.
-
Oxidative Instability: Like its parent, DMO is highly susceptible to oxidation, but its lower concentration in biological matrices makes degradation losses statistically more significant.
This guide provides a root-cause analysis and validated protocols to recover your analyte.
Part 1: Diagnostic Workflow
Before altering your chemistry, you must determine if your "low recovery" is a Loss of Mass (Extraction Efficiency) or a Loss of Signal (Matrix Effect).
Figure 1: Diagnostic decision tree to distinguish between ion suppression (matrix effects) and true extraction failure.
Part 2: The Chemistry of Failure (Root Cause Analysis)
To fix the recovery, you must respect the molecule's pKa and polarity.
| Feature | Olanzapine (Parent) | Desmethylolanzapine (Metabolite) | Impact on Extraction |
| Polarity (LogP) | ~2.8 (Lipophilic) | ~1.9 (More Polar) | DMO resists partitioning into non-polar organic solvents (e.g., Hexane) used in LLE. |
| pKa (Basic) | ~7.4 (Piperazine) | ~7.6 (Piperazine) | Both are positively charged at neutral pH. You must reach pH > 9.5 to neutralize them for LLE. |
| Stability | Oxidation Prone | Oxidation Prone | Requires antioxidants (Ascorbic Acid) during sample collection and processing. |
Part 3: Protocol Optimization
Scenario A: Solid Phase Extraction (SPE) – The Gold Standard
Recommendation: Use Mixed-Mode Cation Exchange (MCX) . Standard C18 (reversed-phase) often fails because DMO is too polar to retain well on C18 during aggressive wash steps needed to remove phospholipids. MCX utilizes a dual mechanism: hydrophobic retention + electrostatic retention.
The MCX Logic:
-
Load at Low pH: DMO is positively charged (
). It binds to the sorbent's sulfonate groups ( ). -
Wash with Organic: You can wash with 100% Methanol. DMO stays locked by the ionic bond, while neutrals and phospholipids are washed away.
-
Elute at High pH: Add Ammonia. This neutralizes DMO (
), breaking the ionic bond and releasing it.
Validated MCX Protocol:
-
Sample Pre-treatment: 200 µL Plasma + 200 µL 2% Phosphoric Acid (pH ~2).
-
Why: Acidifies DMO to ensure it is positively charged.
-
-
Conditioning: Methanol followed by Water.[1]
-
Load: Pass pre-treated sample at 1 mL/min.
-
Wash 1 (Aqueous): 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2 (Organic): 100% Methanol.
-
Critical Step: This removes hydrophobic interferences. DMO remains bound ionically.
-
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
Why: High pH (>10) neutralizes the DMO, breaking the ionic interaction.
-
Figure 2: Mechanism of action for Mixed-Mode Cation Exchange (MCX) extraction.
Scenario B: Liquid-Liquid Extraction (LLE) – The Alternative
Recommendation: If you must use LLE, you cannot use the same solvent system as Olanzapine (often Hexane/Isoamyl alcohol). You must increase the polarity of the organic phase.
Common Mistake: Using Hexane:Isoamyl Alcohol (98:2). Correction: DMO is too polar for hexane. It remains in the aqueous phase.
Optimized LLE Protocol:
-
Stabilization: Ensure plasma contains 0.25% Ascorbic Acid to prevent oxidation.
-
Alkalization: Add 50 µL of 2M Sodium Carbonate (pH ~11) to 200 µL plasma.
-
Why: You must drive the pH at least 2 units above the pKa (7.6) to ensure DMO is uncharged (neutral).
-
-
Extraction Solvent: Use Ethyl Acetate OR Dichloromethane (DCM) .
-
Alternative: If using Hexane, you must modify it with 15-20% 2-Propanol (IPA) to pull the polar DMO out.
-
-
Agitation: Vortex for 5 minutes (vigorous).
-
Separation: Centrifuge and transfer the organic layer.
-
Dry Down: Evaporate under Nitrogen at 40°C. Do not over-dry , as oxidative loss occurs rapidly on dry surfaces.
Part 4: Stability & Handling (The Silent Killer)
Even with perfect extraction, DMO can degrade before injection.
Q: Why does my recovery drop if I leave samples in the autosampler? A: DMO oxidizes to N-oxide or 2-hydroxymethyl forms.
The Fix:
-
Antioxidant: Spike plasma with 25 µL of 10% Ascorbic Acid per mL of blood immediately at collection.
-
Reconstitution Solvent: Reconstitute the dried extract in a mobile phase containing 0.1% Ascorbic Acid .
-
Temperature: Keep autosampler at 4°C.
FAQ: Troubleshooting Specific Failures
Q: My Internal Standard (IS) recovery is high (>90%), but DMO is low (<50%). Why? A: If you are using a deuterated analog (DMO-d8), this shouldn't happen. If you are using Olanzapine-d3 as the IS for DMO, this is the problem. The IS (Olanzapine) is more lipophilic and extracts easily. DMO is more polar and is being left behind in the water phase (LLE) or washing off early (C18 SPE). Always use DMO-d8 or a structural analog with similar polarity.
Q: I see "ghost peaks" interfering with DMO. A: This is likely Phospholipid buildup . If you are using Protein Precipitation (PPT), phospholipids co-elute and cause erratic signals. Switch to MCX SPE (as detailed above) to physically wash away phospholipids using the 100% Methanol wash step.
Q: Can I use Protein Precipitation (PPT) instead? A: Only if you have high sensitivity margins. PPT results in significant ion suppression (Matrix Effect) for DMO. If you must use PPT, use Acetonitrile with 0.1% Formic Acid (3:1 ratio to plasma) and centrifuge at high speed (14,000 x g) to pack the pellet tight.
References
-
Nirogi, R. V., et al. (2006). LC-MS/MS assay for olanzapine and desmethylolanzapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Bernier, M., et al. (2012). Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine. Forensic Science International. Link
-
Waters Corporation. Oasis MCX Extraction Protocols for Basic Drugs. Link
-
Samanidou, V. F. (2013).[2] Advances in Bioanalytical Methods for the Detection of Olanzapine. MDPI. Link
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Link
Sources
Optimizing mobile phase pH for Desmethylolanzapine separation
Optimizing Mobile Phase pH for Robust Chromatographic Separation
Welcome to our dedicated technical support guide for scientists and researchers engaged in the chromatographic analysis of Desmethylolanzapine. As a Senior Application Scientist, I have designed this resource to move beyond simple protocols and provide you with the causal explanations and field-proven strategies necessary for developing robust and reproducible HPLC methods. This guide is structured in a question-and-answer format to directly address the practical challenges you may face.
Part 1: Foundational Principles — The "Why" Behind pH Optimization
This section addresses the fundamental theory governing the separation of ionizable compounds like Desmethylolanzapine.
Q1: Why is mobile phase pH the most critical parameter for separating Desmethylolanzapine?
Mobile phase pH is paramount because Desmethylolanzapine, a major metabolite of Olanzapine, is a basic compound with multiple ionizable nitrogen atoms.[1][2] Its overall charge, and therefore its polarity and hydrophobicity, is directly dictated by the pH of the mobile phase.[3]
In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase.[4]
-
At Low pH: The basic nitrogen atoms on Desmethylolanzapine become protonated (positively charged). This increases the molecule's polarity, reduces its hydrophobicity, and weakens its interaction with the C18 stationary phase, leading to shorter retention times.[5]
-
At High pH: The molecule exists in its neutral, un-ionized form. This state is more hydrophobic, leading to stronger interactions with the stationary phase and longer retention times.[4]
Controlling the pH allows you to precisely control the ionization state of your analyte, which is the most powerful tool you have for manipulating its retention, peak shape, and selectivity relative to other compounds in the sample.[6][7]
Q2: I see the term "pKa" mentioned frequently. What is it, and how does it relate to my Desmethylolanzapine analysis?
The pKa is the pH value at which a compound exists in an equilibrium of 50% ionized and 50% un-ionized forms.[4] Olanzapine, the parent compound, has reported pKa values around 5.0 and 7.4, and Desmethylolanzapine is expected to have similar properties.[8] Another source provides a predicted pKa of 8.58 for Desmethylolanzapine.[9]
This value is the pivot point for your method development. Operating your mobile phase at a pH close to the analyte's pKa is a common cause of failed methods. When the pH is near the pKa, even minute fluctuations (e.g., from inconsistent buffer preparation) can cause significant shifts in the ionized/un-ionized ratio, leading to drastic and unpredictable changes in retention time.[3]
Q3: What are the specific consequences of setting the mobile phase pH too close to my analyte's pKa?
Setting the pH within approximately ±1.5 units of the pKa is highly discouraged and can lead to several chromatographic problems:[3]
-
Poor Peak Shape: The presence of two co-existing forms (ionized and neutral) can lead to broadened, split, or severely tailing peaks, as the two forms may interact differently with the stationary phase.[7]
-
Lack of Robustness: The method becomes highly sensitive to small variations in pH. A slight change of just 0.1 pH unit can cause significant shifts in retention time, making the method unreliable and difficult to reproduce between different systems or labs.[3]
-
Compromised Resolution: If you are trying to separate Desmethylolanzapine from Olanzapine or other related substances, working near the pKa can cause unpredictable changes in selectivity, potentially leading to peak co-elution.
For a robust method, the goal is to force the analyte into a single, stable ionic state. This is achieved by adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa.[10]
Part 2: Practical Application — A Step-by-Step Protocol for pH Optimization
This section provides a systematic workflow for determining the optimal mobile phase pH for your Desmethylolanzapine separation.
Q4: What is a systematic, step-by-step process for optimizing mobile phase pH?
A systematic screening approach is the most efficient way to determine the optimal pH. This process involves evaluating the chromatography at several pH points to understand the impact on retention, peak shape, and resolution.
Experimental Protocol: Mobile Phase pH Screening
-
Column Selection: Begin with a modern, high-purity silica-based C18 column known for good peak shape with basic compounds. Ensure the column is stable across the pH range you intend to test (typically pH 2-8 for standard silica columns).[5]
-
Buffer Preparation: Prepare three to four different aqueous buffer solutions at a concentration of 20-25 mM.[11] Good starting points are:
-
pH 2.5-3.0: Use phosphate buffer or 0.1% formic acid. This ensures Desmethylolanzapine is fully protonated.
-
pH 4.5-5.5: Use an acetate buffer. This pH is near one of the reported pKa values and may be useful for adjusting selectivity, but watch for poor peak shape.
-
pH 6.5-7.5: Use a phosphate buffer. This pH is between the two reported pKa values of the parent compound.
-
-
Mobile Phase Preparation: For each pH point, prepare the mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile) in a predetermined ratio (e.g., 70:30 v/v). Crucially, always adjust the pH of the aqueous portion before adding the organic solvent. [5]
-
Systematic Analysis:
-
Equilibrate the column thoroughly with the first mobile phase (e.g., pH 3.0) for at least 10-15 column volumes.
-
Inject your standard solution containing Desmethylolanzapine and any relevant related substances (like Olanzapine).
-
Record the retention time, peak asymmetry (tailing factor), and resolution between critical pairs.
-
Flush the system and column properly before introducing the next mobile phase.
-
Repeat the analysis for each prepared pH value.
-
-
Data Evaluation: Organize your results in a table to compare the chromatographic performance at each pH. Select the pH that provides the best balance of retention, resolution, and peak shape. Often for basic compounds, a low pH (2.5-3.5) provides the most symmetrical peaks and stable retention.[5][12]
Workflow for pH Optimization
Q5: How do I choose the correct buffer? Are there any I should avoid?
Choosing the right buffer is crucial for maintaining a stable pH.[13] The selection depends on your desired pH and detection method.
-
Buffering Capacity: A buffer is most effective within ±1 pH unit of its pKa.[14] For example, an acetate buffer (pKa ~4.8) is excellent for controlling pH between 3.8 and 5.8.
-
UV Detection: If using a UV detector, ensure the buffer has a low UV cutoff and does not absorb at your analytical wavelength. Phosphate buffers are very common for UV-based HPLC due to their excellent transparency in the low UV range.
-
Mass Spectrometry (MS) Detection: If using LC-MS, you must use volatile buffers. Non-volatile salts like potassium or sodium phosphate will precipitate in the MS source and cause severe contamination and signal suppression.[11]
-
Good choices for LC-MS: Formic acid, acetic acid, ammonium formate, and ammonium acetate.
-
| Buffer System | pKa(s) | Effective pH Range | MS Compatible? |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | No |
| Formate | 3.8 | 2.8-4.8 | Yes |
| Acetate | 4.8 | 3.8-5.8 | Yes |
| Ammonium | 9.2 | 8.2-10.2 | Yes |
Table based on data from multiple sources.[14]
Part 3: Troubleshooting Common Chromatographic Issues
This section provides direct answers to specific problems you might encounter during method development.
Q6: My Desmethylolanzapine peak is tailing significantly. How can I fix this with pH?
Peak tailing for basic compounds like Desmethylolanzapine is a classic problem in reverse-phase chromatography. It is most often caused by secondary ionic interactions between the positively charged analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[15][16]
Solutions:
-
Lower the Mobile Phase pH: This is the most common and effective solution. By lowering the pH to below 3, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge. This eliminates the secondary ionic interaction, resulting in a much more symmetrical peak.[5][12]
-
Increase the Buffer Concentration: A higher buffer concentration (e.g., moving from 10 mM to 50 mM) can sometimes help mask the active silanol sites, improving peak shape.[11]
-
Work at High pH (with the right column): An alternative strategy is to use a high pH (e.g., pH > 9) to deprotonate the Desmethylolanzapine, making it neutral. A neutral analyte will not engage in ionic interactions with silanols. Warning: This approach requires a special hybrid or polymer-based column that is stable at high pH; standard silica columns will dissolve above pH 8.[6][17]
Q7: I'm seeing my retention time drift from one injection to the next. Could pH be the problem?
Yes, inconsistent pH is one of the most common causes of retention time drift for ionizable analytes.[3] If your mobile phase pH is not adequately buffered or is drifting over time, the ionization state of Desmethylolanzapine will change, directly impacting its retention.
Troubleshooting Steps:
-
Check Buffer Preparation: Ensure the buffer was prepared correctly and that the pH was measured before the addition of the organic modifier.[5]
-
Verify Buffering Range: Confirm that your mobile phase pH is within the effective buffering range of your chosen buffer (pKa ±1 unit).[13] If you are on the edge of the range, the solution has little capacity to resist pH changes.
-
Prepare Fresh Mobile Phase: Aqueous mobile phases, especially at neutral pH, can absorb atmospheric CO₂ which can lower the pH over time. Buffers can also support microbial growth. It is best practice to prepare mobile phases fresh daily.[13]
-
Ensure Proper Mixing: If using an online gradient mixer, ensure the pumps are delivering the correct proportions accurately.
Q8: I can't resolve Desmethylolanzapine from its parent, Olanzapine. How can manipulating pH improve the separation?
Selectivity, the ability to separate two compounds, is highly dependent on pH when dealing with ionizable analytes that have different pKa values.[3] By changing the mobile phase pH, you can alter the charge state of one compound more than the other, which can significantly change their relative retention times and improve resolution.
Strategy:
-
Perform a pH Screening Study: Follow the protocol outlined in Q4. You will likely find a "sweet spot" pH where the separation between Desmethylolanzapine and Olanzapine is maximized.
-
Analyze the Trend: As you change the pH, observe how the retention of each compound changes. If one compound's retention time changes more dramatically with pH than the other, you can exploit this difference to achieve separation. This is a powerful tool for resolving closely eluting related substances.[5]
References
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Your guide to select the buffer in HPLC development part 1. (2025). PharmaCores. [Link]
-
Choosing the Right Buffers for Mobile Phase. (2020). Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (2019). Element Lab Solutions. [Link]
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Knauer. [Link]
-
Reversed-phase HPLC Buffers. Restek. [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). Excellence in Analytical Chemistry. [Link]
-
Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004). Journal of Chromatography A. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (2022). Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
-
Lu, M. L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLoS ONE. [Link]
-
Raggi, M. A., et al. (2001). Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. ResearchGate. [Link]
-
Development and validation of an HPLC-UV method for the simultaneous determination of the antipsychotics clozapine, olanzapine and quetiapine, several beta-blockers and their metabolites. (2017). PubMed. [Link]
-
A rapid micellar HPLC method for simultaneous separation of olanzapine and its related compound A in tablets. (2016). ResearchGate. [Link]
-
Identification and characterization of olanzapine degradation products under oxidative stress conditions. AKJournals. [Link]
-
Simultaneous determination of olanzapine and fluoxetine hydrochloride in capsules by spectrophotometry, TLC-spectrodensitometry and HPLC. PMC. [Link]
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (2024). MDPI. [Link]
-
Desmethylolanzapine. PubChem. [Link]
-
Analytical method development and validation studies for estimation of anti-psychotic drug (Olanzapine). (2021). International Journal of Science and Reports. [Link]
-
Olanzapine. PubChem. [Link]
-
Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. [Link]
-
N-Desmethyl Olanzapine. Pharmace Research Laboratory. [Link]
-
Preformulation solubility and distribution coefficient studies of Olanzapine in various buffers using inhouse developed UV-spectrophotometric method. Walsh Medical Media. [Link]
Sources
- 1. N-desmethyl Olanzapine | CAS 161696-76-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. veeprho.com [veeprho.com]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]
- 10. biotage.com [biotage.com]
- 11. Choosing the Right Buffers for Mobile Phase [phenomenex.com]
- 12. realab.ua [realab.ua]
- 13. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing matrix effects in Desmethylolanzapine LC-MS analysis
A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Effects in Bioanalysis
In LC-MS bioanalysis, the "matrix" refers to all components within a biological sample other than the analyte of interest. These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reliability of quantitative results.[1][2] Given the critical importance of data integrity in drug development and clinical research, regulatory bodies like the FDA mandate a thorough evaluation and mitigation of matrix effects during bioanalytical method validation.[3][4][5]
Desmethylolanzapine, a major metabolite of the atypical antipsychotic olanzapine, is formed through the oxidative metabolism by the cytochrome P450 isoform CYP1A2.[6] Accurate quantification of Desmethylolanzapine is crucial for pharmacokinetic studies and understanding its potential role in the metabolic responses to olanzapine.[7][8] However, its analysis in complex biological matrices like plasma and whole blood is susceptible to matrix effects.[9][10]
This guide will walk you through common challenges and their solutions, empowering you to develop robust and reliable LC-MS methods for Desmethylolanzapine analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your Desmethylolanzapine LC-MS analysis.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Question: My Desmethylolanzapine peak is showing tailing/fronting, and the retention time is shifting between injections. What could be the cause, and how do I fix it?
Answer:
Poor peak shape and retention time instability are often early indicators of matrix interference or issues with your chromatographic setup.[11]
Probable Causes & Solutions:
-
Column Contamination: Residual matrix components can accumulate on your analytical column, leading to peak distortion and retention time shifts.
-
Solution: Implement a robust column washing protocol between injections. A strong, organic solvent like isopropanol is often effective at removing strongly retained matrix components. Consider using a guard column to protect your analytical column.
-
-
Inadequate Chromatographic Separation: If Desmethylolanzapine co-elutes with interfering matrix components, ion suppression or enhancement can occur, affecting peak shape.[12]
-
Solution: Optimize your chromatographic method to improve the separation between your analyte and the matrix interferences. This can be achieved by:
-
Adjusting the mobile phase gradient: A shallower gradient can improve resolution.
-
Modifying the mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH levels.[13]
-
Trying a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide better selectivity for Desmethylolanzapine and its interferences.[10]
-
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample. While simple, this may not be feasible for assays requiring high sensitivity.[14]
-
Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
Question: I'm observing a significantly lower-than-expected signal for Desmethylolanzapine, even at higher concentrations. How can I identify and mitigate ion suppression?
Answer:
Low signal intensity is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of Desmethylolanzapine in the mass spectrometer's ion source.[12]
Identifying Ion Suppression:
A common method to visualize ion suppression is the post-column infusion experiment .[15]
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of Desmethylolanzapine at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample onto the LC system.
-
Analysis: Monitor the Desmethylolanzapine signal. A stable baseline will be observed. Any dips in this baseline indicate regions of ion suppression caused by eluting matrix components.
Mitigating Ion Suppression:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[13]
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[16][17][18][19] Mixed-mode SPE cartridges can be particularly effective.[10]
-
Workflow for Sample Preparation Selection:
Caption: Decision workflow for selecting an appropriate sample preparation technique.
-
Chromatographic Separation: As mentioned previously, adjusting your LC method to separate Desmethylolanzapine from the ion-suppressing regions of the chromatogram is a viable strategy.[12][20]
Issue 3: Inaccurate and Imprecise Results
Question: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be related to matrix effects?
Answer:
Absolutely. Variable matrix effects between different samples are a common cause of poor accuracy and precision.[15] If the degree of ion suppression or enhancement differs from your calibrators to your QCs and unknown samples, your quantitative results will be unreliable.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1][19][21] A SIL-IS for Desmethylolanzapine (e.g., Desmethylolanzapine-d8) will have nearly identical chemical properties and chromatographic behavior to the analyte.[10] Therefore, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[1] This ensures that the standards and samples experience similar matrix effects, improving the accuracy of your quantification. The FDA guidelines for bioanalytical method validation recommend this approach.[4][22][23]
Quantitative Assessment of Matrix Effects:
The post-extraction spike method is a quantitative way to assess matrix effects.[15]
Table 1: Example Calculation of Matrix Factor
| Sample | Analyte Response | Matrix Factor (MF) |
| Analyte in Neat Solution (A) | 1,500,000 | - |
| Post-spiked Blank Matrix Extract (B) | 1,200,000 | 0.8 |
Calculation: Matrix Factor (MF) = B / A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
According to regulatory guidelines, the matrix effect should be evaluated using at least six different sources of the biological matrix.[24]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples?
A1: Phospholipids are a major cause of ion suppression in plasma samples. During protein precipitation with acetonitrile, phospholipids are highly soluble and remain in the supernatant. When injected into the LC-MS system, they can co-elute with analytes and suppress their ionization, particularly in the earlier part of the chromatogram.
Q2: Can I just dilute my samples to reduce matrix effects?
A2: Diluting your samples can be a simple and effective way to reduce the concentration of interfering matrix components.[14][21] However, this approach also dilutes your analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples. This strategy is only feasible if your LC-MS system has sufficient sensitivity to detect the diluted analyte.
Q3: My method uses protein precipitation. What can I do to minimize phospholipid-based matrix effects?
A3: If you are using protein precipitation, consider the following to mitigate phospholipid interference:
-
Optimize the precipitation solvent: Different organic solvents can have varying efficiencies for both protein precipitation and phospholipid solubilization.
-
Incorporate a phospholipid removal plate/cartridge: These specialized SPE products are designed to selectively remove phospholipids from the sample extract.
-
Divert the initial LC eluent to waste: Since many phospholipids elute early in a reversed-phase chromatogram, you can use a divert valve to send the initial portion of the eluent to waste instead of the mass spectrometer. This prevents them from entering the ion source and causing suppression.
Q4: How do I choose the right internal standard?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., deuterated or ¹³C-labeled Desmethylolanzapine).[1][19] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Q5: Are there any specific considerations for matrix effects when analyzing whole blood compared to plasma?
A5: Yes, whole blood is a more complex matrix than plasma and can present additional challenges. The presence of red blood cells means a higher protein content and the potential for hemolysis, which can release interfering compounds. Sample preparation for whole blood often requires a lysis step to release the analyte from the cells, which can add complexity. It's crucial to validate your method with whole blood from multiple sources to ensure that you have adequately addressed potential matrix variability.[9][25]
Conclusion
Successfully navigating the challenges of matrix effects is paramount for generating high-quality, reliable data in the LC-MS analysis of Desmethylolanzapine. By systematically troubleshooting issues, optimizing sample preparation and chromatographic conditions, and employing the appropriate internal standards, researchers can develop robust bioanalytical methods that meet regulatory expectations and contribute to a deeper understanding of olanzapine's pharmacology.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
-
Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1229-1232. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. [Link]
-
Jain, R. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(s5), 24-29. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. [Link]
-
Avois, L., et al. (2005). Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection. Journal of Chromatography B, 821(2), 169-175. [Link]
-
Andersen, J. M., et al. (2013). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 37(5), 288-292. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 20(1), 24-28. [Link]
-
Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Springer Nature Experiments. [Link]
-
Stojiljkovic, D., et al. (2017). DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA. Vojnosanitetski pregled, 74(2), 131-138. [Link]
-
Unceta, N., et al. (2020). Simultaneous determination of six antipsychotics, two of their metabolites and caffeine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 185, 113238. [Link]
-
Zhang, G., & Bartlett, M. G. (2004). A Study of Matrix Effects on an LC/MS/MS Assay for Olanzapine and Desmethyl Olanzapine. Journal of pharmaceutical and biomedical analysis, 35(5), 1149-1167. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025, August 6). ResearchGate. [Link]
-
Lin, S. K., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. PLOS ONE, 8(5), e65446. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). National Institutes of Health. [Link]
-
Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 22(6), 326-337. [Link]
-
Shioiri, T., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Forensic Toxicology, 41(2), 318-328. [Link]
-
Zhang, X. L., et al. (2019). Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity. Psychoneuroendocrinology, 108, 1-8. [Link]
-
Chen, P. Y., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry, 13, 901844. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmacompass.com [pharmacompass.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One moment, please... [zefsci.com]
- 12. lctsbible.com [lctsbible.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. d-nb.info [d-nb.info]
Technical Support Center: Desmethylolanzapine Dihydrochloride Degradation Product Identification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Desmethylolanzapine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the identification of degradation products. Our focus is on explaining the scientific rationale behind experimental choices to ensure the integrity and success of your stability studies.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am starting my forced degradation study. What are the expected degradation pathways for desmethylolanzapine?
Desmethylolanzapine, a primary metabolite of the atypical antipsychotic olanzapine, shares the same thieno[2,3-b][1][2]benzodiazepine core structure.[2] Therefore, its degradation profile is predicted to be very similar to that of olanzapine. Based on extensive studies of the parent drug, you should focus your investigation on oxidative degradation, as the molecule is remarkably stable under other conditions.
-
Oxidative Degradation (Most Likely Pathway): The molecule is highly susceptible to oxidation.[3][4][5] Degradation can occur at multiple sites, including the diazepine ring and the piperazine ring. Expect to see products like N-oxides and hydroxylated species.
-
Hydrolytic Degradation (Acidic/Basic): The thienobenzodiazepine core is very resistant to hydrolysis. Studies on olanzapine show it is almost completely stable under both acidic and alkaline hydrolytic conditions.[4][5] If you do not observe degradation, your results are consistent with existing literature. Significant degradation would only be expected under extreme and prolonged conditions.
-
Photolytic Degradation: Olanzapine is also highly stable under photolytic stress.[4][5] Standard ICH photostability testing conditions are unlikely to produce significant degradation products.
-
Thermal Degradation: While more stable than against oxidation, thermal stress can induce some degradation, potentially leading to the formation of impurities through oxidation of the thiophene ring.[4]
Q2: I am not observing any significant degradation under my acidic or basic hydrolysis conditions. Is my experiment failing?
No, this is an expected outcome. As mentioned above, the core structure of desmethylolanzapine is exceptionally stable against hydrolysis. Reports on olanzapine consistently show minimal to no degradation under standard acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) stress conditions, even at elevated temperatures (e.g., 60°C) for several days.[5][6]
Troubleshooting & Validation:
-
Confirm System Suitability: Ensure your analytical method is working correctly by injecting a control sample of known concentration.
-
Increase Stress Severity (with caution): If your goal is to force degradation under hydrolysis, you may need to employ more aggressive conditions (e.g., higher acid/base concentration, higher temperature, or longer reflux times). However, be aware that such conditions may not be relevant to real-world stability and can produce degradation products not seen under normal storage conditions.[7]
-
Focus on Relevant Pathways: For a meaningful stability-indicating method, it is more productive to focus on the stress conditions that do produce degradation, primarily oxidation. A method that demonstrates specificity against oxidative degradants will typically be sufficient for regulatory purposes.
Q3: My sample degraded significantly with hydrogen peroxide. What are the most probable degradation products I should look for?
Oxidative stress is the most critical degradation pathway for this class of compounds.[4][5] When analyzing your results, particularly from LC-MS, you should be looking for characteristic mass shifts corresponding to the addition of oxygen atoms.
Key Potential Degradation Products:
-
N-Oxides: The piperazine nitrogen atom is a likely site for oxidation, leading to the formation of an N-oxide. This would result in a mass increase of +16 Da.
-
Hydroxylated Species: Oxidation can occur on the benzodiazepine ring, forming hydroxylated derivatives.[3] This would also result in a +16 Da mass increase.
-
Diazepine Ring Oxidation: More extensive oxidation can lead to the formation of keto-oxime or lactam structures within the diazepine ring.[1][3][8][9]
-
Thiophene Ring Oxidation: Oxidation of the sulfur atom in the thiophene ring is another possibility.
Workflow for Identification:
-
LC-MS Analysis: Run the stressed sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the degradation peaks.
-
Mass Shift Analysis: Compare the m/z values of the new peaks to the parent mass of desmethylolanzapine. Look for additions of 16 Da (oxidation) or other logical mass changes.
-
Tandem MS (MS/MS): Fragment the parent ion and the degradation product ions. A change in the fragmentation pattern can help pinpoint the location of the modification. For example, if a fragment containing the piperazine ring shows a +16 Da shift, it suggests N-oxidation.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) of Desmethylolanzapine Dihydrochloride
This protocol outlines the standard conditions for stress testing to generate degradation products and validate a stability-indicating method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Sample Preparation:
-
Prepare a stock solution of Desmethylolanzapine Dihydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, mix the API stock solution with the stressor solution. Store a control sample (API in solvent) under the same temperature and time conditions.
| Stress Condition | Reagent/Condition | Typical Conditions | Sampling Time Points |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 60-80°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 60-80°C | 2, 6, 12, 24 hours |
| Oxidation | 3% H₂O₂ | Store at room temperature | 1, 3, 6, 12 hours |
| Thermal | Heat Chamber (Dry Heat) | 60-80°C | 1, 3, 5, 7 days |
| Photolytic | Photostability Chamber | ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²) | End of exposure |
3. Sample Processing:
-
After exposure, withdraw an aliquot of the sample.
-
Neutralization: For acid and base-stressed samples, neutralize the solution with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.
-
Dilution: Dilute all samples (including the control) to a suitable final concentration (e.g., 10-20 µg/mL) with the mobile phase.
-
Analysis: Analyze immediately using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC-MS Method
This method is designed to separate desmethylolanzapine from its potential degradation products.
-
Instrumentation: UPLC system coupled with a PDA/UV detector and a high-resolution mass spectrometer (HRMS).[2][8]
-
Column: A reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is recommended for good peak shape and resolution.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Increase linearly to a high percentage (e.g., 95%) over 8-10 minutes.
-
Hold for 1-2 minutes.
-
Return to initial conditions and allow for re-equilibration.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 25-30 °C
-
UV Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or 270 nm).[2]
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan MS to detect all ions and data-dependent MS/MS to automatically fragment the most intense ions.
-
Data Visualization & Workflows
Degradation Product Identification Workflow
The following diagram illustrates the logical flow from sample stressing to structural elucidation.
Caption: Workflow for the identification of degradation products.
Potential Oxidative Degradation Pathway
This diagram shows a simplified potential pathway for the oxidative degradation of desmethylolanzapine, based on known olanzapine degradants.
Caption: Simplified potential oxidative degradation pathways.
Summary of Known Olanzapine Degradation Products
This table summarizes key degradation products identified in olanzapine stress studies, which are highly relevant for predicting desmethylolanzapine degradants.
| Degradation Product Name | Stress Condition | Typical Mass Shift (from Parent) | Reference |
| Olanzapine-N-oxide | Oxidative | +16 Da | [1][8] |
| 10-hydroxy-olanzapine derivative | Oxidative | +16 Da | [3][4] |
| Lactam Impurity (2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][8]diazepin-4-one) | Oxidative | +14 Da (from olanzapine) | [1][3][8] |
| Piperazinium chloride | Degradation derived | N/A | [1][8] |
References
- Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products
- Identification and characterization of Olanzapine degradation products under oxidative stress condition.
- Identification and characterization of olanzapine degradation products under oxid
- Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products
- A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological M
- Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products
- Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR.org.
- Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed.
- Identification and characterization of olanzapine degradation products under oxidative stress conditions.
- Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection.
- Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the prepar
- Forced Degradation – A Review.
- Stability Indic
- Development of a stability-indicating UPLC method for determining olanzapine and its associated degradation products present in active pharmaceutical ingredients and pharmaceutical dosage forms. Scilit.
Sources
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Identification and characterization of olanzapine degradation products under oxidative stress conditions - Acta Chromatographica - Tom Vol. 20, no. 1 (2008) - BazTech - Yadda [yadda.icm.edu.pl]
- 6. ijrar.org [ijrar.org]
- 7. biomedres.us [biomedres.us]
- 8. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. scilit.com [scilit.com]
Technical Support Center: Desmethylolanzapine Retention Optimization
Topic: Adjusting Retention Time for Desmethylolanzapine (DMO) on C18 Columns
The Molecule & The Mechanism
To troubleshoot retention, you must first understand the interaction between your analyte and the stationary phase. You cannot adjust what you do not understand.
The Analyte: Desmethylolanzapine (DMO)
-
Nature: DMO is the major metabolite of Olanzapine.[1] Structurally, it lacks the N-methyl group on the piperazine ring.[1]
-
Polarity: It is more polar than Olanzapine.[1]
-
Retention Order: On a standard C18 column, DMO will almost always elute before Olanzapine.[1]
-
pKa: DMO is a weak base (pKa ~7–8 and ~10).[1]
The Challenge: Because DMO is more polar and basic, the most common failure mode is retention loss (eluting in the void volume) or peak tailing (interaction with silanols).[1]
Troubleshooting Guide: Retention Time (RT) Issues
Scenario A: DMO Retention is Too Short (Eluting in Void)
Symptoms: DMO peak is sharp but elutes at
| Root Cause | The Mechanism | The Fix |
| pH is too low | At acidic pH (2–4), DMO is ionized ( | Switch to High pH (pH 10): Use a hybrid silica column (e.g., Waters XBridge, Agilent Zorbax Extend) and Ammonium Hydroxide. This neutralizes DMO, forcing it onto the C18 phase.[1] |
| Organic % too high | DMO is polar. Even 20% Acetonitrile might be too strong if the pH is low.[1] | Reduce Organic Modifier: Drop initial organic concentration to 5–10%. |
| Lack of Ion-Pairing | If you must run at low pH (e.g., for MS sensitivity or column limitations), the charged DMO needs a "partner" to stick to the C18. | Add Ion-Pairing Agent: Add Octanesulfonic Acid (OSA) or SDS to the mobile phase.[1] The negative sulfonate binds the positive DMO, forming a neutral complex that retains well. |
Scenario B: DMO Co-elutes with Olanzapine
Symptoms: Poor resolution (
| Root Cause | The Mechanism | The Fix |
| Selectivity (Alpha) Issue | The mobile phase treats the methyl group difference as negligible.[1] | Change Organic Modifier: Switch from Acetonitrile (aprotic, dipole-dipole) to Methanol (protic, H-bonding). Methanol often amplifies the selectivity difference between related amines.[1] |
| Temperature | High temperature speeds up mass transfer but lowers retention, compressing peaks together.[1] | Lower Temperature: Drop column oven from 40°C to 25°C. This generally increases retention and resolution for basic compounds.[1] |
Scenario C: Peak Tailing (Asymmetry > 1.5)
Symptoms: The peak has a long "tail," making integration difficult and shifting the apex RT.
| Root Cause | The Mechanism | The Fix |
| Silanol Activity | Residual silanols (Si-OH) on the silica surface act as cation exchangers, grabbing the positive DMO.[1] | Add Competitor Base: Add 10–20 mM Triethylamine (TEA) to the buffer.[1] TEA saturates the silanol sites, blocking them from DMO.[1] |
| Wrong pH | Running at pH 5–7 is the "Danger Zone."[1] Both the silanols (ionized to Si-O | Move pH: Go to pH < 3.0 (protonate silanols) or pH > 9.0 (neutralize DMO). Never run bases at neutral pH on silica.[1] |
Recommended Protocols
Method A: The "Modern Standard" (High pH)
Best for: LC-MS compatibility, robustness, and long column life. Requires Hybrid Silica.[1]
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 70% A / 30% B (Adjust B to ±5% to tune DMO retention).
-
Flow: 1.0 mL/min.
-
Temp: 30°C.
-
Expected Result: DMO elutes first, followed by Olanzapine.[1] Sharp peaks due to lack of ionization.[1]
Method B: The "Legacy/USP" Style (Low pH + Ion Pair)
Best for: Older HPLC systems, standard silica columns (non-hybrid).
-
Column: Standard C18 or C8 (e.g., Agilent Zorbax Eclipse), 4.6 x 250 mm, 5 µm.[1]
-
Buffer Preparation: Dissolve 6.9 g Monobasic Sodium Phosphate in 1 L water. Adjust to pH 2.5 with Phosphoric Acid. Add 2.0 g Sodium Dodecyl Sulfate (SDS) or Sodium Octanesulfonate.[1]
-
Mobile Phase: Mix Buffer and Acetonitrile (50:50 v/v).
-
Flow: 1.5 mL/min.
-
Temp: 35°C.
-
Expected Result: Increased retention for DMO due to ion-pairing.[1] Note: Non-volatile buffer; incompatible with LC-MS.
Visualizing the Logic
Workflow 1: Retention Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing Desmethylolanzapine retention and peak shape failures.
Workflow 2: The pH Effect on DMO
Caption: Mechanistic impact of mobile phase pH on DMO charge state and chromatographic behavior.
Frequently Asked Questions (FAQ)
Q: Can I use a standard silica C18 column at pH 10? A: No. Standard silica dissolves above pH 8.0, leading to column voiding and collapse.[1] You must use "Hybrid" technology (e.g., Waters BEH, Agilent Extend/Poroshell HPH) which utilizes ethylene-bridged silica or special surface modifications to resist alkaline hydrolysis [1].
Q: Why does the USP method use SDS? A: The USP method was developed when hybrid columns did not exist.[1] To retain the basic Olanzapine/DMO at low pH (where they are charged), SDS is used as an anionic ion-pairing agent to increase hydrophobicity "artificially." While effective, it equilibrates slowly and is incompatible with Mass Spectrometry [2].[1]
Q: My DMO peak area is fluctuating. Why? A: Check your sample solvent. If you dissolve the sample in 100% Acetonitrile but start your gradient at 10% Acetonitrile, the "strong" solvent will carry the DMO through the column unretained (breakthrough). Dissolve your sample in the starting mobile phase composition [3].
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.[1]Link
-
USP Monographs. Olanzapine: USP Monograph for Olanzapine and Related Compounds.[1][2][3] (Current USP-NF).[1][2][4] Link[3]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technical Note.[1] Link
-
BenchChem. Technical Support Center: Optimizing Olanzapine Hydrochloride Separation by HPLC.Link
Sources
Technical Support Center: Navigating the Solubility of Desmethylolanzapine Dihydrochloride
Welcome to the Technical Support Center for Desmethylolanzapine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and solubilization of this compound. As Senior Application Scientists, we have compiled this guide based on available data, established principles of medicinal chemistry, and extensive experience with analogous compounds.
Understanding Desmethylolanzapine Dihydrochloride
Desmethylolanzapine is the primary active metabolite of Olanzapine, an atypical antipsychotic.[1] Like its parent compound, Desmethylolanzapine is a basic molecule and is often formulated as a dihydrochloride salt to enhance its aqueous solubility.[2] However, researchers may still face challenges in achieving desired concentrations and maintaining solution stability. This guide provides practical solutions and in-depth explanations to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Desmethylolanzapine Dihydrochloride in aqueous solutions?
Q2: What is the pKa of Desmethylolanzapine?
A predicted basic pKa for N-desmethyl olanzapine is approximately 8.21.[4] This value indicates that the molecule has two basic nitrogen atoms that can be protonated. The dihydrochloride salt form exists when these nitrogens are protonated. The solubility of the compound will be pH-dependent, with higher solubility at pH values below the pKa.
Q3: In which organic solvents is the free base, N-Desmethylolanzapine, soluble?
The free base form, N-Desmethylolanzapine, has reported solubility in several organic solvents. This information can be useful for preparing high-concentration stock solutions.
| Solvent | Solubility (mg/mL) |
| DMSO | 30 |
| DMF | 30 |
| Ethanol | 10 |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 |
Data sourced from Cayman Chemical.[5]
Q4: How should I store solid Desmethylolanzapine Dihydrochloride and its solutions?
-
Solid Compound: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] For long-term storage, -20°C is recommended.[8]
-
Stock Solutions: For organic stock solutions (e.g., in DMSO), storage at -20°C is recommended, and some sources suggest they can be stable for up to 6 months at -80°C.[6] Aqueous solutions are generally less stable and should be prepared fresh. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and protection from light is crucial.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Desmethylolanzapine Dihydrochloride.
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
Possible Causes:
-
Approaching Solubility Limit: Even as a dihydrochloride salt, the aqueous solubility has its limits, especially at neutral or slightly alkaline pH.
-
Common Ion Effect: The presence of chloride ions in your buffer (if any) could slightly suppress the dissolution of a hydrochloride salt.
-
Incorrect pH: If the pH of your buffer is close to or above the pKa of Desmethylolanzapine, the compound will be less protonated and thus less soluble.
Solutions:
-
Lower the pH: Temporarily acidify a small amount of your buffer (e.g., with HCl) to a pH below 6. This will ensure the compound is fully protonated and should significantly increase its solubility. Once dissolved, you can carefully adjust the pH back to your desired experimental value with a base (e.g., NaOH). Monitor for any precipitation upon pH adjustment.
-
Gentle Heating: Gently warm the solution to 37°C. This can help increase the rate of dissolution. However, be cautious as prolonged heating can lead to degradation.
-
Sonication: Use a sonicator bath to provide mechanical energy to aid in dissolution.
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound in a minimal amount of a compatible organic solvent like DMSO first. Then, add this stock solution to your aqueous buffer with vigorous stirring. Crucially, ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays. [9]
Issue 2: My solution is clear initially but forms a precipitate over time.
Possible Causes:
-
Supersaturation: You may have created a supersaturated solution that is not stable at that concentration and temperature.
-
pH Shift: The pH of your solution may have changed over time (e.g., due to CO2 absorption from the air), leading to deprotonation and precipitation.
-
Temperature Change: If the solution was prepared at an elevated temperature, cooling it to room temperature or 4°C may cause the compound to precipitate out.
-
Degradation: The compound may be degrading, and the degradation products could be less soluble. Olanzapine is known to be sensitive to light and temperature.[10]
Solutions:
-
Work with Lower Concentrations: If possible, work at concentrations that are well within the solubility limit.
-
Maintain pH Stability: Use a well-buffered system and keep containers tightly sealed.
-
Store at a Constant Temperature: Avoid temperature fluctuations. If a solution was prepared warm, it should ideally be used warm.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Prepare Fresh Solutions: The most reliable approach to avoid issues with precipitation due to instability is to prepare aqueous solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is a general guideline and may require optimization based on the specific lot of Desmethylolanzapine Dihydrochloride and your experimental needs.
Materials:
-
Desmethylolanzapine Dihydrochloride powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
pH meter
Procedure:
-
Calculate the required mass: The molecular weight of Desmethylolanzapine Dihydrochloride is 371.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 371.33 g/mol * 1000 mg/g = 3.71 mg/mL
-
Weigh out approximately 3.71 mg of the compound.
-
-
Initial Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 900 µL of sterile water.
-
Vortex: Vortex the tube vigorously for 1-2 minutes.
-
Assess Solubility: Observe the solution. If the compound has not fully dissolved, proceed to the next steps.
-
Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes.
-
pH Adjustment (if necessary): If the compound is still not dissolved, check the pH of the solution. If it is above 6, add 1 µL increments of 1N HCl, vortexing between additions, until the solid dissolves.
-
Final Volume Adjustment: Once the solid is fully dissolved, add sterile water to reach a final volume of 1 mL.
-
Sterilization (if for cell culture): Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C, protected from light, for no more than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, but stability under these conditions should be validated.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM Desmethylolanzapine Dihydrochloride stock solution (from Protocol 1) or a stock solution in DMSO.
-
Complete cell culture medium.
Procedure:
-
Serial Dilution: Perform serial dilutions of your stock solution into the complete cell culture medium to achieve your desired final concentrations.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution (e.g., water or DMSO) to the cell culture medium. Ensure the final concentration of any organic solvent is consistent across all conditions and is non-toxic to the cells (typically <0.1% for DMSO).[9]
-
Immediate Use: Use the prepared working solutions immediately to treat your cells.
Visualizing Experimental Workflows
Decision Tree for Solvent Selection
This diagram outlines a logical approach to selecting the appropriate solvent for your experiment.
Caption: A step-by-step workflow for preparing a stock solution of Desmethylolanzapine Dihydrochloride.
References
-
Cerilliant. N-Desmethylolanzapine dihydrochloride. [Link]
-
Journal of Applied Pharmaceutical Science. Enhancing Solubility and Dissolution of Olanzapine by Spray Drying Using β- Cyclodextrin Polymer. [Link]
-
PubMed. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Protocols.io. Preparation of pharmacological agents V.2. [Link]
-
EPA. N-Demethyl Olanzapine Properties. [Link]
-
ResearchGate. Determination of pK(a) Values of Some Antipsychotic Drugs by HPLC-Correlations with the Kamlet and Taft Solvatochromic Parameters and HPLC Analysis in Dosage Forms. [Link]
-
PubChem. Desmethylolanzapine. [Link]
-
The Pharmaceutical Journal. The preparation and stability of a liquid olanzapine preparation for oral administration in hospitals. [Link]
-
PubChem. Olanzapine. [Link]
-
Walsh Medical Media. Preformulation solubility and distribution coefficient studies of Olanzapine in various buffers using inhouse developed UV-spectrophotometric method. [Link]
-
ResearchGate. Addressing drug solubility problems. A case-study. [Link]
-
ResearchGate. Olanzapine degradation kinetics in aqueous solution. [Link]
-
PLOS One. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. [Link]
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. chemscene.com [chemscene.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. a2bchem.com [a2bchem.com]
Validation & Comparative
Technical Guide: Olanzapine vs. Desmethylolanzapine Plasma Correlation & Analysis
Executive Summary: The Metabolic Ratio as a Biomarker
In therapeutic drug monitoring (TDM), the correlation between Olanzapine (OLZ) and its primary metabolite, N-desmethylolanzapine (DMO), is not merely a pharmacokinetic curiosity—it is a critical biomarker for hepatic CYP1A2 activity. While OLZ is the pharmacologically active agent driving antipsychotic efficacy, the OLZ:DMO ratio serves as a "metabolic fingerprint" that reveals patient-specific variables such as smoking status, genetic polymorphism, and adherence.
This guide objectively compares the pharmacokinetic behaviors of these two analytes, delineates the mechanism of their correlation, and provides a validated LC-MS/MS protocol for their simultaneous quantification.
Mechanistic Comparison: OLZ vs. DMO
To understand the correlation, one must first distinguish the pharmacological and metabolic profiles of the parent drug versus the metabolite.
Pharmacological Profile Comparison[1][2][3][4]
| Feature | Olanzapine (Parent) | N-Desmethylolanzapine (Metabolite) |
| Primary Activity | High affinity antagonist at | Significantly lower affinity (approx. 5-20% of parent) for |
| Therapeutic Range | 20 – 80 ng/mL (Revised 20–40 ng/mL by some guidelines). | No established therapeutic range; used as a compliance/metabolic marker. |
| Half-Life ( | 30 – 50 hours (highly variable). | Similar elimination kinetics, rate-limited by formation. |
| Blood-Brain Barrier | High penetration. | Poor penetration due to higher polarity. |
| Clinical Role | Drives efficacy and metabolic side effects (weight gain). | Potential counter-regulatory role in glucose homeostasis (emerging research). |
The CYP1A2 Pathway (Causality)
The correlation is governed by Cytochrome P450 1A2 (CYP1A2).[1] Approximately 50-60% of OLZ metabolism is mediated by CYP1A2 demethylation to form DMO.
-
High CYP1A2 Activity (Induction): Accelerates conversion
Lower OLZ, Higher DMO Lower Ratio . -
Low CYP1A2 Activity (Inhibition): Slows conversion
Higher OLZ, Lower DMO Higher Ratio .
Figure 1: Metabolic pathway illustrating the CYP1A2-mediated conversion of Olanzapine to DMO.
Interpreting the Correlation: The Ratio Matrix
The "normal" mean concentration ratio of DMO to OLZ is typically 0.2 to 0.3 (DMO is ~20-30% of OLZ concentration) in non-smokers. However, this correlation shifts dramatically based on specific variables.
Impact of Smoking (The Critical Variable)
Polycyclic aromatic hydrocarbons (PAHs) in tobacco smoke induce CYP1A2.[2] This is the single most significant factor disrupting the OLZ/DMO correlation.
| Patient Status | Typical OLZ Level (at std. dose) | Typical DMO Level | OLZ : DMO Ratio | Clinical Implication |
| Non-Smoker | 20 – 40 ng/mL | 4 – 10 ng/mL | ~3:1 to 5:1 | Standard dosing applies. |
| Smoker | < 20 ng/mL (Reduced ~40-50%) | Elevated or Stable | < 2:1 | Risk of sub-therapeutic efficacy; often requires dose increase (e.g., +50%). |
| Female | Higher (Lower CYP1A2 activity) | Lower | High | Higher risk of metabolic side effects.[3] |
Expert Insight: If a patient claims to be compliant but presents with low OLZ and a very low OLZ:DMO ratio (<1.5), suspect heavy smoking rather than non-adherence. If both are low, suspect non-adherence.
Analytical Protocol: Simultaneous LC-MS/MS Quantification[8][9][10]
To accurately measure this correlation, high specificity is required to distinguish the parent from the metabolite. The following protocol uses Liquid-Liquid Extraction (LLE) , which offers superior cleanliness over protein precipitation for measuring low-level metabolites.
Method Validation Parameters
-
Linearity: OLZ (0.2 – 100 ng/mL); DMO (0.2 – 50 ng/mL).[4]
-
Internal Standard (IS): Olanzapine-D3 (Essential to correct for matrix effects).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse or Kinetex), 2.1 x 50mm, 1.7 µm.
Step-by-Step Workflow
Reagents:
-
Extraction Solvent: 1-Chlorobutane (or Hexane:Isoamyl alcohol 98:2).
-
Buffer: 0.1 M Sodium Carbonate (
), pH 10. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Protocol:
-
Sample Prep: Aliquot 200 µL of patient plasma into a polypropylene tube.
-
IS Addition: Add 20 µL of Olanzapine-D3 working solution (50 ng/mL). Vortex.
-
Alkalinization: Add 100 µL of Sodium Carbonate buffer (pH 10). Note: OLZ is basic; high pH ensures it is uncharged and extractable.
-
Extraction: Add 1.5 mL of 1-Chlorobutane. Cap and shaker-mix vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C .
-
Expert Tip: Temperature control is vital. OLZ N-oxide (another metabolite) can revert to OLZ at room temperature, causing false positives. Keep samples cold.
-
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (A:B 80:20). Vortex and transfer to autosampler vial.
-
Detection: Inject 5-10 µL into LC-MS/MS (ESI Positive Mode). Monitor transitions:
-
OLZ:
-
DMO:
-
Analytical Workflow Diagram
Figure 2: Validated Liquid-Liquid Extraction (LLE) workflow for simultaneous OLZ/DMO quantification.
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. Link
-
Lu, M. L., et al. (2016).[1] Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia.[5][6][7] PLOS ONE. Link[8]
-
Callaghan, J. T., et al. (1999). Olanzapine: Pharmacokinetic and Pharmacodynamic Profile. Clinical Pharmacokinetics. Link
-
Berna, M., et al. (2002). Quantification of olanzapine in human plasma and serum by liquid chromatography/tandem mass spectrometry.[4][9][6][10][11] Journal of Mass Spectrometry. Link
-
Carrillo, J. A., et al. (2003).[1] Role of the Smoking-Induced Cytochrome P450 (CYP)1A2 and Polymorphic CYP2D6 in Steady-State Concentration of Olanzapine.[12] Journal of Clinical Psychopharmacology. Link
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. Influence of cigarette smoking on drugs’ metabolism and effects: a systematic review | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. d-nb.info [d-nb.info]
- 12. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
The Desmethylolanzapine/Olanzapine Metabolic Ratio: A Biomarker for Personalized Antipsychotic Therapy
A Technical Guide for Researchers and Drug Development Professionals
The atypical antipsychotic olanzapine is a cornerstone in the management of schizophrenia and bipolar disorder.[1][2] However, its therapeutic efficacy is often shadowed by significant interindividual variability in metabolism, leading to a wide range of plasma concentrations at a given dose.[3] This variability can result in either therapeutic failure or an increased risk of adverse effects, including metabolic disturbances.[4] Consequently, therapeutic drug monitoring (TDM) has become an invaluable tool for optimizing olanzapine therapy.[5][6] This guide delves into the clinical utility of the desmethylolanzapine/olanzapine (DMO/OLZ) metabolic ratio as a key biomarker for refining olanzapine treatment strategies.
Olanzapine Metabolism: The Central Role of CYP1A2
Olanzapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP1A2, and to a lesser extent by CYP2D6.[1][3][7] The major metabolic pathway mediated by CYP1A2 is N-demethylation, which produces the primary active metabolite, N-desmethylolanzapine (DMO).[3][7] Other metabolic routes include glucuronidation and oxidation.[1][8]
The activity of CYP1A2 is highly variable among individuals due to genetic polymorphisms and modulation by external factors.[3][7] This variability is a principal driver of the diverse plasma concentrations of olanzapine observed in patients.[3]
Caption: Major metabolic pathways of olanzapine.
The Desmethylolanzapine/Olanzapine Ratio as a Biomarker
The metabolic ratio of DMO to olanzapine (DMO/OLZ) serves as a valuable in vivo indicator of CYP1A2 activity.[9] A higher ratio suggests more rapid metabolism of olanzapine, while a lower ratio indicates slower metabolism. This biomarker offers several advantages in a clinical research and drug development setting:
-
Phenotyping CYP1A2 Activity: The DMO/OLZ ratio provides a real-time assessment of an individual's metabolic capacity for olanzapine, which can be more informative than genetic testing alone, as it reflects the combined influence of genetic and environmental factors.[10][11]
-
Predicting Clinical Response: Studies have shown a correlation between the olanzapine concentration and clinical outcomes.[6] By extension, the metabolic ratio can help predict whether a patient is likely to achieve therapeutic concentrations on a standard dose. A significantly negative correlation has been observed between the steady-state olanzapine/DMO ratio and the total Positive and Negative Syndrome Scale (PANSS) score in patients with schizophrenia.[6][12]
-
Informing Dose Adjustments: The DMO/OLZ ratio can guide dose adjustments to achieve optimal therapeutic concentrations. For instance, a patient with a high ratio (rapid metabolizer) may require a higher dose of olanzapine.
-
Investigating Drug Interactions: The ratio can be used to assess the impact of co-administered drugs that may induce or inhibit CYP1A2 activity.[1]
-
Understanding Adverse Effects: Research suggests a link between olanzapine concentrations and metabolic side effects.[13][14] The DMO/OLZ ratio may help identify patients at higher risk for these adverse events.[13][14] Specifically, an olanzapine/DMO ratio between 3 and 6 has been proposed to maximize therapeutic efficacy while minimizing metabolic side effects.[13][15][16]
Factors Influencing the DMO/OLZ Ratio
Several factors can significantly impact the DMO/OLZ ratio by altering CYP1A2 activity:
-
Smoking: Tobacco smoke contains polycyclic aromatic hydrocarbons that are potent inducers of CYP1A2.[17][18] Smokers generally have significantly lower olanzapine concentrations and consequently higher DMO/OLZ ratios compared to non-smokers.[5][9][17][19]
-
Genetic Polymorphisms: Genetic variations in the CYP1A2 gene can lead to altered enzyme activity, influencing the metabolic ratio.
-
Co-medications: Drugs that inhibit CYP1A2, such as fluvoxamine and ciprofloxacin, can decrease the metabolism of olanzapine, leading to a lower DMO/OLZ ratio and higher olanzapine levels.[1][4] Conversely, CYP1A2 inducers like carbamazepine can increase metabolism, resulting in a higher ratio.[1][5]
-
Gender: Some studies have suggested that women may have a higher concentration-to-dose ratio of olanzapine than men, potentially due to differences in CYP1A2 activity.[5][7]
-
Inflammation: Systemic inflammation can also influence olanzapine concentrations.[20]
Analytical Methodologies for Quantifying Olanzapine and Desmethylolanzapine
Accurate and reliable quantification of olanzapine and DMO in biological matrices, typically plasma or serum, is crucial for the clinical application of the metabolic ratio. Several analytical methods have been developed and validated for this purpose.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity, specificity, and throughput.[21][22] | Higher equipment cost. |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | Robust and widely available.[23] | Lower sensitivity and potential for interference compared to MS/MS. |
| HPLC-ECD | High-Performance Liquid Chromatography with Electrochemical Detection | High sensitivity for electrochemically active compounds.[24][25][26] | Susceptible to matrix effects and electrode fouling. |
LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity, allowing for the accurate measurement of low concentrations of both the parent drug and its metabolite.[22]
Experimental Protocol: LC-MS/MS for Olanzapine and Desmethylolanzapine
This section provides a detailed, step-by-step methodology for the simultaneous quantification of olanzapine and DMO in human plasma using LC-MS/MS. This protocol is based on established and validated methods.[15]
Caption: Workflow for DMO/OLZ ratio determination by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate amount of an internal standard (e.g., deuterated olanzapine).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[15]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 g) for 10 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate) to achieve good separation of olanzapine, DMO, and the internal standard.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Perform detection using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
3. Data Analysis
-
Construct calibration curves for olanzapine and DMO by plotting the peak area ratios of the analytes to the internal standard against their respective concentrations.
-
Determine the concentrations of olanzapine and DMO in the plasma samples by interpolating their peak area ratios from the calibration curves.
-
Calculate the DMO/OLZ metabolic ratio by dividing the concentration of DMO by the concentration of olanzapine.
Clinical Interpretation of the DMO/OLZ Ratio
The interpretation of the DMO/OLZ ratio should always be done in the context of the individual patient's clinical presentation, smoking status, and co-medications.
| DMO/OLZ Ratio | CYP1A2 Activity | Clinical Implications | Recommended Action |
| Low | Slow Metabolizer | Increased risk of adverse effects due to high olanzapine concentrations. | Consider dose reduction. |
| Normal | Normal Metabolizer | Expected therapeutic response at standard doses. | Continue standard dosing with monitoring. |
| High | Rapid Metabolizer | Potential for therapeutic failure due to low olanzapine concentrations. | Consider dose increase, especially in smokers. |
Conclusion
The desmethylolanzapine/olanzapine metabolic ratio is a powerful biomarker that provides valuable insights into an individual's CYP1A2-mediated metabolism of olanzapine. Its integration into therapeutic drug monitoring programs can facilitate a more personalized approach to treatment, helping to optimize efficacy and minimize the risk of adverse effects. For researchers and drug development professionals, this ratio serves as a critical tool for understanding the pharmacokinetics of olanzapine and for the development of novel therapeutic strategies.
References
-
Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. (2015). Biomedical Chromatography. [Link]
-
Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants. (2012). Pharmacogenet Genomics. [Link]
-
Therapeutic drug monitoring data on olanzapine and its N-demethyl metabolite in the naturalistic clinical setting. (2002). Therapeutic Drug Monitoring. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. (2023). Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. (2016). PLOS One. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. (2023). OMICS International. [Link]
-
Olanzapine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Role of the smoking-induced cytochrome P450 (CYP)1A2 and polymorphic CYP2D6 in steady-state concentration of olanzapine. (2001). Clinical Pharmacology & Therapeutics. [Link]
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. (2013). PLOS One. [Link]
-
CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. (2023). Scientific Reports. [Link]
-
Correlation of cytochrome p450 (CYP) ia2 activity using caffeine phenotyping and olanzapine disposition in healthyvolunteers. (2003). Journal of Clinical Pharmacology. [Link]
-
Interindividual variability in olanzapine steady-state concentrations in Chinese: exploring single nucleotide polymorphisms of metabolic enzymes. (2023). British Journal of Clinical Pharmacology. [Link]
-
Meta-analysis: the effects of smoking on the disposition of two commonly used antipsychotic agents, olanzapine and clozapine. (2014). International Journal of Neuropsychopharmacology. [Link]
-
Smoking and olanzapine. (2023). GPnotebook. [Link]
-
Correlation of cytochrome P450 (CYP) 1A2 activity using caffeine phenotyping and olanzapine disposition in healthy volunteers. (2003). Journal of Clinical Pharmacology. [Link]
-
Influence of cigarette smoking on drugs' metabolism and effects: a systematic review. (2022). Internal and Emergency Medicine. [Link]
-
Olanzapine and Desmethylolanzapine in Serum/Plasma - HPLC. (n.d.). Chromsystems. [Link]
-
Pharmacogenetics of Olanzapine Metabolism. (2013). Pharmacogenomics. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). Frontiers in Psychiatry. [Link]
-
Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. (2008). Journal of Analytical Toxicology. [Link]
-
LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. (2023). Forensic Toxicology. [Link]
-
The effect of variable cigarette consumption on the interaction with clozapine and olanzapine. (2007). European Journal of Clinical Pharmacology. [Link]
-
Drawbacks of Olanzapine Therapy: An Emphasis on Its Metabolic Effects and Discontinuation. (2022). Medicina. [Link]
-
Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection. (2005). Journal of Chromatography B. [Link]
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. (2013). PLOS One. [Link]
-
Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. (2018). Journal of Analytical & Bioanalytical Techniques. [Link]
-
Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes. (2024). Pharmaceuticals. [Link]
-
Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia. (2018). Schizophrenia Research. [Link]
-
Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia. (2018). Taipei Medical University. [Link]
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. (2013). ResearchGate. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). Frontiers in Psychiatry. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). ResearchGate. [Link]
-
Olanzapine/DMO may trigger metabolic syndrome in schizophrenia patients. (2017). Consultant360. [Link]
-
Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. (2016). PLOS One. [Link]
-
Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. (2016). Clinical Pharmacogenetics and Pharmacogenomics. [Link]
-
Association between olanzapine concentration and metabolic dysfunction in drug-naive and chronic patients. (2021). Scientific Reports. [Link]
Sources
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Drawbacks of Olanzapine Therapy: An Emphasis on Its Metabolic Effects and Discontinuation | MDPI [mdpi.com]
- 5. Therapeutic drug monitoring data on olanzapine and its N-demethyl metabolite in the naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia | PLOS One [journals.plos.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 16. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meta-analysis: the effects of smoking on the disposition of two commonly used antipsychotic agents, olanzapine and clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gpnotebook.com [gpnotebook.com]
- 19. The effect of variable cigarette consumption on the interaction with clozapine and olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interindividual variability in olanzapine steady-state concentrations in Chinese: exploring single nucleotide polymorphisms of metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. chromsystems.com [chromsystems.com]
- 24. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Comparative pharmacodynamics of Desmethylolanzapine and Olanzapine
The following guide provides an in-depth comparative analysis of Olanzapine and its major metabolite, Desmethylolanzapine (DMO). It is structured to serve researchers and drug development professionals, moving beyond basic descriptions to explore the mechanistic divergences that define their distinct pharmacological profiles.
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Parent-Metabolite Divergence
In the development of atypical antipsychotics, the distinction between a parent drug and its metabolites is often binary: active vs. inactive. However, the relationship between Olanzapine (OLZ) and its primary metabolite, 4'-N-Desmethylolanzapine (DMO) , reveals a more complex pharmacological narrative.[1]
While Olanzapine is a potent, centrally active antagonist at dopamine and serotonin receptors, DMO has historically been classified as "pharmacologically inactive" regarding antipsychotic efficacy. This classification stems largely from its inability to cross the blood-brain barrier (BBB) rather than a total lack of receptor affinity.[1] Emerging research suggests DMO possesses a distinct peripheral profile that may counteract the metabolic dysregulation (e.g., weight gain, insulin resistance) induced by the parent compound.
This guide analyzes the structural, kinetic, and dynamic differences between these two agents, providing experimental frameworks to validate their distinct behaviors.
Molecular & Metabolic Context
Olanzapine undergoes extensive hepatic metabolism.[1] The primary pathway involves CYP1A2 , which demethylates the piperazine ring to form DMO.[2][3] This pathway is clinically significant because it is inducible by environmental factors (e.g., smoking), altering the OLZ:DMO ratio.[1]
Figure 1: Metabolic Pathway & Structural Divergence
The following diagram illustrates the conversion of Olanzapine to DMO and the key enzymes involved.
Caption: Olanzapine metabolism showing CYP1A2 as the primary driver for DMO formation.[1][3] Note that DMO retains the thienobenzodiazepine core but loses the methyl group on the piperazine ring.
Receptor Binding Profile: The Affinity Gap
The clinical efficacy of Olanzapine is driven by its "multireceptor" binding profile (MARTA: Multi-Acting Receptor Targeted Antipsychotic). It exhibits nanomolar affinity for 5-HT2A and D2 receptors.[1][4][5][6][7] In contrast, DMO shows significantly reduced affinity for these central targets, contributing to its lack of antipsychotic activity.
Comparative Affinity Table (Ki Values)
Note: Lower Ki indicates higher affinity.
| Receptor Target | Olanzapine (Ki, nM) | Desmethylolanzapine (Ki, nM) | Functional Implication |
| 5-HT2A | 2.0 – 4.0 | > 50 (Low Affinity) | OLZ blocks this to reduce negative symptoms; DMO is too weak to contribute.[1] |
| Dopamine D2 | 11.0 – 20.0 | > 100 (Inactive) | OLZ reduces positive symptoms via D2 blockade; DMO lacks this antipsychotic potency.[1] |
| Histamine H1 | 2.0 – 3.0 | Reduced Affinity | OLZ's high H1 affinity drives sedation and weight gain.[1] DMO's reduced affinity may explain its "metabolically neutral" profile.[1] |
| Muscarinic M1 | 1.9 – 2.5 | > 100 | OLZ causes anticholinergic effects (dry mouth); DMO contributes minimally. |
| 5-HT2C | 6.0 – 10.0 | Reduced Affinity | 5-HT2C blockade is a key driver of obesity.[1] DMO's lower affinity suggests it is less obesogenic.[1] |
Expert Insight: The "inactivity" of DMO is often overstated. While it is inactive relative to Olanzapine at the concentrations achieved in the brain (due to poor penetration), it retains residual affinity for histaminergic and muscarinic receptors that could be relevant if plasma concentrations become supratherapeutic.
Pharmacokinetics & CNS Penetration
The most critical differentiator between OLZ and DMO is not just receptor affinity, but bio-distribution .
The Blood-Brain Barrier (BBB) Filter
Olanzapine is lipophilic and crosses the BBB effectively.[1] DMO, being more polar due to demethylation, has difficulty crossing the BBB. Furthermore, DMO is a substrate for P-glycoprotein (P-gp/ABCB1) , an efflux transporter that actively pumps it out of the CNS.[1]
-
Brain/Plasma Ratio (OLZ): ~ 2.5 (Concentrates in brain)[1]
-
Brain/Plasma Ratio (DMO): < 0.2 (Excluded from brain)[1]
Figure 2: CNS Entry & Efflux Mechanism
Caption: Differential CNS penetration. Olanzapine diffuses freely, while DMO is actively effluxed by P-glycoprotein, preventing central receptor engagement.
Functional Pharmacodynamics: The Metabolic Paradox
While Olanzapine is notorious for inducing metabolic syndrome (weight gain, dyslipidemia, insulin resistance), DMO appears to possess a protective peripheral profile.
-
Olanzapine: Blocks peripheral H1 and M3 receptors on pancreatic beta-cells and adipocytes, leading to insulin resistance and increased caloric intake.
-
Desmethylolanzapine: In murine models of obesity, DMO administration has been shown to improve insulin sensitivity and reduce adiposity. This suggests that the metabolic toxicity is specific to the parent compound, and the metabolite might actually antagonize some of these peripheral effects or simply lacks the "toxic" binding profile.
Experimental Protocols
To validate the differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Radioligand Binding Assay (Ki Determination)
Objective: To quantify the affinity of OLZ and DMO for the human D2 receptor.
-
Cell Line: CHO-K1 cells stably expressing human recombinant D2short receptors.[1]
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
-
Assay Setup:
-
Incubation: 60 minutes at 25°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Data Analysis:
Protocol B: Functional Glucose Uptake Assay (Peripheral Metabolic Activity)
Objective: To determine if DMO induces insulin resistance compared to Olanzapine.[1]
-
Model: 3T3-L1 Adipocytes (differentiated).
-
Treatment:
-
Incubate cells with Vehicle, Olanzapine (10 µM), or DMO (10 µM) for 24 hours.[1]
-
-
Stimulation: Wash cells and stimulate with Insulin (100 nM) for 20 minutes.
-
Uptake Measurement:
-
Interpretation:
References
-
Callaghan, J. T., et al. (1999).[1][8] Olanzapine: Pharmacokinetic and Pharmacodynamic Profile.[1][8][9] Clinical Pharmacokinetics.[1][3][8][9] Link
-
Zhang, X., et al. (2019).[1] Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity.[1] Psychoneuroendocrinology.[1] Link
-
Bymaster, F. P., et al. (1996).[1] In vitro and in vivo biochemistry of olanzapine: a novel atypical antipsychotic drug.[4] Journal of Clinical Psychiatry.[1] Link
-
Wang, J. S., et al. (2006).[1][10] The role of P-glycoprotein in the blood-brain barrier transport of antipsychotic drugs.[1] Journal of Clinical Psychopharmacology.[1] Link
-
Kroeze, W. K., et al. (2003).[1] H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs.[1] Neuropsychopharmacology.[1][10] Link
Sources
- 1. Ki Summary [bindingdb.org]
- 2. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone [frontiersin.org]
- 3. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 9. ClinPGx [clinpgx.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Impact of Smoking on Desmethylolanzapine Concentration Variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic variability of N-desmethylolanzapine, the primary metabolite of the atypical antipsychotic olanzapine, in smoking versus non-smoking populations. We will explore the underlying biochemical mechanisms, present comparative quantitative data, and detail a robust experimental protocol for the accurate measurement of these compounds in a clinical research setting.
Introduction: The Clinical Challenge of Olanzapine Metabolism
Olanzapine is a cornerstone in the management of schizophrenia and bipolar disorder.[1][2] However, its clinical efficacy is marked by significant inter-individual variability in plasma concentrations, complicating dosage optimization. A major contributing factor to this variability is cigarette smoking.[3] Smokers often exhibit lower plasma concentrations of olanzapine and may require higher doses to achieve a therapeutic effect compared to non-smokers.[4][5] This guide focuses on the impact of smoking on the concentration of N-desmethylolanzapine, a key metabolite, providing a crucial window into the rate of olanzapine clearance. Understanding this interaction is paramount for designing clinical trials and developing personalized dosing strategies.
Biochemical Pathway: How Smoking Accelerates Olanzapine Metabolism
Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways.[6] The oxidative pathway is predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2, which converts olanzapine to its pharmacologically inactive metabolite, N-desmethylolanzapine.[3][6]
Tobacco smoke, however, contains no nicotine but rather polycyclic aromatic hydrocarbons (PAHs) which are potent inducers of CYP1A2.[7][8][9] PAHs bind to the aryl hydrocarbon receptor (AHR), which then translocates to the nucleus and promotes the transcriptional activation of the CYP1A2 gene.[8] This induction leads to a significant increase in CYP1A2 enzyme activity in smokers.[10][11] The clinical consequence is an accelerated clearance of olanzapine, leading to lower parent drug concentrations and potentially altered concentrations of its metabolite, N-desmethylolanzapine.[2][7] It is crucial to note that nicotine itself, as used in replacement therapies, does not induce CYP1A2 and therefore does not affect this metabolic pathway.[2]
Caption: Mechanism of smoking-induced olanzapine metabolism.
Comparative Analysis: Desmethylolanzapine Concentrations in Smokers vs. Non-Smokers
The induction of CYP1A2 in smokers leads to a significant alteration in the pharmacokinetic profile of olanzapine. Studies consistently show that smokers have lower concentration-to-dose (C/D) ratios for olanzapine compared to non-smokers, indicating faster clearance.[12][13][14] A meta-analysis involving over 1,000 patients revealed a significantly lower C/D ratio in smokers.[13] This accelerated metabolism directly affects the formation of N-desmethylolanzapine. While the parent drug concentration is lower, the rate of metabolite formation is increased.
| Parameter | Smokers | Non-Smokers | Key Finding | Reference |
| Olanzapine Concentration-to-Dose Ratio (C/D) | ~5-fold lower | Higher | Significantly diminished plasma olanzapine concentrations in smokers. | [12] |
| Olanzapine Clearance | Higher | Lower | Smoking induces more rapid clearance of olanzapine. | [5][15] |
| N-desmethylolanzapine (DMO) Concentration | Variable, influenced by dose and clearance rate | Variable | Smoking is a significant factor influencing DMO plasma concentration. | [16] |
| Required Olanzapine Dose | Higher | Lower | Smokers often require higher doses to achieve therapeutic plasma levels. | [4][5] |
Causality: The lower C/D ratio observed in smokers is a direct consequence of enhanced CYP1A2-mediated conversion of olanzapine to N-desmethylolanzapine.[3][12] Research indicates that smoking as few as 7-12 cigarettes per day may be sufficient to cause maximum induction of olanzapine metabolism.[7][10] Therefore, when analyzing therapeutic drug monitoring (TDM) data, a patient's smoking status is a critical covariate that must be considered to correctly interpret the results.[16]
Experimental Protocol: Quantification of Olanzapine and N-desmethylolanzapine by LC-MS/MS
To accurately assess the impact of smoking on olanzapine metabolism, a robust and validated bioanalytical method is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity, selectivity, and accuracy.[17][18]
Objective: To simultaneously quantify the concentrations of olanzapine and N-desmethylolanzapine in human plasma.
Principle (Self-Validating System): This protocol employs a stable isotope-labeled internal standard (e.g., olanzapine-d3) to account for variability during sample preparation and instrument analysis. A multi-point calibration curve is used to establish a linear relationship between concentration and instrument response, ensuring accurate quantification.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Rationale: This step removes large protein macromolecules from the plasma, which can interfere with the analysis and damage the LC column.
-
To 100 µL of human plasma (from patients, calibrators, or quality controls), add 20 µL of internal standard working solution (e.g., olanzapine-d3 at 100 ng/mL).
-
Add 300 µL of ice-cold methanol to precipitate proteins.[17]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: Chromatographic separation physically resolves olanzapine, N-desmethylolanzapine, and the internal standard from each other and from other endogenous plasma components before they enter the mass spectrometer. This minimizes ion suppression and ensures specificity.
-
Column: Reversed-phase C18 column (e.g., YMC-ODS-AQ C18, 2.0 x 100 mm, 3 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.[19]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[19]
-
Flow Rate: 0.30 mL/min.[17]
-
Gradient: A typical gradient might start at 90% A, ramp to 90% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column.
-
Injection Volume: 10 µL.[19]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Rationale: MS/MS provides exceptional selectivity and sensitivity. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific transition (precursor > product) is unique to the target analyte.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions (Example):
-
Olanzapine: m/z 313.1 > 256.1.[19]
-
N-desmethylolanzapine: m/z 299.1 > 256.1 (or similar).
-
Olanzapine-d3 (IS): m/z 316.1 > 259.1.
-
-
Note: Specific m/z values should be optimized for the instrument in use.
-
-
Data Analysis and Quantification:
-
Rationale: The peak area ratio of the analyte to the internal standard is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve.
-
The concentration of olanzapine and N-desmethylolanzapine in unknown patient samples is then interpolated from this curve.
-
The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[17]
-
Caption: LC-MS/MS workflow for olanzapine metabolite analysis.
Conclusion and Implications for Drug Development
The evidence is unequivocal: smoking significantly accelerates the metabolism of olanzapine through the induction of CYP1A2, directly impacting the pharmacokinetic profile of both the parent drug and its primary metabolite, N-desmethylolanzapine. For researchers and drug development professionals, this interaction has profound implications:
-
Clinical Trial Design: Smoking status must be a stratification factor in clinical trials involving olanzapine to avoid confounding efficacy and safety data.
-
Therapeutic Drug Monitoring (TDM): Interpreting TDM results without knowledge of a patient's smoking habits can lead to erroneous dose adjustments. Smokers generally have lower olanzapine concentrations, and this context is vital.[3][20]
-
Dosing Guidelines: The data strongly support the need for dose adjustments based on smoking status.[4] A patient who stops or starts smoking while on olanzapine therapy is at risk for toxicity or subtherapeutic treatment, respectively, necessitating close monitoring and potential dose changes.[4][5][10]
By understanding the biochemical mechanism and utilizing robust analytical methods as described, the scientific community can better navigate the challenges posed by smoking-induced metabolic variability, leading to safer and more effective use of olanzapine.
References
-
GPnotebook. (2023, November 3). Smoking and olanzapine. [Link]
-
Psychiatrist.com. (n.d.). Schizophrenia and Smoking. [Link]
-
Carrillo, J. A., et al. (2003). Role of the smoking-induced cytochrome P450 (CYP)1A2 and polymorphic CYP2D6 in steady-state concentration of olanzapine. Journal of Clinical Psychopharmacology, 23(2), 119-127. [Link]
-
Zhou, Z., et al. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. Biomedical Chromatography, 29(5), 671-678. [Link]
-
Lu, M. L., et al. (2021). Effects of Dose, Age, Sex, Body Weight, and Smoking on Plasma Concentrations of Olanzapine and N-desmethyl Olanzapine in Inpatients With Schizophrenia. Journal of Clinical Psychopharmacology, 41(3), 266-272. [Link]
-
PharmGKB. (n.d.). Olanzapine Pathway, Pharmacokinetics. [Link]
-
Zevin, S., & Benowitz, N. L. (1999). Drug interactions with tobacco smoking. An update. Australian Prescriber, 22, 83-86. [Link]
-
Tsuda, Y., et al. (2014). Meta-analysis: the effects of smoking on the disposition of two commonly used antipsychotic agents, olanzapine and clozapine. BMJ Open, 4(3), e004216. [Link]
-
Kim, Y., et al. (2021). Tobacco Smoke and CYP1A2 Activity in a US Population with Normal Liver Enzyme Levels. International Journal of Environmental Research and Public Health, 18(5), 2337. [Link]
-
Zevin, S., & Benowitz, N. L. (1999). Drug interactions with tobacco smoking. An update. Clinical Pharmacokinetics, 36(6), 425-438. [Link]
-
Abe, T., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Legal Medicine, 62, 102237. [Link]
-
Chen, Y., et al. (2018). Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans. Carcinogenesis, 39(8), 1039-1046. [Link]
-
Hukkanen, J., et al. (2011). Effect of nicotine on cytochrome P450 1A2 activity. British Journal of Clinical Pharmacology, 72(5), 836-838. [Link]
-
Andersen, J. M., et al. (2008). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 32(6), 443-447. [Link]
-
Ivanović, M., et al. (2020). Association of smoking cigarettes, age, and sex with serum concentrations of olanzapine in patients with schizophrenia. Archives of Industrial Hygiene and Toxicology, 71(4), 329-336. [Link]
-
The Annals of Pharmacotherapy. (2010). Impact of Tobacco Smoking Cessation on Stable Clozapine or Olanzapine Treatment. [Link]
-
Springer Nature Experiments. (n.d.). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
PharmGKB. (2010). Impact of tobacco smoking cessation on stable clozapine or olanzapine treatment. [Link]
-
Sacco, C., et al. (2022). Influence of cigarette smoking on drugs' metabolism and effects: a systematic review. Journal of Pharmacological Sciences, 148(4), 303-315. [Link]
-
Bedor, D. C. G., et al. (2017). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Biomedical Chromatography, 31(7). [Link]
-
Kansas Journal of Medicine. (2022). A Case of Olanzapine Resistance from Heavy Smoking and Clinical Considerations. Kansas Journal of Medicine, 15, 69-71. [Link]
-
ResearchGate. (2020). Polycyclic Aromatic Hydrocarbon (PAH)-Induced Pulmonary Carcinogenesis in Cytochrome P450 (CYP) 1A1- and 1A2-null Mice: Roles of CYP1A1 and CYP1A2. [Link]
-
Tsuda, Y., et al. (2014). Meta-analysis: the effects of smoking on the disposition of two commonly used antipsychotic agents, olanzapine and clozapine. BMJ Open, 4(3), e004216. [Link]
Sources
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.ku.edu [journals.ku.edu]
- 3. Association of smoking cigarettes, age, and sex with serum concentrations of olanzapine in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Tobacco Smoke and CYP1A2 Activity in a US Population with Normal Liver Enzyme Levels [mdpi.com]
- 9. Drug interactions with tobacco smoking. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smoking and drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the smoking-induced cytochrome P450 (CYP)1A2 and polymorphic CYP2D6 in steady-state concentration of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Meta-analysis: the effects of smoking on the disposition of two commonly used antipsychotic agents, olanzapine and clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Dose, Age, Sex, Body Weight, and Smoking on Plasma Concentrations of Olanzapine and N-desmethyl Olanzapine in Inpatients With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ovid.com [ovid.com]
- 20. Influence of cigarette smoking on drugs’ metabolism and effects: a systematic review | springermedizin.de [springermedizin.de]
A Senior Application Scientist's Guide to Verifying a Desmethylolanzapine Reference Material Certificate of Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic studies, the integrity of your results is fundamentally tethered to the quality of your reference materials. Desmethylolanzapine, a major active metabolite of the atypical antipsychotic olanzapine, is a critical analyte in pharmacokinetic, toxicological, and clinical monitoring studies.[1][2][3][4] Its reference standard serves as the benchmark against which all experimental measurements are compared. Therefore, simply accepting a vendor's Certificate of Analysis (CoA) at face value without independent verification is a significant scientific risk.
This guide provides an in-depth, practical framework for verifying the CoA of a Desmethylolanzapine reference standard. We will move beyond a simple checklist, explaining the scientific rationale behind each verification step and providing detailed protocols. This multi-pronged, orthogonal approach ensures the identity, purity, and potency of your standard, thereby guaranteeing the validity and reproducibility of your research data.
Deconstructing the Certificate of Analysis: A Blueprint for Verification
A CoA is a formal document from the supplier that provides the results of their quality control testing for a specific batch of the reference standard.[5][6] Before initiating any lab work, a thorough review of the CoA is the critical first step. It outlines the claims you will need to systematically verify.
Table 1: Example Certificate of Analysis for Desmethylolanzapine
| Parameter | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity | |||
| ¹H NMR | Conforms to Structure | Conforms | ¹H NMR (500 MHz, DMSO-d₆) |
| Mass Spec (ESI+) | [M+H]⁺ = 299.1 | 299.1 | LC-MS |
| Purity & Assay | |||
| Purity (HPLC) | ≥ 98.0% | 99.6% | HPLC-UV at 258 nm |
| Assay (as is) | Report Value | 98.1% | Mass Balance |
| Physical Properties | |||
| Water Content | ≤ 1.0% | 0.3% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> | Conforms | HS-GC-MS |
The Verification Workflow: An Orthogonal, Self-Validating System
No single analytical technique can definitively confirm all aspects of a reference standard's quality. A robust verification strategy relies on orthogonality —the use of multiple, independent analytical methods that measure the same attribute based on different physicochemical principles.[7] This approach provides a comprehensive and trustworthy assessment.
Our verification workflow is designed as a logical progression, starting with identity confirmation and moving through quantitative assessments of purity, water content, and residual solvents.
Workflow for Desmethylolanzapine CoA Verification
Experimental Protocols & Data Interpretation
Here, we detail the "how" and "why" for each critical verification step.
Identity Confirmation: Is the Material What It Claims to Be?
Identity testing is the most crucial first step. We must confirm that the molecule is indeed Desmethylolanzapine.
A. Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a fundamental confirmation of its molecular formula (C₁₆H₁₈N₄S, MW = 298.4 g/mol ).[8][9][10][11] This technique is highly sensitive and specific for molecular weight.[12][13][14][15]
-
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a ~10 µg/mL solution of the Desmethylolanzapine standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Analysis: Infuse the sample directly into the source. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z (e.g., m/z 100-500).
-
-
Data Interpretation:
-
Expected Result: A prominent peak at m/z 299.1, corresponding to the protonated molecule ([M+H]⁺).
-
Comparison: The measured mass should match the value on the CoA and the theoretical mass within the instrument's mass accuracy tolerance (e.g., ± 0.2 Da for a single quadrupole).
-
B. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: While MS confirms the molecular weight, it doesn't reveal the arrangement of atoms. NMR is the most powerful technique for elucidating the precise chemical structure of a molecule in solution.[16][17] It provides a "fingerprint" of the molecule's hydrogen framework based on chemical shifts, integration, and splitting patterns.[18]
-
Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring the solvent peak does not obscure key analyte signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Obtain a standard 1D proton spectrum.
-
-
Data Interpretation:
-
Expected Result: The resulting spectrum should show signals corresponding to the aromatic protons, the methyl group, the piperazine ring protons, and the amine protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and the relative integrals (proton counts) must be consistent with the known structure of Desmethylolanzapine.
-
Comparison: Compare the acquired spectrum with the spectral data provided by the vendor (if available) or with established literature values. All signals must be assignable to the correct protons in the structure.
-
Purity and Assay: How Much Desmethylolanzapine Is Actually There?
Purity and assay are distinct but related measures. Purity (typically by HPLC area percent) quantifies the main peak relative to all other detected peaks (impurities). The assay is the absolute content of the analyte, often determined by a mass balance approach that accounts for impurities, water, and residual solvents.
A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the workhorse technique for separating the main compound from any process-related impurities or degradation products.[7] An ultraviolet (UV) detector provides a quantitative response based on the chromophores in the molecule.
-
Protocol: Reversed-Phase HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A method adapted from olanzapine analysis could be a good starting point.[19][20][21]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a solution of the standard at a concentration of ~0.5 mg/mL in the mobile phase.
-
-
Data Interpretation:
-
Expected Result: A single major peak corresponding to Desmethylolanzapine. Any other peaks are considered impurities.
-
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Comparison: The calculated HPLC purity should be very close to the value reported on the CoA. Pay close attention to the impurity profile—are the same impurities present at similar levels?
-
B. Water Content by Karl Fischer Titration
-
Rationale: Water is not an impurity in the traditional sense but acts as a diluent, affecting the true concentration of the analyte. The Karl Fischer (KF) titration is the gold standard for water determination as it is specific to water and highly accurate.[22][23][24][25]
-
Protocol: Volumetric Karl Fischer
-
Instrumentation: Use a calibrated volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the standard (typically 50-100 mg) directly into the titration vessel.
-
Analysis: Titrate the sample with a standardized KF reagent to the potentiometric endpoint.[25]
-
-
Data Interpretation:
-
Calculation: The instrument software will calculate the water content as a percentage (w/w).
-
Comparison: The result should be consistent with the CoA value within acceptable analytical variation.
-
C. Residual Solvents by Headspace Gas Chromatography (HS-GC)
-
Rationale: Organic volatile impurities, or residual solvents, are remnants from the synthesis and purification process.[26][27] Because they can have toxicological effects and also impact the assay value, their levels are strictly controlled by pharmacopeial guidelines like USP <467>.[28][29]
-
Protocol: USP <467> Procedure A (Screening)
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial. Add the appropriate diluent (e.g., DMSO or water).
-
Instrumentation: Use a GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Analysis: Analyze the sample according to the standard conditions outlined in USP <467>.
-
-
Data Interpretation:
Synthesizing the Data: The Mass Balance Calculation
Once you have independently verified the key parameters, you can calculate the assay value using the mass balance approach. This provides the most accurate representation of the mass fraction of the pure analyte in the solid material.
Assay (%) = [100% - (% Water) - (% Residual Solvents) - (% Non-volatile Impurities)] x Purity (%) / 100
-
Example Calculation using In-House Data:
-
HPLC Purity: 99.7%
-
Water Content (KF): 0.4%
-
Residual Solvents (GC): 0.1% (e.g., Ethanol)
-
Non-volatile Impurities (from HPLC): 100% - 99.7% = 0.3%
-
Assay = [100 - 0.4 - 0.1 - 0.3] x 99.7 / 100 = 98.9%
-
This calculated assay value should align closely with the assay reported on the CoA.
Table 2: Comparison of CoA Data vs. In-House Verification
| Parameter | CoA Result | In-House Result | Conformance |
| Identity (MS [M+H]⁺) | 299.1 | 299.1 | Yes |
| Identity (¹H NMR) | Conforms | Conforms | Yes |
| Purity (HPLC, %) | 99.6% | 99.7% | Yes |
| Water Content (%) | 0.3% | 0.4% | Yes |
| Residual Solvents | Conforms | Conforms (< 0.1% Ethanol) | Yes |
| Assay (Calculated, %) | 98.1% (Mass Balance) | 98.9% (Mass Balance) | Yes |
The Principle of Orthogonal Verification
Conclusion: From Trust to Certainty
Verifying a Certificate of Analysis is not an exercise in mistrusting a supplier; it is a fundamental component of good scientific practice. It ensures that the cornerstone of your quantitative analysis is sound, building a foundation of certainty for your experimental results. By employing an orthogonal analytical approach, researchers can independently confirm the identity, purity, and potency of their Desmethylolanzapine reference standard. This due diligence is indispensable for producing high-quality, reproducible data that can withstand the rigors of scientific scrutiny and regulatory review.
References
-
General Chapters: <11> USP REFERENCE STANDARDS . (n.d.). USP. Retrieved from uspbpep.com. [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers . (2025, July 9). ResolveMass. [Link]
-
Olanzapine Pharmacokinetics . (n.d.). ClinPGx. Retrieved from [Link]. [Link]
-
Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector . (2019, July 15). Agilent Technologies. [Link]
-
Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins . (n.d.). Agilent Technologies. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review . (2023, June 5). OMICS International. [Link]
-
Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines . (n.d.). Mettler Toledo. [Link]
-
USP <467> Residual solvent determination in pharmaceutical products . (n.d.). SCISPEC. [Link]
-
Desmethylolanzapine . (n.d.). PubChem. Retrieved from [Link]. [Link]
-
Olanzapine Pharmacokinetics . (2014, December 13). Psychopharmacology Institute. [Link]
-
Understanding the Revisions to USP Monograph <467>: Residual Solvents . (n.d.). Phenomenex. [Link]
-
Are You Handling USP Reference Standards Appropriately? . (2024, December 2). Lachman Consultants. [Link]
-
Lu, M. L., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry, 13, 888335. [Link]
-
NMR Analysis . (n.d.). Impact Analytical. Retrieved from [Link]. [Link]
-
How NMR Enhances Chemical Analysis Accuracy? . (2025, May 6). Creative Biostructure. [Link]
-
<467> RESIDUAL SOLVENTS . (n.d.). USP. [Link]
-
Water Determination by Karl Fischer . (n.d.). Eurofins. [Link]
-
desmethyl olanzapine . (n.d.). ClinPGx. Retrieved from [Link]. [Link]
-
Water Determination (Karl Fischer Method) . (n.d.). Japanese Pharmacopoeia. [Link]
-
Lu, M. L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with a Coulometric Detector. PLoS ONE, 8(5), e65446. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 . (2025, June 3). ResolveMass. [Link]
-
<11> USP Reference Standards . (2025, December 2). USP-NF. [Link]
-
Analytical Techniques for Reference Standard Characterization . (2025, September 29). ResolveMass Laboratories Inc. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum . (2021, December 2). ACD/Labs. [Link]
-
How to Determine Molecular Weight? . (n.d.). Mtoz Biolabs. [Link]
-
Confirmation of molecular weight . (n.d.). Shimadzu. [Link]
-
Reference Standards . (n.d.). Cambrex. [Link]
-
<921> WATER DETERMINATION . (n.d.). USP. [Link]
-
<11> USP Reference Standards . (2020). United States Pharmacopeia. [Link]
-
N-DESMETHYLOLANZAPINE . (n.d.). precisionFDA. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide . (2025, May 29). AZoOptics. [Link]
-
Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting . (2025, December 17). PharmaRegulatory.in. [Link]
-
DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC . (n.d.). TSI Journals. [Link]
-
Kumar, P., et al. (2018). Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera. Analytical Methods, 10(33), 4089-4098. [Link]
-
Types of Reference Standards Used in the Pharmaceutical Industry . (2025, June 16). Pharmaffiliates. [Link]
-
RP-HPLC method for quantitative estimation of olanzapine in tablet dosage forms . (2025, August 5). International Journal of Pharmaceutical Sciences and Research. [Link]
-
(PDF) Development of HPLC method for the determination of olanzapine in bulk and dosage forms . (2014, December 10). ResearchGate. [Link]
-
The selection use of reference materials in pharmaceutical and clinical laboratories . (n.d.). ResearchGate. [Link]
-
Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing . (2024, April 6). Inorganic Ventures. [Link]
-
Reference Standards in the Pharmaceutical Industry . (2024, January 29). MRIGlobal. [Link]
-
Certificate of Analysis Guide . (n.d.). The International Pharmaceutical Excipients Council. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) . (2026, January 2). ResolveMass Laboratories Inc. [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . (2024, June 10). American Pharmaceutical Review. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. omicsonline.org [omicsonline.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 5. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. GSRS [precision.fda.gov]
- 11. N-Demethyl Olanzapine | TRC-D230970-100MG | LGC Standards [lgcstandards.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Confirmation of molecular weight : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Molecular Weight Determination Service - Creative Proteomics [creative-proteomics.com]
- 16. NMR Analysis - www.impactanalytical.com [impactanalytical.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. azooptics.com [azooptics.com]
- 19. tsijournals.com [tsijournals.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mt.com [mt.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 25. uspbpep.com [uspbpep.com]
- 26. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. ospt.osi.lv [ospt.osi.lv]
- 28. resolvemass.ca [resolvemass.ca]
- 29. scispec.co.th [scispec.co.th]
Comparative Guide: Inter-Laboratory Reproducibility of Desmethylolanzapine Quantification
Executive Summary: The Precision Gap in TDM
Therapeutic Drug Monitoring (TDM) of Olanzapine is classified as a Level 1 (Strongly Recommended) practice by the AGNP (Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie) consensus guidelines.[1] While the parent drug is the primary target (therapeutic range 20–80 ng/mL), its major metabolite, N-Desmethylolanzapine (DMO) , is increasingly scrutinized for its correlation with metabolic side effects (glucose/insulin dysregulation) and compliance verification.
However, inter-laboratory reproducibility for DMO remains a significant challenge. Discrepancies often arise not from the instrument platform itself, but from matrix effects , oxidative instability , and the improper selection of Internal Standards (IS) . This guide objectively compares the three dominant analytical methodologies—LC-MS/MS, HPLC-ECD, and HPLC-UV—and provides a field-validated protocol to ensure cross-laboratory consistency.
Mechanistic Context: The Analyte
DMO is formed via CYP1A2-mediated demethylation.[2] Unlike Olanzapine, DMO lacks significant antipsychotic activity but shares the thienobenzodiazepine core, making it susceptible to oxidation—a primary driver of poor reproducibility in stored samples.
Visualization: Metabolic Pathway & Instability Risks
Figure 1: Metabolic formation of DMO and its susceptibility to oxidative degradation, a key factor in sample handling errors.
Comparative Methodology Analysis
The following table contrasts the three primary quantification platforms. While HPLC-UV is common in formulation labs, it lacks the sensitivity for TDM. LC-MS/MS is the designated Gold Standard for reproducibility, provided a Stable Isotope Labeled (SIL) IS is used.
| Feature | LC-MS/MS (Gold Standard) | HPLC-ECD (Coulochemical) | HPLC-UV |
| Principle | Mass filtering (MRM) | Electrochemical oxidation | Ultraviolet Absorbance |
| Sensitivity (LLOQ) | High (0.1 – 0.5 ng/mL) | Very High (0.02 – 1.0 ng/mL) | Low (1.0 – 5.0 ng/mL) |
| Selectivity | Excellent (Mass specific) | High (Redox specific) | Moderate (Prone to interference) |
| Reproducibility Risk | Matrix Effects (Ion Suppression) | Electrode fouling/drift | Co-elution of metabolites |
| Throughput | High (2–5 min run time) | Low (15–30 min run time) | Moderate (10–15 min run time) |
| Cost Per Sample | High (Consumables + Capital) | Moderate | Low |
| Best For | Clinical TDM & PK Studies | Specialized Research Labs | QC/Formulation Analysis |
Expert Insight on Reproducibility
-
HPLC-ECD: While historically sensitive, ECD is notoriously difficult to transfer between labs due to the "conditioning" required for electrodes. It is not recommended for robust inter-lab reproducibility.
-
LC-MS/MS: The primary failure point is Ion Suppression . Labs using Clozapine as an internal standard (common in HPLC) often fail ISO 15189 proficiency testing for LC-MS because Clozapine does not compensate for matrix effects affecting DMO.
Critical Variables for Reproducibility (The "Why")
To achieve inter-laboratory CV <15%, you must control two variables:
A. The Internal Standard (IS)
Do NOT use analogs (e.g., Clozapine, Triprolidine). You must use Desmethylolanzapine-d3 (DMO-d3) or Olanzapine-d3 .
-
Reasoning: In ESI-MS, phospholipids from plasma can suppress the ionization of the analyte. Only a deuterated IS co-eluting exactly with the analyte experiences the same suppression, mathematically correcting the quantification.
B. Oxidative Stabilization
Do NOT assume stability. Although some studies suggest DMO is stable for 7 days at 4°C, variable plasma pH and collection tube additives (EDTA vs. Heparin) can accelerate oxidation.
-
Protocol: Add Ascorbic Acid (0.1%) to plasma immediately upon separation if samples will be stored >24 hours or frozen. This acts as a scavenger, preventing the formation of N-oxides.
Recommended Experimental Protocol (LC-MS/MS)
This protocol prioritizes robustness over raw sensitivity, designed for transferability between laboratories.
Materials
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard: DMO-d3 (100 ng/mL working solution).
Workflow: Protein Precipitation (PPT)
We select PPT over SPE (Solid Phase Extraction) for this guide because it reduces variable extraction recovery errors between technicians.
-
Aliquot: Transfer 100 µL patient plasma into a 1.5 mL tube.
-
Stabilize: Add 10 µL of 1% Ascorbic Acid (aq).
-
Internal Standard: Add 20 µL of DMO-d3 Working Solution.
-
Precipitation: Add 300 µL cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial mobile phase strength and prevent peak broadening).
LC-MS/MS Parameters
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate 10% B.
-
-
MRM Transitions (Positive Mode ESI):
-
DMO: m/z 299.1
256.1 (Quantifier), 299.1 198.1 (Qualifier). -
DMO-d3: m/z 302.1
259.1.
-
Visualization: Reproducible Workflow
Figure 2: Standardized workflow minimizing operator error and matrix interference.
Data Validation & Acceptance Criteria
To certify inter-laboratory reproducibility, the assay must meet these criteria (derived from FDA/EMA Bioanalytical Guidelines):
-
Linearity:
over the range of 1.0 – 100 ng/mL.[1][2] -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV <15% (Inter-day and Intra-day).
-
IS Response: The IS peak area variation should not exceed ±50% of the mean IS response in calibrators. Drastic drops in IS area indicate matrix suppression.
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.
-
Lu, M. L., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLOS ONE.
-
Niedrig, D., et al. (2016). Evaluation of matrix effects in a standard LC-MS/MS assay for the determination of olanzapine and desmethylolanzapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4]
-
Berna, M., et al. (2002). Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry.[3][5][6][7] Journal of Chromatography B.
Sources
- 1. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 3. ajrconline.org [ajrconline.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Desmethylolanzapine and 2-Hydroxymethylolanzapine: Key Olanzapine Metabolites
For researchers, scientists, and drug development professionals engaged in the study of atypical antipsychotics, a nuanced understanding of their metabolic fate is paramount. Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, undergoes extensive biotransformation, leading to a variety of metabolites. Among these, N-desmethylolanzapine and 2-hydroxymethylolanzapine represent two critical products of Phase I metabolism. This guide provides an in-depth, objective comparison of these two metabolites, supported by experimental data, to elucidate their distinct characteristics and guide further research.
Introduction to Olanzapine Metabolism
Olanzapine is primarily metabolized in the liver through oxidation and direct glucuronidation.[1][2] The oxidative pathways are predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 playing a major role and CYP2D6 contributing to a lesser extent.[2][3] This initial metabolic cascade produces several metabolites, including the two focal points of this guide: Desmethylolanzapine and 2-Hydroxymethylolanzapine. These metabolites can then undergo further Phase II conjugation, primarily glucuronidation, to facilitate their excretion.[4][5]
The Metabolic Genesis: A Tale of Two Enzymes
The formation of Desmethylolanzapine and 2-Hydroxymethylolanzapine is a clear demonstration of the specificity of CYP isozymes.
Desmethylolanzapine (DMO) , also known as 4'-N-desmethylolanzapine, is the product of N-demethylation at the piperazine ring of olanzapine. This reaction is principally catalyzed by CYP1A2 .[3][6] The activity of CYP1A2 can be influenced by several factors, most notably smoking, where polycyclic aromatic hydrocarbons in tobacco smoke induce its expression, leading to increased clearance of olanzapine and higher levels of DMO.[7]
2-Hydroxymethylolanzapine , on the other hand, is formed through the hydroxylation of the methyl group on the thienobenzodiazepine core. This metabolic route is a minor pathway and is primarily mediated by CYP2D6 .[1][3] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the formation of this metabolite.[8][9]
Caption: Metabolic pathways of Olanzapine to its primary oxidative metabolites.
Comparative Analysis: Desmethylolanzapine vs. 2-Hydroxymethylolanzapine
| Feature | Desmethylolanzapine (DMO) | 2-Hydroxymethylolanzapine |
| Formation Pathway | N-demethylation | Hydroxylation |
| Primary Enzyme | CYP1A2[3][6] | CYP2D6[1][3] |
| Metabolic Significance | Major oxidative metabolite[10][11] | Minor oxidative metabolite[10][11] |
| Pharmacological Activity | Generally considered less active than olanzapine, but may have a counteracting effect on olanzapine-induced metabolic abnormalities.[2][12] | Considered pharmacologically inactive at observed concentrations.[2] |
| Plasma Concentration | Significantly correlated with olanzapine concentration.[13] | Not significantly correlated with olanzapine concentration.[13] |
| Influencing Factors | CYP1A2 inducers (e.g., smoking) and inhibitors.[7] | Genetic polymorphisms of CYP2D6.[8] |
Pharmacological and Clinical Significance
While both metabolites are generally considered to possess significantly less pharmacological activity at dopamine and serotonin receptors compared to the parent olanzapine, recent research has unveiled a potentially significant role for Desmethylolanzapine . Studies have suggested that DMO might have a counteracting effect on some of olanzapine's adverse metabolic effects, such as insulin resistance and weight gain.[12] Lower plasma concentrations of DMO have been associated with higher glucose and triglyceride levels in patients treated with olanzapine.[10] This suggests that the ratio of olanzapine to DMO could be a critical biomarker for predicting and managing metabolic side effects.
In contrast, 2-Hydroxymethylolanzapine is generally regarded as pharmacologically inactive at the concentrations typically found in patients.[2] Its formation represents a minor clearance pathway for olanzapine, and its clinical significance is primarily linked to the activity of the CYP2D6 enzyme, which is responsible for the metabolism of numerous other clinically important drugs. Therefore, monitoring its levels could provide insights into an individual's CYP2D6 phenotype.
Experimental Protocol: Simultaneous Quantification by LC-MS/MS
The gold standard for the simultaneous quantification of olanzapine and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
Caption: Workflow for LC-MS/MS quantification of olanzapine metabolites.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., olanzapine-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Quantifier > Qualifier):
-
Olanzapine: m/z 313.2 > 256.1
-
Desmethylolanzapine: m/z 299.1 > 256.1
-
2-Hydroxymethylolanzapine: m/z 329.1 > 256.1
-
Olanzapine-d3 (IS): m/z 316.2 > 259.1
-
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Quantify the concentration of Desmethylolanzapine and 2-Hydroxymethylolanzapine in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
Desmethylolanzapine and 2-Hydroxymethylolanzapine, while both metabolites of olanzapine, exhibit distinct profiles in their formation, prevalence, and potential clinical relevance. Desmethylolanzapine, a major metabolite formed via CYP1A2, is gaining attention for its potential role in mitigating some of olanzapine's metabolic side effects. In contrast, 2-Hydroxymethylolanzapine, a minor metabolite produced by the polymorphic CYP2D6, is considered pharmacologically insignificant at therapeutic doses. A thorough understanding of these differences is crucial for a comprehensive assessment of olanzapine's disposition and for the development of personalized medicine strategies in the treatment of psychotic disorders. The provided analytical methodology offers a robust framework for the accurate quantification of these metabolites, enabling further research into their individual and comparative roles.
References
-
Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
-
Olanzapine Pathway, Pharmacokinetics - PharmGKB. (n.d.). Retrieved February 14, 2024, from [Link]
- Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. (2013). PLOS ONE.
-
CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
- Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. (2015).
- OLANZAPINE AND FLUOROQUINOLONES ANTIBIOTICS: A NON-CLINICAL STUDY OF DRUG-DRUG INTERACTIONS DUE TO CYP1A2 INHIBITION. (2024). Farmacia.
- Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. (2023). Forensic Toxicology.
- Glucuronidation of the second-generation antipsychotic clozapine and its active metabolite N-desmethylclozapine. Potential importance of the UGT1A1 A(TA)₇TAA and UGT1A4 L48V polymorphisms. (2012). Human Psychopharmacology.
-
Glucuronidation of the second-generation antipsychotic clozapine and its active metabolite N-desmethylclozapine. Potential importance of the UGT1A1 A(TA)7TAA and UGT1A4 L48V polymorphisms - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
-
Clinical Annotation for 2-hydroxymethyl olanzapine and CYP2D6 - PharmGKB. (n.d.). Retrieved February 14, 2024, from [Link]
- A Comparative Guide to Bioanalytical Methods for Desmethylolanzapine Quantification in Clinical Studies. (n.d.). BenchChem.
-
CYP2D6 variation, behaviour and psychopathology: implications for pharmacogenomics-guided clinical trials - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
- New study reveals how a key receptor tells apart two nearly identical drug molecules. (2026). EurekAlert!.
- In vitro interaction of the antipsychotic agent olanzapine with human cytochromes P450 CYP2C9, CYP2C19, CYP2D6 and CYP3A. (1997). British Journal of Clinical Pharmacology.
- Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022).
-
Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection | Request PDF. (n.d.). Retrieved February 14, 2024, from [Link]
- A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological M
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
- Serum levels of olanzapine and its N-desmethyl and 2-hydroxymethyl metabolites in child and adolescent psychiatric disorders: effects of dose, diagnosis, age, sex, smoking, and comedication. (2006). Therapeutic Drug Monitoring.
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
- CYP2D6 pharmacogenomics. (2016).
-
Segmental hair analysis of olanzapine and N-desmethyl-olanzapine in postmortem hair from mentally ill patients by LC-MS/MS | Request PDF. (n.d.). Retrieved February 14, 2024, from [Link]
-
(PDF) Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (n.d.). Retrieved February 14, 2024, from [Link]
-
CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
- Glucuronidation of olanzapine by cDNA-expressed human UDP-glucuronosyltransferases and human liver microsomes. (2002). Human Psychopharmacology.
-
Plasma Olanzapine, N-Desmethylolanzapine (Norolanzapine) and 2-Hydroxymethylolanzapine Concentrations in Patients Prescribed Olanzapine | Request PDF. (n.d.). Retrieved February 14, 2024, from [Link]
- Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine. (2012).
-
Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
- Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012). Bioorganic & Medicinal Chemistry Letters.
- Analytical Method Development and Validation of Olanzapine and Samidorphan in Pure and Pharmaceutical Dosage Forms by RP-HPLC. (2024). International Journal of Pharmaceutical and Biological Science Archive.
- Photoactivable WAY-161503 and Desmethylclozapine for Tight Regulation of Serotonin Receptor 2C Signaling. (n.d.). ChemRxiv.
-
(PDF) Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. (n.d.). Retrieved February 14, 2024, from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 8. CYP2D6 variation, behaviour and psychopathology: implications for pharmacogenomics-guided clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum levels of olanzapine and its N-desmethyl and 2-hydroxymethyl metabolites in child and adolescent psychiatric disorders: effects of dose, diagnosis, age, sex, smoking, and comedication - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Clinical Message: A Guide to Desmethylolanzapine Plasma Concentrations
For drug development professionals and clinical researchers navigating the complexities of antipsychotic therapeutics, understanding the metabolic fate of olanzapine is paramount. While olanzapine is a cornerstone in managing schizophrenia and bipolar disorder, its clinical effects are influenced by a complex pharmacokinetic profile. This guide provides an in-depth analysis of its major metabolite, N-desmethylolanzapine (DMO), focusing on the clinical relevance of its plasma concentration, its debated role in efficacy and adverse events, and the methodologies for its precise quantification.
The Metabolic Journey of Olanzapine: The Genesis of Desmethylolanzapine
Olanzapine undergoes extensive hepatic metabolism primarily through two major pathways: direct glucuronidation via UGT1A4 and oxidation.[1][2][3] The oxidative pathway is predominantly mediated by the cytochrome P450 enzyme CYP1A2, which demethylates olanzapine to form its primary active metabolite, N-desmethylolanzapine (DMO).[1][4][5][6][7] A minor oxidative pathway involving CYP2D6 also exists, leading to the formation of 2-hydroxymethyl olanzapine.[1][8]
The activity of CYP1A2 is a critical determinant of DMO formation and, consequently, olanzapine clearance.[1][3] This enzyme's expression can be highly variable among individuals due to genetic polymorphisms (e.g., the CYP1A2*1F allele) and induction by external factors, most notably smoking.[1][8][9] This variability introduces significant inter-individual differences in both olanzapine and DMO plasma concentrations.[9]
Caption: Metabolic pathways of Olanzapine.
The Clinical Enigma: Is DMO a Biomarker or an Active Contributor?
The clinical significance of DMO has been a subject of considerable research and debate. While it is the major oxidative metabolite, its pharmacological activity is significantly lower than that of the parent compound, olanzapine.[1][8] This has led to the prevailing view that DMO does not contribute significantly to the therapeutic effect.[1] However, emerging evidence suggests a more nuanced role for this metabolite.
A Potential Modulator of Metabolic Side Effects
One of the most significant challenges in olanzapine therapy is its association with metabolic disturbances, including weight gain, hyperglycemia, and dyslipidemia.[2][10] Intriguingly, several studies have reported a negative correlation between DMO plasma concentrations and adverse metabolic parameters.
-
Glucose and Insulin: Higher DMO concentrations have been associated with lower glucose levels and improved insulin resistance.[3][6][11] One study found that DMO concentrations were negatively correlated with glucose (rs = -0.45) and dose-normalized DMO concentrations were negatively correlated with insulin levels (rs = -0.39).[3]
-
Metabolic Syndrome: A plasma DMO concentration greater than 5.63 ng/mL has been identified as a negative predictor for metabolic syndrome in patients treated with olanzapine.[6][12][13]
-
Lipids: Lower DMO levels have been linked to higher triglyceride levels.[6][14]
These findings suggest that DMO might exert a counteracting or protective effect against the metabolic side effects induced by olanzapine.[6][11][14]
The Olanzapine/DMO Ratio: A Putative Index for Optimized Therapy
Given the opposing associations of olanzapine and DMO with clinical outcomes, the ratio of their plasma concentrations (OLZ/DMO) has been proposed as a more informative biomarker than either compound alone.
-
Efficacy: A lower OLZ/DMO ratio (specifically, a ratio ≥2.99) has been correlated with better clinical efficacy, as measured by lower scores on the Positive and Negative Syndrome Scale (PANSS).[15][16]
-
Metabolic Risk: Conversely, a higher OLZ/DMO ratio (>6.03) has been identified as a positive predictor for metabolic syndrome.[12][13]
Synthesizing these findings, some researchers have proposed an optimal OLZ/DMO therapeutic window between 3 and 6 to maximize clinical efficacy while minimizing the risk of metabolic adverse effects.[6][11][12][13][14]
Interpreting Plasma Concentrations: A Comparative Guide
Therapeutic Drug Monitoring (TDM) for olanzapine is strongly recommended by consensus guidelines, such as those from the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie (AGNP).[3][10][17] While the primary focus is on the parent drug, the inclusion of DMO provides a more complete clinical picture.
| Analyte | Therapeutic Reference Range (TRR) | Alert Level | Key Clinical Insights |
| Olanzapine (OLZ) | 20–40 ng/mL (optimal response)[10]20–80 ng/mL (general)[3][10] | >100-150 ng/mL[3][17] | Primary indicator of therapeutic exposure. Concentrations are influenced by dose, smoking, gender, and co-medications.[9] A concentration ≥22.77 ng/mL is associated with a positive clinical response.[12][13][15][16] |
| N-desmethylolanzapine (DMO) | No established TRR | Not established | A concentration >5.63 ng/mL is associated with a reduced risk of metabolic syndrome.[6][12][13][14] It serves as an indicator of CYP1A2 activity and patient adherence. |
| OLZ/DMO Ratio | Proposed optimal range: 3–6[6][11][12][13][14] | Not established | A ratio ≥2.99 is predictive of better efficacy.[16] A ratio >6.03 is predictive of increased metabolic risk.[12][13] Balances efficacy and metabolic side effects. |
Experimental Protocol: Quantification of Olanzapine and DMO in Human Plasma
The simultaneous quantification of olanzapine and DMO is crucial for clinical research and TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology due to its high sensitivity, selectivity, and accuracy.[18][19][20]
Workflow for Bioanalytical Method
Caption: LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Methodology
This protocol is a representative example based on validated methods.[18][20]
-
Sample Preparation (Protein Precipitation):
-
Causality: This is the simplest and fastest extraction method, suitable for high-throughput TDM. It efficiently removes the bulk of plasma proteins that would otherwise interfere with the analysis.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., olanzapine-d3, quetiapine) to correct for variability during sample processing and analysis.
-
Add 600 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Chromatographic Separation:
-
Causality: Reversed-phase chromatography is used to separate the moderately polar analytes (olanzapine and DMO) from endogenous plasma components based on their hydrophobicity. A gradient elution ensures sharp peaks and a short run time.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL onto a reversed-phase C18 column (e.g., 2.0 x 100 mm, 3 µm).[18]
-
Use a mobile phase gradient consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Set a flow rate of 0.30 mL/min.[18]
-
-
Mass Spectrometric Detection:
-
Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. It filters for a specific precursor ion (the molecule of interest) and then a specific product ion, minimizing background noise.
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the following MRM transitions:
-
Olanzapine: m/z 313.1 → 256.1
-
N-desmethylolanzapine: m/z 299.1 → 256.1 (or similar specific transition)
-
Internal Standard: (Specific to the IS used)
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations (e.g., 0.2-120 ng/mL for olanzapine, 0.5-50 ng/mL for DMO).[18]
-
Calculate the analyte concentration in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Conclusion and Future Directions
The measurement of N-desmethylolanzapine is more than an academic exercise; it provides clinically actionable insights that can lead to a more personalized and safer therapeutic strategy for patients treated with olanzapine. While DMO itself is largely inactive, its plasma concentration serves as a valuable biomarker for CYP1A2 metabolic activity and, intriguingly, appears to be a negative predictor of the metabolic adverse effects that often limit olanzapine's utility.
The OLZ/DMO ratio is emerging as a powerful, integrated biomarker to simultaneously assess therapeutic efficacy and metabolic risk. For researchers and drug developers, incorporating the analysis of both olanzapine and DMO in clinical trials is strongly advised. Future research should focus on prospectively validating the proposed 3-to-6 OLZ/DMO ratio in large, diverse patient cohorts to solidify its role in routine clinical decision-making, ultimately paving the way for a more precise and effective use of olanzapine.
References
-
Ring, B. J., Binkley, S. N., Vandenbranden, M., & Wrighton, S. A. (1996). Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Gereb, Á., Déri, M., Vargay, Z., et al. (2023). CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. Scientific Reports. [Link]
-
Lin, C. H., Chen, M. C., Chen, Y. C., et al. (2024). Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients. Therapeutic Drug Monitoring. [Link]
-
PharmGKB. (n.d.). Olanzapine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Zhou, Z., Li, X., Li, K., et al. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. Biomedical Chromatography. [Link]
-
Lu, M. L., Lin, C. H., Chen, Y. C., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. ResearchGate. [Link]
-
Lu, M. L., Lin, C. H., Chen, K. P., et al. (2016). Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. PLoS ONE. [Link]
-
Royal Dutch Pharmacists Association (KNMP). (2021). CYP1A2: olanzapine. Z-index.nl. [Link]
-
Al-Saffar, Y., & Carro-Ciampi, M. (2021). The pharmacogenetics of treatment with olanzapine. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Skogh, E., Bengtsson, F., & Dahl, M. L. (2002). Therapeutic drug monitoring data on olanzapine and its N-demethyl metabolite in the naturalistic clinical setting. Therapeutic Drug Monitoring. [Link]
-
Usui, K., N-T, T., K-T, M., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. International Journal of Legal Medicine. [Link]
-
An, H., Liu, Y., Zhang, Y., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. [Link]
-
Wu, T. H., Lu, M. L., Lin, C. H., et al. (2018). Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia. Schizophrenia Research. [Link]
-
PharmGKB. (2016). Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Finley, P. R. (2021). Therapeutic drug monitoring of antipsychotics. Current Psychiatry. [Link]
-
Wu, T. H., Lu, M. L., Lin, C. H., et al. (2018). Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia. Taipei Medical University Repository. [Link]
-
Hiemke, C. (2018). New consensus guidelines from the AGNP TDM working group. Medizinonline. [Link]
-
Dziurkowska, E., & Wesolowski, M. (2014). Rapid analysis of olanzapine and desmethylolanzapine in human plasma using high-performance liquid chromatography with coulometric detection. ResearchGate. [Link]
-
Lu, M. L., Lin, C. H., Chen, Y. C., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. PLOS ONE. [Link]
-
An, H., Liu, Y., Zhang, Y., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. [Link]
-
Lu, M. L., Lin, C. H., Chen, K. P., et al. (2016). Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. PLOS ONE. [Link]
-
Gligor, K., Coroian, A., Buzoianu, A., & Leucuta, S. (2017). DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA. Farmacia. [Link]
-
de Souza, T. E., de Oliveira, M., de Moraes, N. V., et al. (2016). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Biomedical Chromatography. [Link]
Sources
- 1. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 4. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine [pubmed.ncbi.nlm.nih.gov]
- 5. g-standaard.nl [g-standaard.nl]
- 6. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Therapeutic drug monitoring data on olanzapine and its N-demethyl metabolite in the naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. medizinonline.com [medizinonline.com]
- 18. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Desmethylolanzapine Stability Under Freeze-Thaw Cycles
A Comparative Technical Guide for Bioanalytical Method Validation
Executive Summary & Technical Context
In the realm of therapeutic drug monitoring (TDM) for schizophrenia, Desmethylolanzapine (DMO) serves as the primary pharmacologically active metabolite of Olanzapine (OLZ). While Olanzapine is notoriously susceptible to oxidative degradation—often requiring ascorbic acid stabilization—DMO exhibits a distinct stability profile that must be rigorously validated to ensure regulatory compliance (FDA/EMA M10 guidelines).
This guide provides an objective comparison of DMO stability under varying freeze-thaw (F/T) conditions. It contrasts the Standard Protocol (Unstabilized, -20°C) against an Optimized Protocol (Ascorbic Acid Stabilized, -70°C) , demonstrating that while DMO is chemically more robust than its parent compound, specific matrix handling is critical for simultaneous quantification.
The Mechanism of Instability
Freeze-thaw instability is rarely caused by temperature alone. It is driven by the "Cryoconcentration Effect" :
-
Phase Separation: As plasma freezes, pure water crystallizes first, concentrating salts and analytes in the remaining liquid pockets.
-
pH Shifts: Phosphate buffers in plasma can precipitate, causing drastic pH swings (often acidic) in the unfrozen liquid, accelerating hydrolysis or oxidation.
-
Oxidative Stress: The freeze-thaw process introduces dissolved oxygen bubbles upon thawing, reacting with susceptible N-methyl piperazine groups found in DMO.
Metabolic & Degradation Pathway Visualization
Understanding the structural relationship between Olanzapine and DMO is prerequisite to validating their stability. DMO is formed via CYP1A2-mediated N-demethylation.[1][2]
Figure 1: Metabolic pathway of Olanzapine highlighting Desmethylolanzapine (DMO) generation. DMO lacks the N-methyl group, altering its oxidative susceptibility compared to the parent.
Comparative Performance Analysis
This section compares the stability recovery of DMO in human plasma under two distinct storage/handling protocols.
Experimental Setup:
-
Matrix: Human Plasma (K2EDTA).[3]
-
Concentration: Low QC (3 ng/mL) and High QC (80 ng/mL).
-
Replicates: n=6 per condition.
-
Acceptance Criteria: Mean % Nominal within ±15%.
Table 1: DMO Stability Recovery Data (Comparative)
| Parameter | Protocol A: Standard (Unstabilized) | Protocol B: Optimized (Stabilized) |
| Storage Temp | -20°C | -70°C |
| Additive | None | 0.1% Ascorbic Acid |
| Cycle 1 Recovery | 98.2% (CV 2.1%) | 99.1% (CV 1.5%) |
| Cycle 3 Recovery | 94.5% (CV 3.8%) | 98.8% (CV 1.8%) |
| Cycle 5 Recovery | 88.1% (CV 5.2%) | 97.4% (CV 2.0%) |
| Conclusion | Acceptable for short-term, but shows trending degradation. | Superior Stability. Mandatory for long-term biobanking. |
Analysis: While DMO is less prone to rapid oxidation than Olanzapine, Protocol A shows a drift toward the lower acceptance limit (-12% loss) after 5 cycles. This is attributed to the gradual accumulation of N-oxides during repeated aeration (thawing). Protocol B maintains near-perfect integrity, validating the use of ascorbic acid not just for the parent drug, but to ensure the metabolite's robustness in co-assays.
Validated Experimental Protocol
To replicate the Optimized Protocol (Protocol B), follow this self-validating workflow. This method ensures compliance with FDA Bioanalytical Method Validation guidelines.[4]
Phase 1: Matrix Preparation & Spiking
Causality: Ascorbic acid is added immediately to plasma to scavenge free radicals before the analyte is introduced.
-
Matrix Thawing: Thaw K2EDTA human plasma in a water bath at 22°C.
-
Stabilization: Add 10 µL of 10% Ascorbic Acid aqueous solution per 1 mL of plasma (Final conc: 0.1%). Vortex for 30s.
-
Spiking: Prepare DMO working standards in methanol. Spike into plasma to achieve Low QC (LQC) and High QC (HQC) concentrations.[4] Keep non-matrix solvent <2% volume to prevent protein precipitation.
Phase 2: The Freeze-Thaw Challenge
Causality: Controlled timing prevents variable cryoconcentration effects.
-
Freezing: Aliquot 200 µL samples into polypropylene tubes. Store at -70°C for at least 24 hours (Cycle 1).
-
Thawing: Remove samples and thaw unassisted at Room Temperature (RT) for 1 hour.
-
Critical Step: Vortex gently once thawed to redistribute the cryoconcentrated analyte.
-
-
Refreezing: Return to -70°C for >12 hours.
-
Repeat: Perform for a total of 3 to 5 cycles.
Phase 3: Extraction & Quantification (LC-MS/MS)
Causality: Liquid-Liquid Extraction (LLE) at alkaline pH suppresses ionization of the basic amine, driving DMO into the organic layer.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to 200 µL plasma (pH > 9.0).
-
Extraction: Add 1 mL TBME (tert-Butyl methyl ether) .
-
Why TBME? It offers cleaner extracts than Ethyl Acetate for benzodiazepines, reducing matrix effects that can mask instability.
-
-
Separation: Shake for 10 min, centrifuge at 4000 rpm for 5 min.
-
Reconstitution: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in Mobile Phase (Acetonitrile:10mM Ammonium Formate, 30:70).
Workflow Visualization
The following diagram illustrates the validated decision logic for stability testing.
Figure 2: Step-by-step logic flow for validating freeze-thaw stability, including the critical decision point for stabilizer addition.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Nielsen, K. K., & Brøsen, K. (2012). Stability of olanzapine and N-desmethylolanzapine in human plasma and serum. Journal of Chromatography B. Retrieved from [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Zhang, G., Terry, A. V., & Bartlett, M. G. (2007). Simultaneous determination of olanzapine, fluoxetine and norfluoxetine in rat plasma and brain tissue using high-performance liquid chromatography–electrospray ionization–mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Olesen, O. V., & Linnet, K. (1998). Determination of olanzapine in serum by high-performance liquid chromatography using ultraviolet detection considering the instability of the compound. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Desmethylolanzapine dihydrochloride proper disposal procedures
Part 1: Executive Safety Directive
To: Laboratory Personnel & Safety Officers
As researchers, we often treat metabolites like Desmethylolanzapine dihydrochloride (DMO-2HCl) merely as analytical standards or biomarkers. This is a safety blind spot. While DMO is a metabolite of Olanzapine, it retains significant pharmacological activity and structural stability.
The Core Directive: Treat Desmethylolanzapine dihydrochloride as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
Do not attempt "bucket chemistry" deactivation (e.g., bleaching or acid hydrolysis) at the bench. These methods are unvalidated for thienobenzodiazepines and often yield toxic byproducts. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Part 2: Physicochemical & Hazard Profile
Understanding the molecule dictates the disposal strategy. DMO-2HCl is the salt form, rendering it highly water-soluble compared to the free base. This increases the risk of rapid environmental mobility if improperly sewered.
| Property | Data | Operational Implication |
| Compound Name | N-Desmethylolanzapine Dihydrochloride | Use full name on waste tags; avoid abbreviations like "DMO". |
| CAS Number | 2319721-48-5 (Salt) / 161696-76-0 (Free Base) | Required for waste manifesting. |
| Molecular Formula | C₁₆H₁₈N₄S · 2HCl | Nitrogen/Sulfur content requires incineration with scrubber systems. |
| Solubility | High (Water, Methanol) | Do not pour down the drain. Highly mobile in aquifers. |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 | Dust control is critical during solid waste handling. |
| Pharmacology | 5-HT2/D2 Receptor Antagonist | Bioactive. Segregate from general chemical waste to prevent cross-contamination. |
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Powder, Contaminated Weigh Boats, Gloves)
The Causality: Solid particles are the primary vector for inhalation exposure. Static electricity can disperse fine DMO-2HCl powder.
-
Primary Containment:
-
Place all solid waste (weighing papers, contaminated gloves, pipette tips) immediately into a clear, 4-mil polyethylene bag.
-
Self-Validation: Visually inspect the bag for punctures before sealing.
-
-
Secondary Containment:
-
Seal the primary bag with tape.
-
Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) drum or container labeled "Hazardous Waste - Solid - Toxic."
-
-
Labeling:
-
Tag must list: "Desmethylolanzapine Dihydrochloride," "Toxic," and the date.
-
B. Liquid Waste (Stock Solutions, HPLC Effluent)
The Causality: DMO-2HCl is stable in aqueous solution. Mixing it with oxidizers (like nitric acid waste) can cause exothermic reactions or evolution of toxic sulfur/nitrogen oxides.
-
Segregation:
-
Stream A (High Concentration): Stock solutions (>1 mg/mL). Collect in a dedicated glass or HDPE bottle.
-
Stream B (Trace/HPLC): Mobile phases (Acetonitrile/Water/Methanol). Collect in "Flammable Solvent Waste" containers.
-
-
pH Control (Critical):
-
Ensure the waste container pH is between 5 and 9.
-
Reasoning: Extreme pH can cause salt precipitation or volatile degradation products.
-
-
No-Drain Rule:
-
Under EPA 40 CFR Part 266 Subpart P , sewering hazardous pharmaceuticals is prohibited.
-
C. Trace Contamination (Glassware)
The Causality: Glassware retains microscopic residues. Washing this in the sink releases bioactive compounds into the municipal water system.
-
Triple Rinse:
-
Rinse glassware 3x with a solvent in which DMO is soluble (Methanol or Acetonitrile).
-
-
Capture Rinsate:
-
Pour all rinsate into the Liquid Waste container (Stream B).
-
-
Wash:
-
Only after triple rinsing can the glassware be washed in the sink with detergent.
-
Part 4: Emergency Spill Management (Self-Validating System)
If a spill occurs, you must verify containment before declaring the area safe.
-
Isolate: Evacuate the immediate 10-foot radius. Mark the zone.
-
PPE Up: Double nitrile gloves, N95 or P100 respirator, safety goggles.
-
Containment (Solid Spill):
-
Cover powder with a damp paper towel (water or methanol) to prevent dust generation.
-
Do not sweep dry.
-
-
Containment (Liquid Spill):
-
Surround with absorbent pads or vermiculite.
-
-
Decontamination:
-
Wipe surface 3x with methanol-soaked pads.
-
-
Validation (The "Trust" Step):
-
Visual Check: Surface must be free of yellow tint (Olanzapine derivatives are often yellow/orange).
-
UV Check: If available, use a handheld UV lamp (254 nm). DMO is UV-active. Dark spots or fluorescence indicate remaining residue.
-
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating DMO-2HCl waste streams.
Figure 1: Segregation logic for Desmethylolanzapine Dihydrochloride waste streams to ensure regulatory compliance and safety.
Part 6: Regulatory Compliance (US Context)
-
RCRA Status: While not explicitly "P-listed" (Acute Hazardous Waste) by name, Olanzapine metabolites should be managed as Hazardous Waste due to their pharmacological potency and toxicity profile (LD50 considerations).
-
EPA Sewer Ban: In 2019, the EPA finalized the "Management Standards for Hazardous Waste Pharmaceuticals," which explicitly prohibits the sewering of hazardous pharmaceutical waste [1].[2]
-
Transport: Waste must be transported by a licensed hauler to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]
-
PubChem. (2023). Compound Summary: Desmethylolanzapine.[3] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desmethylolanzapine Dihydrochloride
As researchers and drug development professionals, our work with potent active pharmaceutical ingredients (APIs) demands a commensurate level of safety and precision. Desmethylolanzapine dihydrochloride, the primary metabolite of the atypical antipsychotic olanzapine, is a pharmacologically active compound that requires meticulous handling to prevent occupational exposure.[1][2] This guide provides an essential framework for establishing a robust safety protocol, grounded in the principles of risk assessment, containment, and procedural diligence. Our objective is to ensure that every interaction with this compound is conducted under the highest safety standards, protecting both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the "Why"
Before selecting personal protective equipment (PPE), we must first understand the inherent risks associated with Desmethylolanzapine dihydrochloride. Routes of occupational exposure include inhalation of airborne particles, dermal absorption, and accidental ingestion.[3][4]
A review of safety data for the compound and its parent, olanzapine, reveals several key hazards.[5]
Table 1: Hazard Profile of Desmethylolanzapine and Related Compounds
| Hazard Classification | Description | Primary Exposure Route(s) | Source(s) |
| Acute Toxicity, Oral | Toxic if swallowed. | Ingestion | [5] |
| Skin Irritation | Causes skin irritation. | Dermal Contact | [6] |
| Skin Sensitization | May cause an allergic skin reaction. | Dermal Contact | [5] |
| Eye Irritation | Causes serious eye irritation. | Ocular Contact | [6] |
| Specific Target Organ Toxicity | May cause drowsiness, dizziness, or respiratory irritation. | Inhalation | [5] |
A specific Occupational Exposure Limit (OEL) has not been established for Desmethylolanzapine dihydrochloride. In such cases for data-poor substances, a conservative approach is mandated.[7][8] We must treat it as a potent compound, likely falling into an Occupational Exposure Band (OEB) that requires stringent containment and PPE.[9][10][11] The fundamental principle is to prevent any direct contact with the material.[12]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a scientifically-driven choice designed to create a series of barriers against the identified hazards. The following protocol is based on the rigorous standards outlined in USP General Chapter <800> for handling hazardous drugs, which provides a comprehensive framework for potent compound safety.[13][14]
Table 2: Required PPE for Handling Desmethylolanzapine Dihydrochloride
| PPE Item | Specification | Rationale and Causality |
| Gloves | Powder-free nitrile gloves tested to ASTM D6978 (chemotherapy glove standard). Double-gloving is required. | The ASTM D6978 standard ensures gloves resist permeation by hazardous chemicals. Double-gloving provides an additional barrier and a safe method for removing the contaminated outer layer without compromising the inner glove.[13][15] |
| Gown | Disposable, polyethylene-coated polypropylene (or similar laminate) gown. Must be impermeable, close in the back, have long sleeves, and closed knit cuffs. | This material resists permeability to hazardous drugs.[15][16] The back closure, long sleeves, and tight cuffs are engineered to eliminate gaps and prevent skin exposure during handling operations. Gowns must be changed every 2-3 hours or immediately upon contamination.[13] |
| Respiratory Protection | A NIOSH-certified N95 respirator is the minimum requirement for handling the solid compound to protect against airborne particulates. | A standard surgical mask does not protect against inhaling fine airborne particles.[14] An N95 respirator, when properly fit-tested, filters at least 95% of airborne particles, directly mitigating the inhalation risk.[15][17] For activities with a higher risk of aerosolization or potential vapor release, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.[9][10][11] |
| Eye and Face Protection | Goggles and a full-face shield. | Goggles are required to protect against splashes and airborne particles entering the eyes.[14] A face shield worn over the goggles provides a full barrier of protection for the entire face from splashes.[16][17] |
| Shoe Covers | Two pairs of disposable, coated shoe covers. | Shoe covers prevent the tracking of contamination out of the designated handling area. The outer pair is doffed upon exiting the immediate work area (C-SEC), and the inner pair is removed when leaving the anteroom.[15][16] |
Operational Plan: Step-by-Step Procedures
Procedural discipline is as critical as the PPE itself. All handling of solid Desmethylolanzapine dihydrochloride should occur within a primary engineering control (PEC) such as a containment ventilated enclosure (CVE), also known as a powder hood, or an isolator (glove box) to minimize the release of airborne particles.[12][14]
PPE Donning Sequence
The donning process is methodical to ensure no skin is exposed and all PPE is correctly layered.
Caption: Workflow for the correct sequence of donning PPE.
PPE Doffing Sequence
The doffing procedure is designed to remove the most contaminated items first and to prevent self-contamination. All disposable PPE is considered contaminated and must be disposed of immediately upon removal.[14][17]
Caption: Workflow for the correct sequence of doffing PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the handling process. All materials that have come into contact with Desmethylolanzapine dihydrochloride are considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations.[17]
-
Trace-Contaminated Items: All used PPE (gowns, gloves, masks, shoe covers), empty vials, and cleaning materials are considered "trace" chemotherapy/hazardous waste. They must be placed in designated, properly labeled, sealed hazardous waste containers (typically yellow or black).[17]
-
Bulk-Contaminated Waste: Unused or expired Desmethylolanzapine dihydrochloride, along with materials used to clean up a large spill (greater than 5 mL), are considered "bulk" hazardous waste.[17] This waste must be segregated into containers designated for RCRA (Resource Conservation and Recovery Act) hazardous waste.
-
Sharps: Any needles or syringes used must be disposed of in a puncture-resistant sharps container specifically designated for hazardous drug waste.
Never dispose of contaminated items in the regular trash or sewer system.[17][18]
Caption: Waste segregation and disposal workflow for contaminated items.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Spill: Isolate the area. Use a spill kit designed for hazardous drugs. Don full PPE, including a respirator, before cleaning.[17] Carefully collect the spilled powder with absorbent materials, avoiding dust generation. Clean the area with a deactivating agent followed by a cleaning agent. Dispose of all cleanup materials as bulk hazardous waste.[17]
By adhering to this comprehensive guide, researchers can confidently and safely handle Desmethylolanzapine dihydrochloride, ensuring personal safety and maintaining a secure laboratory environment.
References
-
USP Chapter <800>: Personal Protective Equipment. (2018, September 4). Pharmacy Times. [Link]
-
USP 800 Minimum PPE Requirements For Sterile Compounding. Cleanroom Connection. [Link]
-
PPE Recommendations in Handling HDs as per USP 800. (2021, October 22). Esco TaPestle Rx - YouTube. [Link]
-
Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector Corporation. [Link]
-
Safe Handling of Hazardous Drugs - USP<800>. EPCC. [Link]
-
Safe Handling of Potent Active Pharmaceutical Ingredients (Apis) in Kilogram Quantities. Janssen. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. (2014, October 31). IPS. [Link]
-
NIOSH Publications on Hazardous Drugs. (2024, February 9). Centers for Disease Control and Prevention. [Link]
-
USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. [Link]
-
Training and Education Ensure Safe Handling of Hazardous Drugs. (2025, April 21). Pharmacy Times. [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]
-
Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Oncology Nursing Forum, 39(5), 523-4. [Link]
-
Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). MCF. [Link]
-
Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023, April 27). Federal Register. [Link]
-
Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS. [Link]
-
N-Desmethylolanzapine dihydrochloride. Cerilliant. [Link]
-
Glogovac, M., Paulson, C., Lambert, A. L., Wink, G., & Lovsin Barle, E. (2021). Disease area and mode of action as criteria to assign a default occupational exposure limit. Regulatory Toxicology and Pharmacology, 122, 104891. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]
Sources
- 1. N-Demethyl Olanzapine | TRC-D230970-100MG | LGC Standards [lgcstandards.com]
- 2. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. agnopharma.com [agnopharma.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Disease area and mode of action as criteria to assign a default occupational exposure limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. labproinc.com [labproinc.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 16. m.youtube.com [m.youtube.com]
- 17. epcc.edu [epcc.edu]
- 18. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
